4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Description
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABTAZQWRTZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346775 | |
| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15912-66-0 | |
| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15912-66-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Significance of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quinoline ring system represents a cornerstone in the architecture of pharmacologically active compounds, with a rich history of therapeutic applications. When functionalized with specific substituents, the quinoline scaffold's potential is significantly amplified. This guide focuses on 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, a molecule of considerable interest in modern drug discovery. The strategic placement of a hydroxyl group at the 4-position, a methyl group at the 2-position, and a potent trifluoromethyl (CF₃) group at the 7-position creates a unique electronic and steric profile.
The presence of the trifluoromethyl group is particularly noteworthy. This moiety is a powerful tool in drug design, often employed to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] This guide provides a comprehensive analysis of the molecule's structure, synthesis, and spectroscopic characterization, offering field-proven insights for researchers aiming to leverage this scaffold in the development of novel therapeutic agents.
Core Molecular Structure and Physicochemical Profile
This compound (CAS Number: 15912-66-0) is a heterocyclic aromatic compound built upon a quinoline framework.[2] Its structure is characterized by a benzene ring fused to a pyridine ring, with substituents that dictate its chemical behavior and biological potential.
-
Quinoline Core: This rigid, bicyclic aromatic system provides a foundational scaffold that can be oriented to interact with specific biological targets. Its derivatives are known to possess a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][4]
-
4-Hydroxy Group: This group is crucial as it allows the molecule to exist in keto-enol tautomeric forms (4-hydroxyquinoline and quinolin-4(1H)-one). This tautomerism influences its hydrogen bonding capabilities, acidity, and reactivity, which are critical for receptor binding.
-
2-Methyl Group: An electron-donating group that can influence the electron density of the quinoline ring system and provide a steric feature for molecular recognition.
-
7-Trifluoromethyl Group: A strongly electron-withdrawing and highly lipophilic group. Its inclusion can significantly enhance a drug candidate's metabolic stability by blocking potential sites of oxidative metabolism.[1] It also often leads to improved membrane permeability and can modulate the pKa of nearby functional groups, thereby influencing binding interactions.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 15912-66-0 | [2] |
| Molecular Formula | C₁₁H₈F₃NO | [2] |
| Molecular Weight | 227.18 g/mol | [2] |
| Appearance | Off-white to purple solid | [5][6] |
| Melting Point | 206 - 208 °C | [6] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and methanol. | [7] |
Synthesis Pathway: The Conrad-Limpach Reaction
A common and effective method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction. This pathway involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of this compound, 3-aminobenzotrifluoride serves as the aniline component and ethyl acetoacetate is the β-ketoester.
The causality behind this experimental choice lies in the reaction's reliability and the commercial availability of the starting materials. The initial condensation forms an enamine intermediate, which, upon heating to high temperatures (typically ~250 °C), undergoes intramolecular cyclization to yield the quinoline ring system. This is a self-validating system as the formation of the stable, aromatic quinoline product drives the reaction to completion.
Synthesis Workflow Diagram
Caption: Conrad-Limpach synthesis of the target quinoline.
Experimental Protocol: Synthesis
-
Step 1: Condensation: To a round-bottom flask, add 3-aminobenzotrifluoride (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture at approximately 140°C for 2-4 hours, removing the water formed using a Dean-Stark apparatus.
-
Step 2: Cyclization: The intermediate from Step 1 is added dropwise to a high-boiling point solvent (e.g., Dowtherm A) pre-heated to 250°C. The reaction is maintained at this temperature for 30-60 minutes to ensure complete cyclization.
-
Step 3: Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration. Wash the crude product with a suitable solvent like ether or hexane to remove the high-boiling point solvent. Recrystallize the solid from a solvent system such as ethanol/water to yield the purified this compound.
Structural Elucidation via Spectroscopic Analysis
Confirming the molecular structure is a critical, self-validating step in chemical synthesis. A combination of spectroscopic methods provides unambiguous evidence for the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.0-8.5 ppm).[8] The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing CF₃ group and the electron-donating effects of the methyl and hydroxyl groups. The methyl (CH₃) protons will appear as a singlet further upfield. The hydroxyl (OH) proton may appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears upon adding a drop of deuterium oxide.[8]
-
¹³C NMR: The carbon of the trifluoromethyl group (CF₃) will uniquely appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[8] The carbon atom directly attached to the CF₃ group will also exhibit splitting (²JCF). The remaining aromatic and aliphatic carbons will appear at their characteristic chemical shifts.
-
¹⁹F NMR: A singlet peak will confirm the presence of the three equivalent fluorine atoms of the CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
A broad absorption band around 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration.
-
Strong absorption bands in the 1650-1600 cm⁻¹ region correspond to C=C and C=N stretching of the quinoline ring.
-
Due to the keto-enol tautomerism, a C=O stretch may be observed around 1680-1640 cm⁻¹.
-
Strong, sharp peaks in the 1350-1100 cm⁻¹ range are indicative of C-F stretching vibrations from the trifluoromethyl group.[9]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition. For C₁₁H₈F₃NO, the expected molecular ion peak [M]⁺ would be observed at m/z 227.18.
Role in Drug Design and Development
The structural features of this compound make it an attractive scaffold and building block for the synthesis of novel therapeutic agents. Quinoline derivatives have a proven track record as antimalarial, antibacterial, and anticancer agents.[3][4][10]
The incorporation of the CF₃ group is a deliberate strategy in medicinal chemistry to enhance drug-like properties.[1] It can improve metabolic stability, increase binding selectivity, and enhance cell permeability. Research has demonstrated that novel 4-substituted-7-trifluoromethylquinoline derivatives can be synthesized to possess significant analgesic and anti-inflammatory activities, often with a better safety profile than existing drugs.[11]
Logic for Application in Drug Discovery
Caption: Rationale for using the scaffold in drug design.
This compound serves as a valuable intermediate.[6] The 4-hydroxy group can be readily converted into other functional groups (e.g., a 4-chloro group), which can then be used in nucleophilic substitution reactions to attach various side chains, leading to the creation of large libraries of compounds for biological screening. This approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.
Conclusion
This compound is more than just a chemical entity; it is a highly refined building block for medicinal chemistry. Its molecular structure is a deliberate convergence of a privileged quinoline scaffold with strategically placed functional groups. The electron-withdrawing trifluoromethyl group, in particular, imparts properties that are highly sought after in modern drug development, such as metabolic stability and enhanced bioavailability. A thorough understanding of its synthesis, structural properties, and spectroscopic signature provides researchers with the foundational knowledge required to exploit this molecule's full potential in the rational design of next-generation therapeutics.
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- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.
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An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Introduction
The quinoline scaffold is a privileged heterocyclic motif fundamental to medicinal chemistry and drug discovery. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from antimalarial to anticancer.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto the quinoline core has become a cornerstone of modern drug design. This is due to the unique properties the -CF3 group imparts, such as enhanced metabolic stability, increased lipophilicity for better membrane penetration, and improved bioavailability, making trifluoromethylated quinolines particularly valuable targets.[3][4]
This guide provides a comprehensive, in-depth exploration of the primary synthetic pathway for a specific, highly functionalized derivative: 4-hydroxy-2-methyl-7-trifluoromethylquinoline. We will delve into the mechanistic underpinnings of the chosen synthetic route, explain the causality behind key experimental decisions, and provide detailed, actionable protocols for its execution. This document is intended for researchers, chemists, and professionals in the field of drug development who require a technical and practical understanding of this synthesis.
I. Strategic Analysis of Synthetic Pathways
The synthesis of 4-hydroxyquinoline cores is primarily dominated by two classical name reactions: the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis .[5][6][7]
-
Gould-Jacobs Reaction: This pathway involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, hydrolysis, and decarboxylation.[8][9] While excellent for producing 4-hydroxyquinolines, it does not directly install a substituent at the 2-position, which would necessitate additional synthetic steps for our target molecule.
-
Conrad-Limpach-Knorr Synthesis: This method involves the condensation of an aniline with a β-ketoester.[10][11] The choice of β-ketoester directly dictates the substituent at the 2-position of the quinoline ring. For our target, the use of ethyl acetoacetate provides the required 2-methyl group, while the β-ketoester functionality inherently leads to the 4-hydroxy group upon cyclization.
II. The Conrad-Limpach Synthesis Pathway: A Mechanistic Overview
The synthesis proceeds in two primary stages: an initial acid-catalyzed condensation to form a key enamine intermediate, followed by a high-temperature thermal cyclization to construct the quinoline core.
Caption: Overall workflow for the Conrad-Limpach synthesis of the target quinoline.
Step 1: Condensation of 3-(Trifluoromethyl)aniline and Ethyl Acetoacetate
The first step is the formation of the crucial enamine intermediate, ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate. This reaction involves the nucleophilic attack of the aniline's amino group on the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form the C=C double bond of the enamine.[10]
Causality Behind Experimental Choices:
-
Reactants: 3-(Trifluoromethyl)aniline is selected for the desired 7-CF3 substitution pattern. Ethyl acetoacetate is the ideal β-ketoester as it provides the carbon backbone for the 2-methyl and 4-hydroxy groups.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is often employed. It protonates the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the weakly basic aniline.
-
Temperature: The reaction is conducted at elevated temperatures (e.g., refluxing toluene) to overcome the activation energy of the dehydration step. A Dean-Stark apparatus is typically used to remove the water byproduct, driving the equilibrium towards the enamine product.[12]
Step 2: Thermal Intramolecular Cyclization
This is the key ring-forming step. The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution reaction at high temperatures (typically >240°C) to form the quinolone ring.[13]
Causality Behind Experimental Choices:
-
High Temperature: A significant energy input is required to overcome the aromaticity of the aniline ring and facilitate the electrocyclization.[5]
-
High-Boiling Solvent: To achieve the necessary temperatures safely and effectively, a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential. These solvents are thermally stable and non-reactive under the harsh conditions.[5][14]
-
Mechanism: The reaction proceeds via a 6-electron cyclization, where the π-electrons from the enamine double bond attack an ortho-position of the aniline ring. This is followed by proton transfers and the elimination of ethanol to yield the stable, aromatic quinolone system.[8][13]
Caption: Simplified mechanism of the key intramolecular cyclization step.
Regioselectivity Considerations
When using 3-substituted anilines, cyclization can potentially occur at two different ortho positions (C2 or C6). In the case of 3-(trifluoromethyl)aniline, the amino group is a powerful ortho, para-director, activating both the C2 and C6 positions for electrophilic attack. The trifluoromethyl group is a meta-director and deactivates the ring. This leads to the possibility of forming two regioisomers: the desired 7-trifluoromethyl derivative and the undesired 5-trifluoromethyl isomer. In practice, a mixture is often obtained, necessitating careful purification of the final product.
III. Experimental Protocols & Data
Table 1: Reagent Properties and Roles
| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.13 | Starting Material | Toxic, handle with care. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material | Provides C2-methyl & C4-OH. |
| p-Toluenesulfonic Acid | C₇H₈O₃S | 172.20 | Catalyst | Anhydrous form preferred. |
| Toluene | C₇H₈ | 92.14 | Solvent (Step 1) | Allows for azeotropic water removal. |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | Solvent (Step 2) | High boiling point (259 °C). |
Protocol 1: Synthesis of Ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Solvent: Add toluene as the solvent (approx. 3-4 mL per gram of aniline).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can often be used directly in the next step. If required, purification can be achieved by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Setup: In a three-neck round-bottom flask equipped with a high-temperature thermometer, a mechanical stirrer, and a condenser, add diphenyl ether (approx. 5-10 mL per gram of intermediate).
-
Heating: Heat the diphenyl ether to 250°C.
-
Addition: Slowly add the crude ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate intermediate from Protocol 1 to the hot diphenyl ether dropwise or in small portions. Caution: This step is exothermic and involves the evolution of ethanol vapor.
-
Reaction: Maintain the reaction temperature at 250-255°C for 30-60 minutes after the addition is complete.
-
Isolation: Cool the reaction mixture to below 100°C. Add a non-polar solvent like hexane or petroleum ether to precipitate the solid product.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure this compound.
Table 2: Typical Reaction Parameters
| Step | Reaction | Temperature | Time | Typical Yield |
| 1 | Condensation | 110-120 °C | 4-6 h | 85-95% |
| 2 | Cyclization | 250-255 °C | 30-60 min | 60-75% |
Yields are estimates based on similar transformations and may vary.
IV. Conclusion
The Conrad-Limpach synthesis provides a robust and direct pathway to this compound. The success of this synthesis hinges on a clear understanding of the underlying mechanisms and careful control of the reaction conditions, particularly the high temperatures required for the critical intramolecular cyclization step. By following the detailed protocols and considering the causal factors behind each experimental choice, researchers can reliably access this valuable fluorinated quinoline scaffold for further investigation in pharmaceutical and agrochemical research. The potential for regioisomer formation remains a key challenge that must be addressed through rigorous purification and characterization of the final product.
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Biological activity of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
An In-Depth Technical Guide to the Predicted Biological Activity of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for yielding derivatives with a vast spectrum of biological activities. The specific compound, this compound, integrates several key pharmacophoric features: a quinoline core, a hydroxyl group at the 4-position known to be crucial for certain activities, a methyl group at the 2-position, and an electron-withdrawing trifluoromethyl (-CF3) group at the 7-position. The -CF3 group is particularly significant in modern drug design for its ability to enhance metabolic stability, lipophilicity, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] While direct and extensive experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes data from structurally analogous compounds to provide a robust, predictive overview of its likely biological activities and the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.
Introduction to the Quinoline Core and Key Substitutions
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure found in numerous natural alkaloids and synthetic compounds with significant therapeutic value.[2] Its derivatives have demonstrated a wide array of pharmacological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[3][4]
The biological profile of a quinoline derivative is critically dependent on the nature and position of its substituents. For the target molecule, this compound, the key substitutions are:
-
4-Hydroxy Group: The quinolin-4-ol (or 2-quinolone) tautomer is a common feature in bioactive quinolines and is known to be important for various biological activities.[3]
-
2-Methyl Group: Substitution at the 2-position can influence the molecule's steric and electronic properties, modulating its interaction with biological targets.
-
7-Trifluoromethyl Group: The -CF3 group at position 7 is a powerful modulator of bioactivity. Its high electronegativity can alter the electronic distribution of the quinoline ring, and its lipophilicity can enhance membrane permeability and binding affinity.[5] Halogen and trifluoromethyl groups at the 7-position have been strongly associated with potent anticancer activity in related compounds.
Plausible Synthetic Route
The synthesis of 4-hydroxyquinoline derivatives is well-established. A common and effective method is the Conrad-Limpach reaction or a similar cyclization approach. Based on available protocols for analogous compounds, a plausible synthesis for this compound would involve the condensation of 3-(trifluoromethyl)aniline with ethyl acetoacetate, followed by a thermal cyclization. A more direct synthesis for a similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline, involves the reaction of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of an acid catalyst, followed by heating to induce cyclization.[6]
Anticipated Biological Activity I: Anticancer Potential
Quinoline derivatives, particularly those bearing a trifluoromethyl group, are a promising class of anticancer agents.[7][8] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[9]
Predicted Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many quinoline-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.[9][10] This is often mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Treatment with cytotoxic quinolines can lead to an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspase enzymes (e.g., caspase-9 and the executioner caspase-3/7), which orchestrate the dismantling of the cell.[10][11]
Caption: Predicted apoptotic signaling pathways induced by the quinoline derivative.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure and biological activity is crucial for drug design.[12][13] For quinoline derivatives, SAR studies have highlighted several key features:
-
Position 7: Substitution at this position with bulky, lipophilic, and electron-withdrawing groups like -CF3 is often beneficial for antiproliferative activity.[14]
-
Position 4: The presence of a hydroxyl or amino group at this position is frequently associated with potent cytotoxic effects.[14]
-
Overall Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.[1]
Data Presentation: Comparative Cytotoxicity of Related Quinolines
To benchmark the potential efficacy of this compound, the following table summarizes the cytotoxic activity (IC₅₀ values) of structurally related compounds against various human cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Multiple | Various | < 1.0 |
| Quinoline-based dihydrazone (Compound 3b) | MCF-7 | Breast | 7.016 |
| Quinoline-based dihydrazone (Compound 3c) | MCF-7 | Breast | 7.05 |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 7.5 |
| 2-phenylquinolin-4-amine | HT-29 | Colon | 8.12 |
| (Data synthesized from multiple sources for comparative purposes)[7][11][14] |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16]
Caption: Standard experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[7][17]
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (typically 48 or 72 hours).[17]
-
MTT Addition: After incubation, replace the culture medium with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT-containing medium and dissolve the insoluble purple formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.[16]
Anticipated Biological Activity II: Antimicrobial Potential
The quinoline scaffold is the backbone of several important antibacterial drugs (e.g., fluoroquinolones), and novel derivatives are continually being explored to combat antimicrobial resistance.[2][18][19]
Predicted Mechanism of Action
The antibacterial action of many quinolones involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[18] While this is a hallmark of the fluoroquinolone class, other quinoline derivatives may act via different mechanisms, such as disrupting cell wall integrity or inhibiting other key metabolic pathways.[20] Given the structural novelty, the precise target would require experimental elucidation.
Structure-Activity Relationship (SAR) Insights
In the context of antimicrobial activity, SAR for quinolines suggests:
-
The core heterocyclic ring system is fundamental for interacting with bacterial targets.
-
Substituents can modulate the spectrum of activity (Gram-positive vs. Gram-negative) and potency.
-
Increased lipophilicity, as conferred by the -CF3 group, can facilitate passage through the bacterial cell wall and membrane.
Data Presentation: Comparative Antimicrobial Activity of Related Quinolines
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
| Compound/Derivative | Organism | MIC (µg/mL) |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 |
| Quinoline-based hydroxyimidazolium hybrid (7c) | Cryptococcus neoformans | 15.6 |
| Quinoline-based hydroxyimidazolium hybrid (7d) | Cryptococcus neoformans | 15.6 |
| 2-sulfoether-4-quinolone (15) | Staphylococcus aureus | 0.8 µM |
| 2-sulfoether-4-quinolone (15) | Bacillus cereus | 1.61 µM |
| (Data synthesized from multiple sources for comparative purposes)[18][19] |
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol, harmonized from CLSI (Clinical and Laboratory Standards Institute) standards, is used to determine the MIC of a compound against aerobic bacteria.[21][22][23]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth), perform two-fold serial dilutions of the compound.[21]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland turbidity standard.[21]
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.[21]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[21]
Conclusion and Future Directions
This compound is a compound of significant interest, possessing structural motifs strongly correlated with potent anticancer and antimicrobial activities in related analogues. The presence of the 7-trifluoromethyl group is particularly promising for enhancing its drug-like properties.
This guide provides a predictive framework and the necessary experimental protocols to rigorously evaluate its biological potential. The immediate next steps for any research program focused on this molecule should be its chemical synthesis and subsequent screening using the detailed in vitro assays described herein. Future work should focus on confirming its mechanism of action, evaluating its efficacy in more complex models (e.g., 3D cell cultures, in vivo xenografts), and assessing its safety and pharmacokinetic profile. The insights gained will be invaluable for the potential development of this compound into a lead candidate for therapeutic applications.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline stands out as a molecule of significant interest, yet its precise mechanism of action remains largely unelucidated. This technical guide provides an in-depth exploration of the putative mechanisms of this compound, drawing upon the established biological activities of structurally related quinoline derivatives. We will delve into hypothesized interactions with key cellular pathways, focusing on its potential as an anti-inflammatory and enzyme-inhibiting agent. Furthermore, this document outlines a comprehensive, field-proven experimental framework for researchers and drug development professionals to systematically investigate and validate these proposed mechanisms. Our approach is grounded in scientific integrity, providing not just procedural steps, but the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry.
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered immense attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1][2] These compounds are integral to a number of approved therapeutic agents with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.
The subject of this guide, this compound, possesses three key structural features that likely contribute to its biological profile:
-
The 4-Hydroxy-2-methylquinoline Core: This backbone is a common feature in many biologically active quinolones. The 4-hydroxy group can exist in tautomeric equilibrium with a 4-keto group (4-quinolone), which can influence its hydrogen bonding capabilities and interaction with biological targets.
-
The 2-Methyl Group: The presence of a methyl group at the 2-position can impact the molecule's lipophilicity and steric interactions with target proteins.
-
The 7-Trifluoromethyl Group: The trifluoromethyl substituent is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of the quinoline nitrogen and the hydroxyl group, potentially enhancing binding affinity and metabolic stability. Trifluoromethyl-substituted compounds have been documented to display diverse biological activities.[1]
Given the limited direct research on the specific mechanism of action of this compound, this guide will propose and detail methodologies to investigate two primary, evidence-based hypotheses for its biological activity: anti-inflammatory action and enzyme inhibition .
Proposed Mechanism of Action I: Anti-inflammatory Activity
Numerous quinoline derivatives have demonstrated significant anti-inflammatory properties, acting through various mechanisms.[4][5][6] We hypothesize that this compound may exert its anti-inflammatory effects through one or both of the following pathways:
Inhibition of Cyclooxygenase (COX) Enzymes
Causality: The structural similarity of the 4-hydroxyquinoline core to known non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes makes this a primary putative mechanism.[4][7] Inhibition of COX-1 and/or COX-2 would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.
Experimental Validation:
A tiered approach is recommended to investigate COX inhibition, moving from in vitro enzyme assays to cell-based and more complex models.
Experimental Workflow: COX Inhibition Assessment
Caption: Workflow for investigating COX enzyme inhibition.
Detailed Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Test compound (this compound) dissolved in DMSO
-
Known inhibitors (Indomethacin for COX-1/2, Celecoxib for COX-2)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a dilution series of the test compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.
-
Incubate for a specified time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Modulation of the NLRP3 Inflammasome
Causality: Recent studies have identified quinoline derivatives as potent inhibitors of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[8] The trifluoromethyl moiety may enhance cell permeability and interaction with components of the inflammasome.
Experimental Validation:
A series of cell-based assays are required to confirm NLRP3 inflammasome inhibition.
Signaling Pathway: NLRP3 Inflammasome Activation and Putative Inhibition
Caption: Hypothesized inhibition of the NLRP3 inflammasome.
Detailed Protocol: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
-
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line.
-
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide) for priming
-
ATP (Adenosine triphosphate) or Nigericin for activation
-
Test compound
-
ELISA kits for human IL-1β
-
LDH (Lactate dehydrogenase) cytotoxicity assay kit
-
-
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA for 24-48 hours.
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Measure LDH release in the supernatants to assess cytotoxicity of the compound.
-
Analyze the dose-dependent inhibition of IL-1β release, ensuring it is not due to cytotoxicity.
-
Proposed Mechanism of Action II: Enzyme Inhibition
The quinoline scaffold is a common feature in many enzyme inhibitors, targeting a wide range of protein families.[9][10] The electron-withdrawing trifluoromethyl group and the 4-hydroxy moiety of our target compound could facilitate interactions with the active sites of various enzymes.
Kinase Inhibition
Causality: A significant number of FDA-approved kinase inhibitors contain the quinoline core.[10] These drugs often target aberrant signaling pathways in cancer. The planar nature of the quinoline ring allows it to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.
Experimental Validation:
A high-throughput screening approach followed by more specific assays is the most efficient way to identify potential kinase targets.
Experimental Workflow: Kinase Inhibitor Profiling
Caption: A workflow for identifying and validating kinase targets.
Detailed Protocol: Cellular Target Engagement via Western Blot
-
Objective: To confirm that the compound inhibits the activity of a specific kinase within a cellular context.
-
Materials:
-
Cancer cell line known to have high expression and activity of the target kinase.
-
Test compound.
-
Appropriate growth medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against the total and phosphorylated forms of a direct downstream substrate of the target kinase.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Culture the selected cell line to ~80% confluency.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.
-
Analyze the dose-dependent decrease in the ratio of phosphorylated to total substrate.
-
Inhibition of DNA-Interacting Enzymes
Causality: Some quinoline-based compounds are known to intercalate into DNA or inhibit enzymes that act on DNA, such as DNA methyltransferases and topoisomerases.[9][11] This activity is particularly relevant in the context of anticancer and antimicrobial effects.
Experimental Validation:
Initial assessment can be performed using in vitro assays for key DNA-interacting enzymes.
Quantitative Data Summary: Putative IC50 Values for Quinoline Derivatives Against Various Enzymes
| Enzyme Target Family | Specific Enzyme Example | Reported IC50 Range for Quinoline Derivatives | Reference |
| DNA Methyltransferase | Human DNMT1 | Low micromolar (e.g., ~2 µM) | [9] |
| Topoisomerase | Topoisomerase II | Sub-micromolar to low micromolar | [12] |
| Kinase | mTOR | Nanomolar to low micromolar | [12] |
| Cyclooxygenase | COX-1 / COX-2 | Varies widely based on substitution | [4] |
Detailed Protocol: Topoisomerase II Inhibition Assay
-
Objective: To determine if this compound can inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Materials:
-
Human Topoisomerase II enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Test compound.
-
Etoposide (a known topoisomerase II inhibitor).
-
Assay buffer containing ATP.
-
Agarose gel electrophoresis system.
-
DNA stain (e.g., ethidium bromide).
-
-
Procedure:
-
Set up reactions containing assay buffer, supercoiled DNA, and varying concentrations of the test compound or etoposide.
-
Add topoisomerase II to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Run the samples on an agarose gel.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Conclusion and Future Directions
While the precise molecular mechanism of this compound remains to be definitively elucidated, the evidence from structurally related compounds provides a strong foundation for targeted investigation. The proposed mechanisms of anti-inflammatory action via COX or NLRP3 inflammasome inhibition, and broader enzyme inhibition, particularly of kinases and DNA-interacting enzymes, represent the most promising avenues for research.
The experimental protocols detailed in this guide provide a robust and logical framework for drug development professionals and researchers to systematically dissect the biological activity of this intriguing molecule. Successful validation of any of these mechanisms will not only illuminate the function of this compound but also pave the way for its potential development as a novel therapeutic agent. Future studies should also consider comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.
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Spectroscopic data of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Foreword for the Researcher
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. This guide is crafted for the hands-on scientist—the medicinal chemist, the process chemist, the analytical researcher—who requires not just raw data, but a foundational understanding of the spectroscopic principles and practical methodologies applied to the characterization of complex heterocyclic systems.
The subject of this guide, this compound, presents a fascinating case study in spectroscopic elucidation. Its quinoline core, substituted with a hydroxyl, a methyl, and a trifluoromethyl group, offers a rich tapestry of spectroscopic signals. Each functional group imparts a unique electronic and steric influence, which is directly observable in its Mass, Infrared, and Nuclear Magnetic Resonance spectra.
Molecular Structure and Spectroscopic Implications
Before delving into the specific techniques, a brief analysis of the molecular structure of this compound is essential. The structure combines several key features that will govern its spectroscopic output:
-
Quinoline Core: A rigid, aromatic heterocyclic system that gives rise to characteristic signals in the aromatic region of NMR spectra and distinct C=C and C=N stretching vibrations in the IR spectrum.
-
4-Hydroxy Group: This group can exist in tautomeric equilibrium with its 4-quinolone form. This has profound effects on all spectroscopic data. The acidic proton is readily observable (or exchangeable) in ¹H NMR, and the O-H bond produces a characteristic, often broad, absorption in the IR spectrum.
-
2-Methyl Group: An aliphatic substituent that will produce a sharp singlet in the ¹H NMR spectrum and a signal in the upfield region of the ¹³C NMR spectrum.
-
7-Trifluoromethyl Group: A potent electron-withdrawing group containing three highly electronegative fluorine atoms. This group will cause significant deshielding (downfield shifts) of nearby nuclei in NMR spectra. Crucially, the ¹⁹F nuclei will couple with the ¹³C nucleus of the CF₃ group and adjacent carbons, leading to characteristic quartet splittings. In IR, the C-F bonds will produce strong, characteristic absorption bands.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.
Expert Insight: Why ESI?
Electron Ionization (EI) is a high-energy technique that often causes extensive fragmentation, sometimes to the point where the molecular ion is not observed. For establishing the primary molecular weight, a soft ionization technique is superior. ESI is ideal for polar, nitrogen-containing heterocycles like our target molecule, as the quinoline nitrogen is readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule, [M+H]⁺.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.[1] Dilute this stock solution to a final concentration of approximately 10 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.[1]
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters :
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 4-8 L/min
-
Drying Gas Temperature: 180-220 °C
-
-
Data Acquisition : Acquire the mass spectrum over a range of m/z 50-500. The high-resolution capability of the instrument allows for the determination of the exact mass and, consequently, the elemental formula.
Predicted Mass Spectrometric Data
| Property | Value | Rationale |
| Molecular Formula | C₁₁H₈F₃NO | Derived from the chemical structure. |
| Molecular Weight | 227.18 g/mol | Calculated from the atomic weights of the constituent atoms.[2] |
| Predicted [M+H]⁺ | m/z 228.0631 | The exact mass of the protonated molecule. This high-precision value is what would be experimentally determined by HRMS and used to confirm the elemental composition. |
| Key Fragments | [M+H - HF]⁺, [M+H - CO]⁺, [M+H - CF₃]⁺ | Fragmentation in ESI-MS/MS would likely involve the loss of stable neutral molecules. The loss of a trifluoromethyl radical is also a plausible fragmentation pathway.[3][4] |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is the modern standard for solid and liquid samples, as it requires minimal to no sample preparation.
Experimental Protocol: ATR-FTIR
-
Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.[5]
-
Background Scan : Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).[5]
-
Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure : Use the instrument's pressure anvil to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[6]
-
Data Acquisition : Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning : After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with isopropanol.[5]
Predicted Infrared Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Expected Appearance |
| 3400 - 2500 | O-H stretch (H-bonded) | A very broad and strong band, characteristic of the hydroxyl group, potentially indicating the presence of the 4-quinolone tautomer. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium to weak, sharp peaks.[7] |
| 2980 - 2850 | C-H stretch (methyl) | Medium to weak, sharp peaks. |
| 1650 - 1620 | C=O stretch (quinolone) | A very strong, sharp peak, which would be prominent if the 4-quinolone tautomer is the major form in the solid state. |
| 1620 - 1500 | C=C and C=N stretch (aromatic) | Multiple strong to medium, sharp peaks characteristic of the quinoline ring system.[8] |
| 1350 - 1100 | C-F stretch (trifluoromethyl) | Multiple very strong and intense absorption bands. This is a highly characteristic region for trifluoromethylated compounds. |
| 850 - 750 | C-H out-of-plane bend (aromatic) | Strong peaks whose exact positions are diagnostic of the substitution pattern on the benzene ring portion of the quinoline.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
A Note on Data Availability : As of the time of this writing, experimental NMR spectra for this compound are not publicly available. The data presented below are predicted values for the closely related structural isomer, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline , sourced from computational prediction software.[10] This serves as an excellent proxy, and the discussion will focus on interpreting this data and extrapolating the expected shifts for the target molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[10][11] DMSO-d₆ is an excellent choice as it can dissolve a wide range of compounds and will solubilize the hydroxyl proton for observation.
-
Filtration : Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[12]
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Setup : Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition :
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to 0-14 ppm.
-
Use a 90° pulse.
-
Set a relaxation delay of 2-5 seconds for accurate integration.[10]
-
-
¹³C NMR Acquisition :
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set the spectral width to 0-200 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[10]
-
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Predicted ¹H NMR Data (for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment (Analog) | Expected Assignment (Target Molecule) |
| ~11.5 - 12.5 | Broad Singlet | 1H | 4-OH | 4-OH |
| ~7.8 - 8.2 | Doublet | 1H | H-5 | H-8 |
| ~7.5 - 7.7 | Doublet | 1H | H-8 | H-5 |
| ~7.3 - 7.5 | Singlet | 1H | H-7 | H-6 |
| ~6.5 - 6.7 | Singlet | 1H | H-3 | H-3 |
| ~2.4 - 2.6 | Singlet | 3H | 6-CH₃ | 2-CH₃ |
Predicted ¹³C NMR Data (for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline)
| Predicted Shift (δ, ppm) | Assignment (Analog) | Expected Assignment (Target Molecule) |
| ~175 - 180 | C-4 | C-4 |
| ~145 - 150 (q, ²JCF) | C-2 | C-2 |
| ~140 - 145 | C-8a | C-8a |
| ~135 - 140 | C-6 | C-7 (q, ³JCF) |
| ~125 - 130 | C-5 | C-8 |
| ~120 - 125 (q, ¹JCF) | -CF₃ | -CF₃ |
| ~120 - 125 | C-4a | C-4a |
| ~118 - 122 | C-7 | C-5 |
| ~115 - 120 | C-8 | C-6 |
| ~100 - 105 | C-3 | C-3 |
| ~20 - 25 | 6-CH₃ | 2-CH₃ |
q = quartet, JCF = coupling constant to fluorine.
Expert Interpretation and Extrapolation
-
¹H NMR : For our target molecule, this compound, the methyl group is at C-2, not C-6. This means the signal at ~2.4-2.6 ppm will still be a singlet of 3H intensity, but its assignment changes to 2-CH₃. The aromatic region will be significantly different. Instead of a singlet for H-7, we would expect a singlet for H-8 and a singlet for H-6, and a doublet for H-5. The CF₃ group at C-7 will strongly deshield the adjacent H-6 and H-8 protons, pushing them further downfield.
-
¹³C NMR : The most significant changes will be for the carbons in the benzene portion of the quinoline ring. The carbon bearing the CF₃ group (C-7) will appear as a quartet due to coupling with the three fluorine atoms (²JCF) and will be shifted downfield. The CF₃ carbon itself will be a prominent quartet with a large one-bond coupling constant (¹JCF).[10] The chemical shifts for C-5, C-6, and C-8 will be influenced by the powerful electron-withdrawing effect of the C-7 trifluoromethyl group.
Integrated Spectroscopic Workflow
The true power of these techniques lies in their combined application. No single method provides the complete picture, but together they form a logical, self-reinforcing workflow for structural elucidation.
Caption: Workflow for the structural elucidation of a novel compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. While a complete experimental dataset is not publicly available, a robust and reliable characterization can be achieved by applying the authoritative protocols detailed in this guide. By combining the precise molecular formula from HRMS, the functional group information from ATR-FTIR, and the detailed connectivity map from ¹H and ¹³C NMR (interpreted with the aid of data from close structural analogs), researchers can achieve an unambiguous confirmation of the molecule's structure, ensuring the integrity and validity of their subsequent scientific endeavors.
References
- Bruker. "Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR)." University of Toronto Scarborough.
- University of Oxford. "Sample Preparation Protocol for Open Access MS." Mass Spectrometry Research Facility.
- Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent.
- Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility.
- University of Cambridge. "How to Prepare Samples for NMR." Department of Chemistry.
- MDPI. "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis." Molecules, 2022.
- ResearchGate. "The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N)..." ResearchGate.
- ResearchGate. "Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes." ResearchGate.
- Tecan. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep." Tecan Blog.
- Organomation. "Mass Spectrometry Sample Preparation Guide." Organomation.
- Wikipedia. "Sample preparation in mass spectrometry." Wikipedia.
- MDPI. "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis." Molecules, 2023.
- PubMed Central. "Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors..." Molecules, 2017.
- LabSolutions. "this compound." LabSolutions.
- Chemguide. "Fragmentation patterns in the mass spectra of organic compounds." Chemguide.
- Wikipedia. "Fragmentation (mass spectrometry)." Wikipedia.
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An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Introduction
4-Hydroxy-2-methyl-7-trifluoromethylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, and the incorporation of a trifluoromethyl (CF3) group can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets by altering electronic and steric parameters.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the aqueous solubility and chemical stability of this compound, two critical parameters that govern its developability as a potential therapeutic agent.
This document deviates from a standard template to offer a logically structured narrative that first explores the theoretical underpinnings of the compound's expected behavior, followed by detailed, field-proven methodologies for its empirical determination. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.
Physicochemical Profile: Theoretical Considerations
Before embarking on experimental evaluation, it is crucial to understand the structural attributes of this compound and their likely influence on its solubility and stability.
-
The Quinoline Core: The bicyclic aromatic quinoline system is inherently hydrophobic.[3]
-
The 4-Hydroxy Group: This group introduces a site for ionization. As a quinolinol, the compound can exist in tautomeric forms (the -ol and the -one form). The hydroxy group can act as a hydrogen bond donor and acceptor, which can influence its interaction with water. The pKa of the conjugate acid of similar quinolines is a key determinant of how solubility will change with pH.[1]
-
The 2-Methyl Group: This is a small, lipophilic group that will slightly increase the overall hydrophobicity of the molecule.
-
The 7-Trifluoromethyl Group: The CF3 group is strongly electron-withdrawing and highly lipophilic. Its presence is expected to significantly decrease aqueous solubility compared to its non-fluorinated analog.[2][3] However, it often enhances metabolic stability by blocking potential sites of oxidative metabolism.[2]
Based on these features, this compound is predicted to be a poorly soluble compound in aqueous media at neutral pH. Its solubility is expected to be highly pH-dependent.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, we can provide estimates based on similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~229.18 g/mol | Based on chemical formula C11H8F3NO. |
| Aqueous Solubility | Low | Due to the hydrophobic quinoline core and the highly lipophilic CF3 group.[2][3] |
| pKa | ~3.8 - 5.0 (for the conjugate acid) | Predicted based on similar quinolinol structures.[4] This will be a key parameter to determine experimentally. |
| LogP | High (>3) | The trifluoromethyl group significantly increases lipophilicity.[1][2] |
| Chemical Stability | Generally stable, potential for photodegradation. | The trifluoromethyl group can be very stable to chemical, thermal, and photochemical degradation.[2] However, quinoline rings can be susceptible to photodegradation. |
Aqueous Solubility Determination
The accurate determination of aqueous solubility is a cornerstone of preclinical development. For a compound predicted to have low solubility, a robust experimental design is essential.
Experimental Workflow for Solubility Assessment
The following diagram outlines a comprehensive workflow for characterizing the solubility of this compound.
Caption: Workflow for solubility determination of this compound.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol details the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[3]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (purity >98%)
-
Phosphate, acetate, and borate buffers (pH range 2-10)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
HPLC or UPLC system with UV or MS detector
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
1.5 mL glass vials with screw caps
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0, 10.0).
-
Compound Addition: Add an excess amount of solid this compound to a glass vial (a visible amount of solid should remain at the end of the experiment). This ensures that saturation is reached.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial.
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours.[3] This duration is critical to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Causality Check: It is critical to avoid disturbing the solid pellet to prevent artificially inflating the measured solubility.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent mixture to a concentration within the linear range of the analytical method. Quantify the concentration using a validated HPLC-UV or LC-MS method against a standard curve prepared from a stock solution of the compound in an organic solvent like DMSO.
-
pH Verification: Measure the final pH of the remaining supernatant in each vial to confirm it has not changed during the experiment.
Overcoming Solubility Challenges
Given the anticipated low solubility, researchers may encounter difficulties. This is often observed when diluting a DMSO stock solution into an aqueous buffer, a phenomenon known as "crashing out".[3]
Troubleshooting Strategies:
-
Lower Final Concentration: The target concentration may be above the solubility limit. Perform serial dilutions to find a workable concentration.[3]
-
Optimize Dilution: Add the DMSO stock solution dropwise into the vortexing aqueous buffer to promote rapid mixing and prevent localized supersaturation.[3]
-
Use of Excipients: For formulation development, solubility enhancers can be investigated.
Chemical Stability Assessment
Evaluating the chemical stability of a drug candidate is mandatory to ensure its integrity, safety, and shelf-life. The primary goal is to identify conditions that lead to degradation and to elucidate the structure of any major degradation products.
Logical Flow for Forced Degradation Studies
Forced degradation (or stress testing) is used to accelerate the degradation process to predict the compound's stability profile.
Caption: Logical workflow for forced degradation (stress testing) studies.
Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC grade acetonitrile, methanol, and water
-
A stability-indicating HPLC or UPLC method (a method that can separate the parent compound from all its degradation products)
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled ovens
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature (base-catalyzed hydrolysis is often rapid).
-
Neutral Hydrolysis: Mix the stock solution with purified water. Store at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Store at room temperature, protected from light.
-
Photostability: Expose the solution (in a photochemically transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control sample should be stored under the same conditions.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using the stability-indicating LC-MS method.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and characterize major degradants using mass spectrometry (MS).
-
Determine the degradation kinetics (e.g., zero-order, first-order) for each condition.
-
Conclusion
The successful development of this compound as a drug candidate is critically dependent on a thorough understanding of its solubility and stability. The trifluoromethyl group imparts unique properties, suggesting that while the compound may possess enhanced metabolic stability, it is likely to present challenges related to aqueous solubility.[2] The experimental frameworks and detailed protocols provided in this guide offer a robust, systematic approach to characterizing these essential parameters. By applying these methodologies, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug development process, ultimately de-risking the path from discovery to clinical application.
References
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- LabSolutions. This compound.
- ChemicalBook. 7-(TRIFLUOROMETHYL)-4-QUINOLINOL CAS#: 322-97-4.
- PubMed. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents.
- PubChem - NIH. 3-(Trifluoromethyl)quinoline.
- Chem-Impex. 4-Hydroxy-2-(trifluoromethyl)quinoline.
- RSC Publishing. A physico-chemical investigation of fluorine-enriched quinolines.
- TDEC. Physicochemical Properties.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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In Vitro Evaluation of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline: A Technical Guide for Preclinical Research
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, a novel quinoline derivative with potential therapeutic applications. Quinoline scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound a promising candidate for drug development.[2][3] This document outlines a structured, multi-tiered approach for the in vitro characterization of this compound, commencing with its synthesis and physicochemical analysis, followed by a systematic evaluation of its cytotoxic and mechanistic properties. Detailed, field-proven protocols are provided for each experimental stage, alongside insights into the scientific rationale underpinning these methodological choices. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Introduction: The Therapeutic Potential of Substituted Quinolines
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various functional groups, enabling the fine-tuning of pharmacological properties. The trifluoromethyl substituent, in particular, is a valuable addition in modern medicinal chemistry, often improving key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] This guide focuses on a specific derivative, this compound, and proposes a logical and comprehensive in vitro workflow to elucidate its biological activity profile and mechanism of action.
Synthesis and Physicochemical Characterization
A reliable synthesis and thorough characterization of the test compound are foundational to any in vitro study.
Proposed Synthesis Route
A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives. The Conrad-Limpach synthesis, for instance, provides a robust approach.
Reaction Scheme:
-
Step 1: Condensation. 3-Amino-4-(trifluoromethyl)aniline is reacted with ethyl acetoacetate.
-
Step 2: Cyclization. The resulting intermediate undergoes thermal cyclization to yield this compound.
A similar synthetic approach has been documented for the synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline.[4]
Physicochemical Properties
A summary of the predicted and known physicochemical properties of the compound and its analogs is presented in Table 1.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C11H8F3NO | N/A |
| Molecular Weight | 227.18 g/mol | N/A |
| Appearance | Off-white powder | [5] |
| Solubility | Slightly soluble in water | [6] |
| Melting Point | Not available | N/A |
| LogP | Not available | N/A |
Tier 1: Primary Biological Screening - Cytotoxicity Profiling
The initial assessment of a novel compound typically involves evaluating its cytotoxic potential across a panel of relevant human cancer cell lines. This provides a broad overview of its anti-proliferative activity and helps in selecting appropriate models for further mechanistic studies.
Cell Line Panel
A diverse panel of human cancer cell lines is recommended to assess the breadth of the compound's activity. A suggested panel is provided in Table 2.
| Cell Line | Cancer Type |
| A549 | Lung Carcinoma |
| MCF-7 | Breast Adenocarcinoma |
| HCT116 | Colon Carcinoma |
| PC-3 | Prostate Adenocarcinoma |
| K562 | Chronic Myelogenous Leukemia |
| HeLa | Cervical Adenocarcinoma |
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tier 2: Mechanistic Elucidation
Based on the results of the primary screening, subsequent studies should aim to unravel the underlying mechanism of action. The following assays are proposed to investigate potential molecular targets and signaling pathways.
DNA Intercalation Assay
Quinoline derivatives have been reported to exert their cytotoxic effects through DNA intercalation.[7] An ethidium bromide (EtBr) displacement assay can be employed to investigate this possibility.[11][12][13]
Experimental Protocol:
-
Prepare DNA-EtBr Complex: Incubate calf thymus DNA with EtBr in a suitable buffer.
-
Compound Titration: Add increasing concentrations of this compound to the DNA-EtBr complex.
-
Fluorescence Measurement: Measure the fluorescence of the solution (excitation ~520 nm, emission ~600 nm). Displacement of EtBr by the compound will result in a decrease in fluorescence.[14]
-
Data Analysis: Determine the concentration of the compound required to displace 50% of the bound EtBr.
Caption: Overview of Key Signaling Pathways for Investigation.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner, preferably in tabular format, to facilitate comparison and interpretation. An example of a data summary table for the cytotoxicity screening is provided in Table 3.
| Cell Line | IC50 (µM) |
| A549 | [Insert Value] |
| MCF-7 | [Insert Value] |
| HCT116 | [Insert Value] |
| PC-3 | [Insert Value] |
| K562 | [Insert Value] |
| HeLa | [Insert Value] |
Conclusion
This technical guide presents a structured and scientifically rigorous approach for the in vitro evaluation of this compound. By following the proposed workflow, researchers can systematically characterize the biological activity of this novel compound, elucidate its mechanism of action, and generate the robust preclinical data necessary to support its further development as a potential therapeutic agent. The provided protocols are based on established and validated methodologies, ensuring the generation of high-quality and reproducible data.
References
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- Aggarwal, B. B. (2004). Assaying NF-κB activation and signaling from TNF receptors. Methods in molecular biology (Clifton, N.J.), 252, 171–182.
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The Advent and Evolution of Trifluoromethylquinolines: A Technical Guide for the Modern Researcher
Abstract
The introduction of the trifluoromethyl (CF₃) group into the quinoline scaffold has been a transformative strategy in the fields of medicinal chemistry, agrochemicals, and materials science. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—impart profound changes to the parent quinoline molecule, enhancing its biological activity and tuning its physicochemical characteristics. This guide provides an in-depth exploration of the discovery and historical development of trifluoromethylquinolines, tracing their origins from early synthetic endeavors to the sophisticated methodologies employed today. We will examine the pioneering work that first introduced this powerful functional group to the quinoline core, the adaptation of classical named reactions for their synthesis, and the subsequent evolution of more direct and efficient trifluoromethylation techniques. Furthermore, this guide will illuminate the expanding applications of these compounds, most notably in the development of antimalarial and anticancer agents. Detailed experimental protocols, mechanistic insights, and structured data are presented to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this vital class of heterocyclic compounds.
The Genesis of a Privileged Scaffold: Early Quinoline Syntheses and the Dawn of Fluorination
The story of trifluoromethylquinolines is built upon the rich history of quinoline chemistry itself. The quinoline core, first isolated from coal tar in 1834, quickly became recognized as a "privileged scaffold" in medicinal chemistry due to its presence in the potent antimalarial alkaloid, quinine.[1] This spurred the development of numerous methods for its synthesis throughout the late 19th and early 20th centuries. These classical named reactions, each with its own strategic nuances, would later be adapted for the creation of fluorinated analogues.
Classical Quinoline Syntheses: The Foundation
Understanding the foundational methods for constructing the quinoline ring is crucial to appreciating the challenges and innovations that arose with the introduction of the trifluoromethyl group. Key among these are:
-
The Skraup and Doebner-von Miller Reactions: These related methods, developed in the 1880s, involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or precursors that generate them in situ) under strong acidic conditions.[2] The Doebner-von Miller reaction is a more general and less harsh version of the Skraup synthesis.[2]
-
The Combes Synthesis: First reported in 1888, this acid-catalyzed reaction condenses anilines with β-diketones to form 2,4-substituted quinolines.[3]
-
The Friedländer Synthesis: Discovered by Paul Friedländer in 1882, this reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5]
-
The Pfitzinger Synthesis: This method, also from the 1880s, utilizes the reaction of isatin with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[6][7]
These early syntheses, while powerful for their time, often required harsh conditions and offered limited control over regioselectivity, particularly with substituted anilines.
The First Foray: The Pioneering Synthesis of Trifluoromethylquinolines
The deliberate synthesis of quinolines bearing a trifluoromethyl group is a more recent chapter in chemical history. A seminal contribution to this field was a 1954 paper in the Journal of the Chemical Society by Belcher, Stacey, Sykes, and Tatlow, titled "The synthesis of certain trifluoromethylquinoline derivatives."[8][9] This work marked a pivotal moment, demonstrating that the unique properties of the trifluoromethyl group could be incorporated into the quinoline framework. While the specific experimental details of this early work involved multi-step sequences, it laid the groundwork for future exploration.
Adapting the Classics: Early Strategies for Trifluoromethylquinoline Synthesis
The initial approaches to synthesizing trifluoromethylquinolines logically involved the adaptation of the well-established classical methods. This typically required the use of precursors already containing the trifluoromethyl group.
The Combes Synthesis with Trifluoromethylated Diketones
A common strategy involved the use of trifluoromethylated β-diketones, such as trifluoroacetylacetone, in the Combes synthesis. The acid-catalyzed condensation with an appropriately substituted aniline would then yield the corresponding trifluoromethylquinoline. The regioselectivity of the cyclization is influenced by the steric and electronic nature of the substituents on the aniline ring.
The Friedländer Annulation with Trifluoroacetyl Precursors
The Friedländer synthesis proved to be a versatile tool for accessing trifluoromethylquinolines.[4][5] By employing a 2-aminoaryl ketone with a trifluoroacetyl group, or by reacting a 2-aminobenzaldehyde with a ketone bearing a trifluoromethyl group, a variety of substituted trifluoromethylquinolines could be prepared. The choice of catalyst (acid or base) can influence the reaction rate and yield.
The Doebner-von Miller Approach and its Regiochemical Challenges
The use of α,β-unsaturated trifluoromethyl ketones in reactions with anilines, analogous to the Doebner-von Miller synthesis, has also been explored.[10][11] Interestingly, these reactions can sometimes lead to a reversal of the expected regiochemistry, yielding 2-trifluoromethylquinolines instead of the 4-substituted isomers. This highlights the profound electronic influence of the trifluoromethyl group on the reaction mechanism.[10]
The Modern Era: Direct Trifluoromethylation and Advanced Synthetic Methodologies
While the classical methods were instrumental in the early development of trifluoromethylquinoline chemistry, they are often limited by the availability of the fluorinated starting materials. The latter half of the 20th century and the beginning of the 21st century have witnessed the emergence of more direct and efficient methods for introducing the trifluoromethyl group.
Direct C-H Trifluoromethylation
A significant advancement has been the development of methods for the direct trifluoromethylation of a pre-formed quinoline ring. These reactions, often employing radical-based mechanisms, offer a more atom-economical approach. Reagents such as trifluoromethyl iodide (CF₃I) or sodium triflinate (CF₃SO₂Na) in the presence of an initiator (e.g., a peroxide or a photocatalyst) can generate the trifluoromethyl radical, which then attacks the quinoline ring.
Transition Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and trifluoromethylquinolines are no exception. Palladium- and copper-catalyzed cross-coupling reactions allow for the introduction of the trifluoromethyl group onto a halo-quinoline (e.g., a bromo- or iodoquinoline) using a variety of trifluoromethylating agents.
Novel Cyclization Strategies
More recently, innovative cyclization strategies have been developed that build the trifluoromethylquinoline core from acyclic precursors in a single step. These methods often employ transition metal catalysts (e.g., rhodium, gold) to mediate the annulation of anilines with trifluoromethyl-containing alkynes or other building blocks.[1]
Applications in Drug Discovery and Beyond
The unique properties imparted by the trifluoromethyl group have made trifluoromethylquinolines highly sought-after motifs in drug discovery.
Antimalarial Agents: The Legacy of Mefloquine
Perhaps the most famous example of a trifluoromethylquinoline is the antimalarial drug mefloquine. Developed at the Walter Reed Army Institute of Research in the 1970s, mefloquine was a product of a massive screening program to find drugs effective against chloroquine-resistant malaria.[12] It is a 4-quinolinemethanol derivative with two trifluoromethyl groups, and its synthesis was a significant achievement of the time. The development of mefloquine was a collaborative effort involving the U.S. Army, the World Health Organization, and Hoffmann-LaRoche.
| Drug | Year of Introduction | Key Structural Feature | Primary Use |
| Mefloquine | 1977 | 2,8-bis(trifluoromethyl)quinoline | Antimalarial[4] |
Anticancer Activity
The quinoline scaffold is a common feature in many anticancer agents, often acting as a kinase inhibitor. The introduction of a trifluoromethyl group can enhance the potency and pharmacokinetic profile of these compounds. Numerous studies have reported the synthesis and evaluation of novel trifluoromethylquinoline derivatives with significant in vitro and in vivo anticancer activity.[13][14][15] These compounds have been shown to target various signaling pathways involved in cancer progression.
Other Biological Activities and Future Directions
Beyond malaria and cancer, trifluoromethylquinolines have been investigated for a range of other biological activities, including as antibacterial and anti-inflammatory agents.[16] The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new trifluoromethylquinolines with unique and valuable properties for both medicine and materials science.
Conclusion
The journey of trifluoromethylquinolines from their first synthesis in the mid-20th century to their current status as a cornerstone of modern medicinal chemistry is a testament to the power of chemical innovation. The adaptation of classical synthetic methods and the development of novel, direct trifluoromethylation strategies have provided researchers with a robust toolkit for accessing this important class of compounds. As our understanding of the intricate roles that the trifluoromethyl group can play in modulating molecular properties continues to grow, so too will the applications of trifluoromethylquinolines in addressing some of our most pressing scientific challenges.
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- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bulletin de la Societe Chimique de Paris, 49, 89-92.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
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4-Hydroxy-2-methyl-7-trifluoromethylquinoline and its analogs
An In-Depth Technical Guide to 4-Hydroxy-2-methyl-7-trifluoromethylquinoline and its Analogs
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with a multitude of biological targets. From the historic antimalarial quinine to modern kinase inhibitors, quinoline derivatives have consistently yielded potent and clinically relevant therapeutic agents.[1][2][3] This guide focuses on a specific, highly functionalized quinoline derivative, this compound, and explores the chemical and biological landscape of its analogs. The strategic placement of a hydroxyl group at the 4-position, a methyl group at the 2-position, and a strongly electron-withdrawing trifluoromethyl group at the 7-position creates a unique electronic and steric profile, making this class of compounds a compelling subject for drug development professionals.
Synthesis and Physicochemical Characterization
The synthetic accessibility of a compound class is paramount for its exploration in drug discovery. The 4-hydroxyquinoline core is typically constructed via cyclization reactions, with the Gould-Jacobs and Conrad-Limpach reactions being cornerstone methodologies.
General Synthetic Approach: Gould-Jacobs Reaction
A prevalent strategy for synthesizing the this compound scaffold involves the thermal cyclization of an aniline derivative with a suitable β-ketoester equivalent.
Workflow: Synthesis of the Core Scaffold
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Physicochemical characteristics of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Pharmaceutical Interest
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1] this compound is a specific derivative that combines several key structural features of interest for modern drug discovery. The strategic placement of a trifluoromethyl group, a methyl group, and a hydroxyl group on the quinoline core creates a molecule with a unique electronic and steric profile.
This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the core physicochemical characteristics of this compound. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a compound's pharmacokinetic behavior, guiding formulation development, and ultimately determining its potential as a therapeutic candidate. We will delve into the causality behind experimental choices and provide validated protocols, offering a field-proven perspective on the evaluation of this promising molecule.
Molecular Identity and Structural Features
The foundation of any chemical analysis begins with a precise understanding of the molecule's structure and its unique identifiers.
Chemical Structure:
The molecule consists of a bicyclic aromatic quinoline ring system. It is substituted at position 2 with a methyl group (-CH₃), at position 4 with a hydroxyl group (-OH), and at position 7 with a trifluoromethyl group (-CF₃). The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form.
Key Identifiers and Properties:
| Identifier | Value | Reference |
| CAS Number | 15912-66-0 | [2] |
| Molecular Formula | C₁₁H₈F₃NO | [2] |
| Molecular Weight | 227.18 g/mol | [2] |
| InChI | InChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16) | [2] |
| Purity | Typically ≥97% | [2] |
Significance of Functional Groups:
-
Quinoline Core: This hydrophobic, aromatic system provides a rigid scaffold for interacting with biological targets.[3]
-
4-Hydroxyl Group: This group is a key hydrogen bond donor and acceptor. Its ability to ionize makes it a critical determinant of the molecule's pKa, influencing solubility and receptor binding.
-
2-Methyl Group: This small alkyl group adds to the molecule's lipophilicity and can provide steric hindrance, potentially influencing metabolic stability or target selectivity.
-
7-Trifluoromethyl Group: The -CF₃ group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and significantly increases lipophilicity.[3] In drug design, this group is often used to block metabolic oxidation and improve bioavailability.[4]
Core Physicochemical Characteristics
A molecule's journey from a laboratory curiosity to a viable drug is largely dictated by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME).[5][6]
Summary of Physicochemical Data:
| Property | Value / Observation | Significance in Drug Development |
| Melting Point | High; expected to be >250 °C (by analogy) | Indicates high crystal lattice energy, which can correlate with lower solubility. |
| Aqueous Solubility | Low | Directly impacts oral bioavailability and formulation options. Low solubility is a major hurdle in development.[7] |
| pKa | Weakly acidic (due to 4-OH group) | Determines the ionization state at physiological pH (7.4), which affects solubility, permeability, and target interaction.[7] |
| Lipophilicity (LogD) | High | Influences cell membrane permeability, plasma protein binding, and metabolic clearance. A key parameter in ADME prediction.[7] |
Solubility: The Gateway to Bioavailability
The aqueous solubility of this compound is inherently low. This is a direct consequence of its molecular structure: the large, hydrophobic quinoline core combined with the lipophilic trifluoromethyl group outweighs the solubilizing effect of the single hydroxyl group.[3]
Causality: Strong intermolecular forces within the compound's crystal lattice must be overcome for it to dissolve. The molecule's poor interaction with polar water molecules makes this process energetically unfavorable.[3]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[3]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Workflow for Solubility Determination
Caption: Shake-Flask method for thermodynamic solubility.
Trustworthiness Insight: When diluting concentrated stock solutions (typically in DMSO) into aqueous buffers, the compound may precipitate or "crash out." This is a common issue resulting from a rapid change in solvent polarity.[3] To ensure a self-validating protocol, always visually inspect the final solution for any signs of precipitation. If observed, the experiment must be repeated at a lower concentration.
pKa and Lipophilicity (LogD): The Drivers of Distribution
-
pKa: The acid dissociation constant (pKa) of the 4-hydroxyl group dictates the charge state of the molecule across different pH environments. While an experimental value is not available, the predicted pKa for the analogous 4-hydroxy-2-methylquinoline is approximately 4.44.[8][9] The potent electron-withdrawing effect of the 7-trifluoromethyl group is expected to lower this pKa, making the hydroxyl group more acidic. This is a critical parameter, as ionization generally increases aqueous solubility but decreases membrane permeability.[7]
-
LogD: The distribution coefficient (LogD) is the most relevant measure of lipophilicity for an ionizable compound, as it accounts for the pH of the medium. It is defined as the ratio of the total concentration of the compound (neutral and ionized forms) in a lipid phase (e.g., octanol) to that in an aqueous phase.[7] Given the structure, a high LogD value is anticipated, suggesting good membrane permeability but also potential for high plasma protein binding and nonspecific interactions.
Analytical Characterization and Quality Control
Robust and cross-validated analytical methods are essential for confirming the identity, purity, and concentration of any research compound.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of quinoline derivatives and quantifying their concentration in various matrices.[10][11]
Experimental Protocol: Purity Assessment by HPLC-UV
Rationale: This method separates the target compound from impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. UV detection provides a quantifiable signal.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Instrumentation:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reverse-phase column, such as a Dikma Diamonsil C18 (5 µm, 4.6 mm × 250 mm), is a common choice.[11]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used to ensure good separation.
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
Detection Wavelength: Select a wavelength of maximum absorbance for the compound, likely in the 220-320 nm range.[8][11]
-
-
Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Workflow for HPLC Purity Analysis
Caption: Standard workflow for HPLC-UV purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number and environment of all hydrogen atoms. Aromatic protons are expected in the δ 7.0-8.5 ppm region.[12] The methyl group will appear as a singlet, likely upfield. The hydroxyl proton may be broad or exchange with the solvent; its presence can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear.[12]
-
¹³C NMR: The carbon NMR spectrum reveals all unique carbon atoms. A key diagnostic signal is the carbon of the trifluoromethyl group, which will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[12] The carbon atom attached to the -CF₃ group will also show splitting (²JCF).[12]
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -OH.[12]
-
Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure. A relaxation delay of 5 seconds for ¹H NMR is recommended for accurate integration.[12]
Integrated Perspective: Impact on Drug Discovery
The individual physicochemical properties do not exist in isolation. Their interplay dictates the overall ADME profile and developability of the compound.
// Core Properties Sol [label="Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipo [label="Lipophilicity\n(LogD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pKa [label="pKa\n(Ionization)", fillcolor="#FBBC05", fontcolor="#202124"]; MW [label="Molecular Weight", fillcolor="#34A853", fontcolor="#FFFFFF"];
// ADME Outcomes Abs [label="Absorption", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Dist [label="Distribution", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Met [label="Metabolism", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Exc [label="Excretion", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Sol -> Abs [label="Bioavailability"]; Lipo -> Abs [label="Permeability"]; pKa -> Abs; MW -> Abs;
Lipo -> Dist [label="Plasma Protein\nBinding, Vd"]; pKa -> Dist;
Lipo -> Met [label="Metabolic\nClearance"];
Sol -> Exc [label="Renal Clearance"]; pKa -> Exc; }
Sources
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. T002 · Molecular filtering: ADME and lead-likeness criteria — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 7. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 8. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]
- 9. 4-Hydroxy-2-methylquinoline CAS#: 607-67-0 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety and Handling of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
An In-depth Technical Guide:
Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline (CAS No. 15912-66-0). Synthesizing data from structurally analogous compounds and established chemical safety principles, this guide is intended for researchers, scientists, and drug development professionals. The protocol herein emphasizes a risk-based approach, detailing necessary engineering controls, personal protective equipment, and emergency procedures to ensure personnel safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a substituted heterocyclic compound. Its structure, featuring a quinoline core, a hydroxyl group, and a trifluoromethyl (CF3) group, dictates its chemical reactivity, biological potential, and toxicological profile. Quinoline derivatives are widely investigated for their broad biological activities, including anticancer and antimalarial properties.[1][2] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can potentiate a molecule's biological effect and its toxicological profile.[3]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 15912-66-0 | [4] |
| Molecular Formula | C₁₁H₈F₃NO | [4] |
| Molecular Weight | 227.18 g/mol | [4] |
| Appearance | Off-white to yellow powder/crystal | [5][6] |
| Purity | Typically ≥97% | [4] |
| Solubility | Slightly soluble in water | [6] |
Hazard Analysis Based on Structural Analogs
Direct, comprehensive toxicological data for this compound is limited. Therefore, a conservative hazard assessment is derived from documented risks of structurally similar compounds.
-
Trifluoromethylated Quinolines: Compounds like 2-(Trifluoromethyl)quinoline are classified as toxic if swallowed, causing severe skin and eye irritation, and respiratory irritation.[7] The CF₃ group's strong electron-withdrawing nature and increased lipophilicity can contribute to heightened toxicity.[3]
-
Hydroxymethyl-Quinolines: Analogs such as 4-Hydroxy-2-methylquinoline and 6-Fluoro-4-hydroxy-2-methylquinoline are known skin, eye, and respiratory irritants.[8] Some fluorinated quinolines are classified as harmful if swallowed and can cause serious eye damage.[9]
Based on this analysis and supplier safety information, this compound is designated with the signal word "Danger" and associated with GHS pictograms for toxicity (GHS06) and corrosion (GHS05).[4]
Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[7] |
| Skin Corrosion/Irritation | Category 1C/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[7][8] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[9] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[7][8] |
Risk Management: The Hierarchy of Controls
A systematic approach to safety requires implementing controls in a specific order of effectiveness. This "Hierarchy of Controls" prioritizes eliminating hazards at their source. For a chemical compound in a research setting, this hierarchy is adapted to minimize exposure.
Sources
- 1. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. labsolu.ca [labsolu.ca]
- 5. ossila.com [ossila.com]
- 6. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.at [fishersci.at]
- 9. downloads.ossila.com [downloads.ossila.com]
Procurement and Verification of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline for Drug Development
An In-Depth Technical Guide for Researchers
As a pivotal intermediate in medicinal chemistry, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline (CAS No: 15912-66-0) serves as a foundational scaffold for a new generation of therapeutic agents. Its unique structure, featuring a trifluoromethyl group, often enhances metabolic stability, binding affinity, and lipophilicity of derivative compounds. This guide provides senior researchers and drug development professionals with a comprehensive framework for sourcing, verifying, and safely handling this critical research chemical.
Strategic Sourcing: Identifying Reputable Suppliers
The initial procurement of this compound is a critical step that directly impacts experimental reproducibility and the integrity of subsequent research. The selection of a supplier should be based on a combination of product quality, documentation, and technical support.
Several established chemical suppliers list this compound. The decision to purchase should not be based on price alone but on a thorough evaluation of the supplier's reputation and the quality of data they provide.
Table 1: Overview of Potential Commercial Suppliers
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Notes |
| Sigma-Aldrich (MilliporeSigma) | This compound | 15912-66-0 | C₁₁H₈F₃NO | 227.18 g/mol | Sold under the AldrichCPR brand. |
| LabSolutions | This compound | 15912-66-0[1] | C₁₁H₈F₃NO[1] | 227.18 g/mol | Stated purity of 97%.[1] |
| Matrix Scientific | 4-Hydroxy-6-methyl-2-(trifluoromethyl)-quinoline* | 1701-20-8[2] | C₁₁H₈F₃NO[2] | 227.19 g/mol | Listed as an irritant.[2] |
*Note: Matrix Scientific lists a constitutional isomer. Researchers must ensure the correct isomer is purchased for their specific synthetic route.
Due Diligence in Supplier Vetting:
-
Request a Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the specific batch number, purity determined by a reliable method (e.g., HPLC, qNMR), and results from identity tests (e.g., ¹H NMR, MS).
-
Inquire about Analytical Methods: Understand the techniques the supplier uses for quality control. This transparency is a hallmark of a trustworthy supplier.
-
Evaluate Batch-to-Batch Consistency: For long-term projects, it is prudent to inquire about the supplier's ability to provide consistent quality across different batches.
In-House Quality Control: The Self-Validating System
Upon receipt of the compound, independent verification is paramount to ensure the material meets the standards required for drug discovery pipelines. Assuming the role of a Senior Application Scientist, the following workflow establishes a self-validating system for every new batch of starting material.
Caption: Quality Control workflow for incoming research chemicals.
Experimental Protocols for Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Confirm the chemical structure and identify potential organic impurities.
-
Methodology:
-
Dissolve ~5 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Look for the characteristic aromatic protons, the methyl singlet, and the hydroxyl proton.
-
Acquire a ¹⁹F NMR spectrum. Expect a singlet corresponding to the -CF₃ group. The chemical shift will be characteristic of its position on the quinoline ring.
-
-
Causality: NMR is the gold standard for structural elucidation. The presence of unexpected signals or integration values that do not match the expected proton count indicates impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: Confirm the molecular weight and assess purity.
-
Methodology:
-
Prepare a dilute solution (e.g., 100 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Inject onto a C18 reverse-phase column.
-
Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a UV detector and a mass spectrometer.
-
-
Expected Result: A major peak in the chromatogram with a corresponding mass of 228.06 [M+H]⁺. The purity can be estimated from the peak area percentage in the UV chromatogram.
-
The Synthesis Alternative: Strategic Considerations
For labs requiring large quantities or custom analogs, in-house synthesis may be a viable alternative. The literature describes methods for synthesizing quinoline derivatives. A common approach involves the condensation of a substituted aniline with a β-ketoester, followed by cyclization.
For instance, a plausible route to a related compound, 4-Hydroxy-2-(trifluoromethyl)quinoline, involves reacting aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in toluene with an acid catalyst like p-toluenesulfonic acid, followed by thermal cyclization.[3] This highlights that the core synthesis is accessible, though it requires expertise in organic synthesis and purification techniques like silica gel column chromatography.[3]
Caption: General workflow for in-house quinoline synthesis.
Safe Handling and Storage Protocols
While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general precautions for related heterocyclic compounds should be followed.
-
Hazard Identification: Similar compounds are often classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] They may also be harmful if swallowed (H302).[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields conforming to EN166 or NIOSH standards.[5]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep it away from strong oxidizing agents.[5][7]
Conclusion
The procurement of this compound is the first step in a complex research and development workflow. A meticulous approach to supplier selection, coupled with a rigorous, in-house quality control system, is essential for generating reliable and reproducible scientific data. By treating every new batch of starting material as an experimental variable to be controlled, researchers can build a foundation of trustworthiness and scientific integrity that will carry through the entire drug discovery process.
References
- This compound - LabSolutions. LabSolutions. [Link]
- 7-Fluoro-4-hydroxy-2-methylquinoline - Amerigo Scientific. Amerigo Scientific. [Link]
- 7-Fluoro-4-hydroxy-2-methylquinoline, 1 gram. Fine Chemicals. [Link]
- SAFETY DATA SHEET - 4 hydroxy tempo - baoxu chemical. Baoxu Chemical. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 1701-20-8 Cas No. | 4-Hydroxy-6-methyl-2-(trifluoromethyl)-quinoline | Matrix Scientific [matrixscientific.com]
- 3. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-hydroxy-2-methyl-7-trifluoromethylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol detailed herein is based on the robust and well-established Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by a high-temperature cyclization.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety considerations, and characterization techniques.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. Specifically, this compound serves as a key intermediate in the synthesis of various bioactive molecules.[4] The synthetic route described in this guide utilizes the Conrad-Limpach synthesis, a classical and reliable method for the preparation of 4-hydroxyquinolines.[2][3][5]
The core of this synthesis involves a two-step process: the initial formation of an enamine intermediate from the reaction of 3-aminobenzotrifluoride and ethyl acetoacetate at a moderate temperature, followed by a high-temperature intramolecular cyclization to yield the desired 4-hydroxyquinoline.[2][3][5] The choice of a high-boiling, inert solvent is crucial for the success of the cyclization step, which requires significant thermal energy to overcome the activation barrier of the electrocyclic ring closure.[6]
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminobenzotrifluoride | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive, handle with care. |
| Ethyl Acetoacetate | Reagent Grade, ≥99% | Acros Organics | Flammable liquid. |
| Dowtherm A | High-Temperature Solvent | Dow Chemical | High boiling point, use in a well-ventilated fume hood. |
| Hexane | ACS Grade | Fisher Scientific | Flammable, used for precipitation and washing. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Used for recrystallization. |
| Anhydrous Sodium Sulfate | ACS Grade | VWR | Used for drying organic layers. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark trap (optional, for removal of water in step 1)
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
Step 1: Synthesis of the Enamine Intermediate
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-aminobenzotrifluoride (16.1 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid, to facilitate the condensation.[2]
-
Heat the mixture with stirring to approximately 140-160°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude enamine intermediate is typically a viscous oil and can be used directly in the next step without further purification.
Step 2: Cyclization to this compound
-
To the flask containing the crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A (100 mL). The use of an inert, high-boiling solvent is critical to achieve the high temperature required for cyclization and to improve yields.[6]
-
Heat the reaction mixture to approximately 250°C with vigorous stirring. This high temperature is necessary to promote the electrocyclic ring closure.[3]
-
Maintain this temperature for 1-2 hours. The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to below 100°C.
-
Carefully pour the reaction mixture into a beaker containing hexane (200 mL) while stirring. The product will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold hexane (3 x 50 mL) to remove residual Dowtherm A.
-
Dry the crude product in a vacuum oven.
Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified product under vacuum to a constant weight.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound via the Conrad-Limpach reaction proceeds through two key mechanistic steps:
Figure 2: Simplified mechanism of the Conrad-Limpach synthesis.
Step 1: Enamine Formation: The reaction is initiated by the nucleophilic attack of the amino group of 3-aminobenzotrifluoride on the keto-carbonyl of ethyl acetoacetate.[2] This is followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate. This step is typically carried out at moderate temperatures (140-160°C).[5]
Step 2: Thermal Cyclization: The crucial step is the high-temperature cyclization of the enamine intermediate. This is an electrocyclic reaction where the aniline ring acts as a nucleophile, attacking the ester carbonyl group.[2][5] This step requires significant thermal energy (around 250°C) to overcome the aromatic stabilization of the aniline ring.[3] The subsequent elimination of ethanol and tautomerization leads to the formation of the final 4-hydroxyquinoline product. The use of a high-boiling inert solvent like Dowtherm A is essential to reach the required temperature safely and efficiently.[6]
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinoline ring, the methyl group, and the hydroxyl proton. The aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and methyl groups.
-
¹³C NMR: The carbon NMR will display distinct signals for all the carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₁H₈F₃NO).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, especially the high-temperature cyclization, must be performed in a well-ventilated chemical fume hood.
-
Handling of Reagents:
-
3-Aminobenzotrifluoride: This compound is corrosive and toxic. Avoid contact with skin and eyes, and do not inhale vapors.
-
Ethyl Acetoacetate: This is a flammable liquid. Keep away from ignition sources.
-
Dowtherm A: This is a high-boiling liquid. Avoid inhalation of vapors and contact with skin.
-
-
High-Temperature Reactions: Exercise extreme caution when working with high-temperature reactions. Ensure that the heating mantle and temperature controller are functioning correctly. It is advisable to have a blast shield in place.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure the catalyst is active. |
| Low yield in Step 2 | Insufficient temperature for cyclization. | Ensure the reaction temperature reaches and is maintained at ~250°C. Use a high-boiling solvent with a boiling point well above 250°C. |
| Product is an oil or difficult to crystallize | Impurities are present. | Repeat the purification step. Consider column chromatography if recrystallization is ineffective. |
| Dark-colored product | Decomposition at high temperatures. | Ensure the reaction is not heated for an unnecessarily long time. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this important heterocyclic compound for further applications in drug discovery and materials science. The Conrad-Limpach reaction, while requiring high temperatures, is a robust and effective method for the construction of the 4-hydroxyquinoline core.
References
- Conrad, M.; Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- "Conrad-Limpach Reaction." Name Reactions in Organic Synthesis. John Wiley & Sons, Inc., 2005.
- "Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
- "Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline." BenchChem.
- "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Molecules 2018, 23(11), 2774.
- "Conrad–Limpach synthesis." Wikipedia.
- "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Arkivoc 2007, (15), 111-116.
- "Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones.
- "Conrad-Limpach Synthesis." SynArchive.
- "Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents." Bioorganic & Medicinal Chemistry 2005, 13(20), 5759-5765.
Sources
- 1. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Microwave-Assisted Synthesis of Quinoline Derivatives: Accelerated, Efficient, and Green Methodologies
An Application Guide for Researchers and Medicinal Chemists
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Traditional methods for synthesizing these vital heterocyclic compounds often involve harsh reaction conditions, long reaction times, and significant energy consumption. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) as a powerful tool to overcome these limitations. We will delve into the fundamental principles of microwave heating, present detailed, field-proven protocols for key quinoline syntheses, and offer insights into optimizing these reactions for high-throughput drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this green chemistry technique to accelerate their synthetic workflows.[3][4]
Introduction: The Convergence of a Privileged Scaffold and a Green Technology
Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5][6] Marketed drugs like Chloroquine (antimalarial) and Cabozantinib (anticancer) underscore the therapeutic importance of this structural motif.[1][7]
The drive towards more sustainable and efficient chemical practices, often termed "Green Chemistry," has spurred the adoption of new enabling technologies.[8] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique, offering dramatic accelerations in reaction rates, often reducing synthesis times from hours or days to mere minutes.[9][10] Beyond speed, MAOS frequently leads to higher product yields, improved purity, and reduced energy consumption, aligning perfectly with the goals of sustainable chemistry.[11][12] This guide explores the synergistic application of MAOS to the synthesis of the critically important quinoline core.
The Science of Microwave Synthesis: Beyond a Kitchen Appliance
Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation heats a sample volumetrically and directly.[13][14] This is achieved through the interaction of the electromagnetic field with polar molecules or ions within the reaction mixture. The primary mechanisms are:
-
Dipolar Polarization: Polar molecules, such as solvent molecules, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates intense molecular friction, which generates heat efficiently and uniformly throughout the sample.[14][15]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or an ionic liquid), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement is resisted by the surrounding molecules, and the energy lost from this resistance is dissipated as heat.[13]
This direct energy transfer mechanism is the primary reason for the observed rate enhancements in microwave chemistry.[16] It allows for rapid heating to temperatures far above the solvent's conventional boiling point in sealed, pressurized vessels, leading to dramatic accelerations in reaction kinetics.[14]
Caption: Fundamental mechanisms of microwave heating in chemical synthesis.
Key Protocols for Microwave-Assisted Quinoline Synthesis
Several classical named reactions for quinoline synthesis are exceptionally well-suited for microwave acceleration. We present optimized protocols for three of the most robust methods: the Friedländer, Combes, and Doebner-von Miller syntheses.
General Laboratory & Safety Considerations
-
Equipment: All experiments must be performed in a dedicated laboratory microwave reactor designed for chemical synthesis. Domestic microwave ovens must never be used as they lack the necessary temperature and pressure controls, posing a significant safety risk.[17]
-
Vessels: Use appropriate sealed glass vials rated for the temperatures and pressures expected. Ensure the vial size is suitable for the reaction volume to allow for efficient stirring and to prevent over-pressurization.
-
Stirring: Efficient stirring is crucial for uniform temperature distribution. Always use a suitable magnetic stir bar.[17]
-
Reagent Stability: Be aware of the thermal stability of your reagents. Compounds containing groups like azides or nitro functions may decompose explosively at high temperatures.[17] Always consult the Material Safety Data Sheet (MSDS) and perform small-scale test reactions if unsure.
Protocol 1: Rapid Friedländer Annulation
The Friedländer synthesis constructs the quinoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone). The microwave-assisted version is exceptionally fast and efficient, often using a green solvent and catalyst like acetic acid.[18]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Microwave irradiation for the synthesis of quinoline scaffolds: a review - ProQuest [proquest.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. jddtonline.info [jddtonline.info]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 14. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 15. ijper.org [ijper.org]
- 16. ajrconline.org [ajrconline.org]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
- 18. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline characterization.
An In-Depth Guide to the Analytical Characterization of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical methodologies essential for the robust characterization of this compound. As a key heterocyclic scaffold, the precise determination of its identity, purity, and physicochemical properties is paramount for its application in medicinal chemistry and materials science. This guide moves beyond mere procedural lists, offering insights into the causality behind experimental choices to ensure data integrity and reliability.
Foundational Physicochemical and Structural Analysis
A complete understanding of a molecule begins with its fundamental properties. This compound is a substituted quinoline, a class of compounds known for a wide range of biological activities.[1] The presence of a hydroxyl group, a methyl group, and a highly electronegative trifluoromethyl group dictates its chemical behavior and analytical response.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₈F₃NO | |
| Molecular Weight | 227.19 g/mol | Derived from Formula |
| CAS Number | 15912-66-0 |
Structural Elucidation via Spectroscopic Methods
Spectroscopic techniques are indispensable for confirming the covalent structure of the molecule. Each method provides a unique piece of the structural puzzle, and together, they offer definitive proof of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Causality: The electron-donating hydroxyl (-OH) and methyl (-CH₃) groups and the electron-withdrawing trifluoromethyl (-CF₃) group create a distinct electronic environment around the quinoline core.[2] This results in a predictable dispersion of signals in the NMR spectra, allowing for unambiguous assignment of each proton and carbon. The highly electronegative fluorine atoms in the CF₃ group cause significant deshielding, shifting nearby nuclei downfield (to higher ppm values) in both ¹H and ¹³C NMR spectra.[2]
Protocol 1: ¹H and ¹³C NMR Analysis
Objective: To confirm the proton and carbon skeleton and verify the substitution pattern.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tubes
Instrumentation:
-
300-500 MHz NMR Spectrometer
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial before transferring to an NMR tube.[2] DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of the hydroxyl proton.
-
Instrument Setup (¹H NMR):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and peak shape.
-
Set the spectral width to a standard range for organic molecules (e.g., 0-14 ppm).
-
Use a standard 90° pulse.
-
Set the relaxation delay to at least 5 seconds to ensure accurate integration, especially for quantitative purposes.[2]
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing (¹H NMR):
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at ~2.50 ppm).
-
Integrate all peaks to determine the relative number of protons.
-
-
Instrument Setup (¹³C NMR):
-
Use the same sample.
-
Employ a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[2]
-
-
Data Processing (¹³C NMR):
-
Process the data similarly to the ¹H spectrum. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[2]
-
Trustworthiness - Self-Validation:
-
D₂O Exchange: The hydroxyl proton signal can be broad or sometimes absent due to exchange with trace water in the solvent. To confirm its presence, add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the ¹H spectrum. The -OH peak will disappear or significantly diminish, confirming its assignment.[2]
Table 2: Predicted ¹H and ¹³C NMR Spectral Features
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| ¹H NMR | |||
| -OH | Variable, broad (e.g., 9-12) | Singlet | Position is solvent and concentration-dependent; exchangeable with D₂O. |
| Aromatic-H | 7.0 - 8.5 | Doublets, Singlets | Protons on the ring with the CF₃ group will be shifted downfield.[2] |
| C3-H | ~6.0 - 6.5 | Singlet | Olefinic proton adjacent to the hydroxyl-bearing carbon. |
| -CH₃ | ~2.4 - 2.6 | Singlet | Isolated methyl group attached to the quinoline ring. |
| ¹³C NMR | |||
| C=O (keto tautomer) | 160 - 180 | Singlet | Indicates tautomeric equilibrium with the 4-hydroxy form. |
| Aromatic-C | 110 - 150 | Singlets, Quartets | Carbons near the CF₃ group may show coupling to fluorine (ⁿJCF).[2] |
| -CF₃ | ~120 - 130 | Quartet (¹JCF) | The large one-bond C-F coupling constant is characteristic.[2] |
| -CH₃ | ~18 - 25 | Singlet | Typical chemical shift for an aryl-bound methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
Expertise & Causality: The key functional groups—hydroxyl (O-H), aromatic ring (C=C), and trifluoromethyl (C-F)—have distinct and well-characterized absorption frequencies. The broadness of the O-H stretch can indicate hydrogen bonding, a key intermolecular interaction.[3]
Protocol 2: FTIR Analysis
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal.
-
Acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.[4][5]
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Hydroxyl |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1350 - 1150 | C-F stretch | Trifluoromethyl |
| 1250 - 1000 | C-O stretch | Phenolic |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The extended π-system of the quinoline ring is an excellent chromophore.
Expertise & Causality: The absorption maxima (λ_max) and molar absorptivity are characteristic of the quinoline scaffold.[6] The solvent polarity can influence the position of these maxima (solvatochromism), providing insight into the electronic nature of the molecule.[7]
Protocol 3: UV-Vis Spectral Analysis
-
Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Serially dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (e.g., 1-10 µg/mL).[7]
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solvent and acquire a baseline correction.
-
Fill a matched quartz cuvette with the sample solution and scan the spectrum, typically from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Purity Determination and Quantification by Chromatography
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and for quantitative analysis.[8]
Expertise & Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, with its aromatic core, is well-suited for this technique. A C18 column is a logical starting point. The mobile phase composition (typically a mixture of acetonitrile or methanol and water/buffer) is optimized to achieve good peak shape and resolution from any impurities. UV detection is ideal due to the strong chromophore of the quinoline ring.[9]
Caption: HPLC workflow for purity analysis.
Protocol 4: HPLC-UV Purity Analysis
Objective: To determine the purity of the compound and identify any related impurities.
Materials:
-
Sample of this compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (optional, for peak shaping)
Instrumentation:
-
HPLC system with UV detector, autosampler, and column oven
Step-by-Step Procedure:
-
Sample Preparation: Prepare a sample solution at approximately 0.5-1.0 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan with a photodiode array (PDA) detector to find the optimal wavelength, or select a wavelength near a λ_max identified by UV-Vis (e.g., 225 nm).[8]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Table 4: Typical HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | > 0.999 | Ensures a proportional response across a range of concentrations.[9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the measured value to the true value.[9] |
| Precision (%RSD) | < 2.0% | Demonstrates the reproducibility of the method.[9] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration that can be reliably detected.[10] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | The lowest concentration that can be accurately quantified.[10] |
Definitive Mass Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[11]
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this quinoline derivative, typically producing a protonated molecular ion [M+H]⁺.[12] The fragmentation pattern in tandem MS (MS/MS) can be diagnostic. The trifluoromethyl group is a known fragmentation director, with potential losses of ·CF₃ or CF₂ being common pathways in some heterocyclic systems.[13]
Protocol 5: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described in Protocol 4 to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS).
-
Ionization Mode: Use positive ion ESI mode.
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500.
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the [M+H]⁺ ion (expected m/z = 228.0631).
-
If using HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass.
-
Perform MS/MS on the parent ion to observe characteristic fragment ions for further structural confirmation.
-
Integrated Analytical Strategy
No single technique is sufficient for full characterization. A cross-validation approach using orthogonal methods is crucial for ensuring data integrity.[1] The identity is established by a combination of NMR and MS, while purity is primarily determined by HPLC. FTIR and UV-Vis provide rapid confirmation of key structural features.
Caption: Integrated workflow for compound characterization.
This comprehensive analytical approach ensures that the identity, structure, and purity of this compound are established with the highest degree of confidence, meeting the rigorous standards of modern chemical and pharmaceutical research.
References
- BenchChem. (2025).
- Spychalska, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]
- Bolognino, O., et al. (2021).
- Dos Santos, G. C. V., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.
- Spychalska, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
- BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
- Zghiou, A., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(33), 23155-23164. [Link]
- Potemkin, V.A., & Grishina, M.A. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 5(138). [Link]
- Mary, Y. S., et al. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 404-414. [Link]
- Roces, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7057-7067. [Link]
- Gonzales, C. A. B., et al. (2016). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 27(2), 303-311. [Link]
- Mary, Y. S., et al. (2023). Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5.
- Afidah, A. R., & Asroni, A. (2020). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 104-120. [Link]
- Kim, J., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Abstract: This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline. The developed protocol is tailored for researchers, scientists, and professionals in drug development and quality control, providing a validated framework for purity assessment and stability studies. The causality behind experimental choices, adherence to ICH guidelines, and detailed validation protocols are elucidated to ensure scientific integrity and reliable implementation.
Introduction: The Analytical Imperative for a Novel Quinoline Derivative
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The presence of a trifluoromethyl group can substantially alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a crucial moiety in modern drug design.[1] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is paramount for ensuring its quality, purity, and stability throughout the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the quality control of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[2] This application note describes the development and validation of a stability-indicating HPLC method, which can accurately quantify this compound in the presence of its degradation products, process impurities, and excipients.[2][3] The method is designed to be compliant with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for analytical validation.[4][5]
Physicochemical Properties and Chromatographic Considerations
A foundational understanding of the analyte's physicochemical properties is critical for rational HPLC method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Justification |
| Molecular Formula | C₁₁H₈F₃NO | Supplier Data |
| Molecular Weight | 227.18 g/mol | Supplier Data |
| CAS Number | 15912-66-0 | Supplier Data |
| Predicted UV λmax | ~230-240 nm and ~315-335 nm | Based on the quinoline chromophore and typical absorbance of similar structures. Final selection requires experimental verification. |
| Predicted pKa | Acidic (phenol-like) and Basic (quinoline nitrogen) | The hydroxyl group is expected to be weakly acidic, while the quinoline nitrogen is weakly basic. The pKa values influence the analyte's charge at a given pH, which is crucial for optimizing chromatographic retention and peak shape in reversed-phase HPLC. |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile, with limited solubility in water. | General solubility for similar organic compounds. |
Causality of Chromatographic Choices:
-
Reversed-Phase HPLC (RP-HPLC): Given the predominantly non-polar, aromatic structure of the analyte, RP-HPLC is the logical choice. Separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is a versatile and robust starting point for the analysis of a wide range of pharmaceutical compounds. The trifluoromethyl group may also interact favorably with fluorinated stationary phases, which could be explored for alternative selectivity.[1]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard for RP-HPLC.
-
Organic Modifier: Acetonitrile is often preferred due to its lower UV cutoff and viscosity, leading to better detection and lower backpressure.
-
Aqueous Phase and pH Control: The pKa of the analyte is a critical factor. The hydroxyl group and the quinoline nitrogen are ionizable. To ensure consistent retention and sharp peaks, the pH of the mobile phase should be controlled with a buffer, ideally at a pH at least 2 units away from the pKa of the ionizable groups. A slightly acidic mobile phase (e.g., pH 3-4) using formic acid or phosphate buffer is a rational starting point to suppress the ionization of the phenolic hydroxyl group and protonate the quinoline nitrogen, leading to consistent retention.
-
-
Detection: The conjugated quinoline ring system is a strong chromophore, making UV detection a suitable and sensitive choice. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended to assess peak purity and to select the optimal detection wavelength. Based on the structure, strong absorbance is expected in the ranges of 230-240 nm and 315-335 nm.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a DAD/PDA detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
Table 2: Recommended HPLC Parameters
| Parameter | Condition | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for consistent analyte ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic modifier for eluting the analyte. |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient is recommended to ensure elution of the main peak with a good shape and to separate potential impurities and degradants with different polarities. The re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 235 nm and 320 nm (Monitor both) | Selected based on the predicted UV absorbance maxima of the quinoline chromophore. The optimal wavelength should be confirmed by examining the UV spectrum of the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Protocol (as per ICH Q2(R1))
A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.[4][5][6]
Table 3: Summary of Method Validation Parameters
| Parameter | Protocol | Acceptance Criteria |
| Specificity / Stability-Indicating Nature | Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic). Analyze stressed samples and ensure the main peak is resolved from all degradation peaks. | Peak purity of the analyte peak should be > 99%. Resolution between the analyte and the closest eluting degradant should be > 1.5. |
| Linearity | Analyze a minimum of five concentrations of the reference standard over the range of 50-150% of the expected sample concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability and Intermediate) | Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. The results should not be significantly affected. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[3]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a specified period as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by the proposed HPLC method.
Data Presentation and Visualization
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria.
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas (n=5) | ≤ 2.0% |
Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The detailed methodology, from chromatographic conditions to a full validation plan, is designed to ensure the generation of accurate, reliable, and reproducible data. By explaining the rationale behind the experimental choices, this guide serves as a valuable resource for researchers and quality control analysts, facilitating the seamless implementation and adaptation of this stability-indicating method in a regulated environment.
References
- Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. (n.d.). Retrieved from a relevant technical source on HPLC method development.
- HPLC Sample Preparation. Organomation. (n.d.).
- How to Prepare Sample for HPLC? Mtoz Biolabs. (n.d.).
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. (2023).
- Patel, R. M., & Shah, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. (2024).
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (2020).
- ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. (1995).
- Forced Degradation Studies. MedCrave online. (2016).
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025). Retrieved from a relevant pharmaceutical industry resource.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
- Improving pKa Prediction Accuracy for PROTACs. ACD/Labs. (n.d.).
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Application Note & Protocols: Leveraging 4-Hydroxy-2-methyl-7-trifluoromethylquinoline in High-Throughput Screening for Kinase Inhibitor Discovery
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of this scaffold provides a rich chemical space for drug discovery. This application note details a comprehensive framework for utilizing a specific derivative, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, in a high-throughput screening (HTS) campaign aimed at identifying novel kinase inhibitors. We provide detailed, step-by-step protocols for assay development, primary and secondary screening, dose-response analysis, and management of common assay artifacts, establishing a robust workflow for hit identification and validation.
Introduction: The Rationale for Screening this compound
Quinoline derivatives have demonstrated significant potential as therapeutic agents, with many exhibiting potent biological activity.[3] The subject of this guide, this compound, possesses key structural features that make it an attractive candidate for screening libraries:
-
Quinoline Core: A well-established pharmacophore known to interact with various biological targets.[3]
-
Trifluoromethyl (CF3) Group: This electron-withdrawing group often enhances metabolic stability, membrane permeability, and binding affinity of a molecule.[3][4]
-
Hydroxyl (OH) Group: Provides a hydrogen bond donor/acceptor site, which can be critical for specific interactions within a target's binding pocket.
Given that substituted quinolines have shown activity against protein kinases, such as Epidermal Growth Factor Receptor (EGFR)[5], we propose a hypothetical HTS campaign to assess the inhibitory potential of this compound against a generic serine/threonine kinase, hereafter referred to as "Kinase X." This document serves as a practical guide for researchers aiming to implement such a screen.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15912-66-0 | [6] |
| Molecular Formula | C₁₁H₈F₃NO | [6] |
| Molecular Weight | 227.18 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [7] |
| Solubility | Soluble in DMSO; Slightly soluble in water | [1][7] |
Assay Development and Validation: The Foundation of a Robust Screen
A successful HTS campaign is built upon a reliable and robust assay.[8] The primary goal of this phase is to develop a miniaturized assay suitable for an automated platform and to validate its performance statistically.[9][10] For our Kinase X target, we will utilize a luminescence-based assay that quantifies ATP consumption, a hallmark of kinase activity.
Principle of the Luminescence-Based Kinase Assay
The assay operates in two steps. First, Kinase X, its substrate, and ATP are incubated with the test compound. Active kinases will convert ATP to ADP. In the second step, a detection reagent is added that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. A low luminescence signal indicates high kinase activity (ATP consumed), while a high signal indicates inhibition (ATP remains).
Caption: Luminescence-based kinase assay principle.
Protocol: Assay Miniaturization and Z'-Factor Determination
The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[11] It measures the separation between the positive and negative control signals relative to their variability.[12][13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]
Materials:
-
384-well, white, solid-bottom assay plates
-
Kinase X, substrate, and ATP
-
Known Kinase X inhibitor (e.g., Staurosporine) as a positive control (PC)
-
DMSO as a negative control (NC)
-
Luminescent ATP detection reagent (e.g., ADP-Glo™)
-
Automated liquid handler and plate luminometer
Procedure:
-
Prepare Reagents: Dilute Kinase X, substrate, and ATP to optimal concentrations (determined via prior matrix titrations) in assay buffer. Prepare the PC at a concentration known to cause maximum inhibition (e.g., 10 µM Staurosporine) and the NC (vehicle, typically 0.1% DMSO).
-
Plate Layout: Designate half of a 384-well plate for PC and the other half for NC to obtain sufficient data points (n=192 for each).
-
Dispense Controls: Using an automated liquid handler, add 50 nL of PC or NC solution to the appropriate wells.
-
Initiate Kinase Reaction: Add 5 µL of the Kinase X/substrate solution to all wells.
-
Start Reaction: Add 5 µL of the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: Add 10 µL of the luminescent detection reagent to all wells. Incubate for an additional 30 minutes as per the manufacturer's protocol.
-
Read Plate: Measure luminescence using a plate reader.
-
Calculate Z'-Factor: Use the following formula: Z' = 1 - [ (3 * (SDPC + SDNC)) / |MeanPC - MeanNC| ] where SD is the standard deviation and Mean is the average signal.[14]
Table 2: Example Z'-Factor Calculation Data
| Control | Mean Luminescence (RLU) | Standard Deviation (RLU) |
| Positive Control (PC) | 1,250,000 | 45,000 |
| Negative Control (NC) | 150,000 | 30,000 |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.79 } |
An obtained Z'-factor of 0.79 indicates a robust assay with a large signal window and low data variability, making it suitable for a full HTS campaign.[13]
The High-Throughput Screening Workflow
The HTS workflow is a multi-stage process designed to efficiently screen large compound libraries and progressively narrow the focus to a small number of high-quality hits.[15][16]
Caption: A typical HTS workflow for hit identification.
Protocol: Primary Screen
The primary screen involves testing every compound in the library, including this compound, at a single, fixed concentration.[16]
Procedure:
-
Compound Plating: Prepare "assay-ready" plates by dispensing 50 nL of each library compound (at 10 µM final concentration) into individual wells of 384-well plates. Each plate must also contain dedicated columns for PC and NC for quality control.[13]
-
Assay Execution: Follow steps 4-8 from the Z'-Factor Determination protocol for all compound plates.
-
Data Acquisition: Collect luminescence data for all plates.
Data Analysis and Hit Identification
-
Normalization: Normalize the raw data for each plate. Percent inhibition can be calculated as: % Inhibition = 100 * [ (SignalCompound - MeanNC) / (MeanPC - MeanNC) ]
-
Hit Criteria: A "hit" is a compound that produces a statistically significant effect. A common threshold is an activity greater than three standard deviations from the mean of the negative controls on that plate.[17]
-
Data Triage: Hits are flagged for further investigation. At this stage, it is crucial to filter out compounds known to be frequent HTS-interfering compounds (PAINS) or those with undesirable chemical features.[18]
Protocol: Hit Confirmation and Orthogonal Screen
Hits from the primary screen must be re-tested to eliminate false positives arising from experimental error.[17] An orthogonal assay, which uses a different detection technology, is then essential to confirm that the compound's activity is genuine and not an artifact of the primary assay format.[16][17]
Procedure (Hit Confirmation):
-
"Cherry-pick" the hits identified in the primary screen.
-
Re-test these compounds in triplicate using the same primary assay protocol.
-
Only compounds that consistently show activity are carried forward.
Procedure (Orthogonal Assay - e.g., TR-FRET):
-
Develop and validate a secondary assay using a different technology, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which measures the binding of the compound to Kinase X directly.
-
Test the confirmed hits in this new assay format.
-
Compounds active in both the primary and orthogonal assays are considered "validated hits."
Dose-Response Analysis and Potency (IC₅₀) Determination
Validated hits must be characterized by their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the target's activity.[19][20]
Protocol: Generating a Dose-Response Curve
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each validated hit, starting from a high concentration (e.g., 100 µM).
-
Compound Plating: Dispense 50 nL of each concentration into triplicate wells of a 384-well plate.
-
Assay Execution: Run the primary kinase assay as described previously.
-
Data Analysis: Calculate the percent inhibition for each concentration point.
-
Curve Fitting: Plot percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.[21][22]
Caption: A sigmoidal dose-response curve for IC50 determination.
Table 3: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Log[Concentration] | % Inhibition |
| 100.0 | 2.00 | 98.5 |
| 33.3 | 1.52 | 95.2 |
| 11.1 | 1.05 | 89.1 |
| 3.7 | 0.57 | 75.4 |
| 1.2 | 0.08 | 51.2 |
| 0.4 | -0.40 | 24.3 |
| 0.1 | -1.00 | 10.1 |
| 0.04 | -1.40 | 4.5 |
| Calculated IC₅₀ | \multicolumn{2}{c | }{1.15 µM } |
Managing HTS Artifacts and Troubleshooting
A significant challenge in HTS is managing false positives that arise from compound interference with the assay technology rather than true modulation of the biological target.[17][23]
Common Artifacts:
-
Autofluorescence: Compounds that fluoresce at the same wavelength as the assay signal can cause false positives (or negatives). This is a known issue for heterocyclic compounds.[24]
-
Signal Quenching: Compounds can absorb light emitted by the reporter, leading to a false positive in an inhibition assay.[25]
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically sequester and inhibit proteins, leading to false positives.[17][18]
-
Luciferase Inhibition: In luminescence-based assays, compounds may directly inhibit the luciferase reporter enzyme, mimicking the effect of target inhibition.[17]
Table 4: HTS Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability- Suboptimal reagent concentrations- High variability in liquid handling | - Prepare fresh reagents daily- Re-optimize assay component concentrations- Service and calibrate automated liquid handlers[23] |
| High Hit Rate (>1-2%) | - Assay is sensitive to compound interference- Compound aggregation | - Run a counter-screen against the reporter enzyme (e.g., luciferase)- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates[17] |
| Poor Hit Reproducibility | - Compound instability or precipitation- Inaccurate "cherry-picking" | - Visually inspect compound source plates for precipitation- Verify the accuracy of the hit-picking automation |
| Activity Lost in Orthogonal Assay | - Primary hit was an artifact of the assay technology (e.g., autofluorescence, luciferase inhibition) | - This is the desired outcome for an artifact. Discard the compound from further follow-up. This validates the importance of the orthogonal screen.[17] |
Conclusion
This application note provides a comprehensive, field-proven methodology for evaluating this compound within a high-throughput screening campaign for kinase inhibitors. By adhering to a rigorous process of assay development, multi-stage screening, and proactive artifact management, researchers can confidently identify and validate genuine hits. The protocols described herein establish a self-validating system that ensures the trustworthiness of the generated data, paving the way for subsequent structure-activity relationship (SAR) studies and the potential development of novel therapeutic agents.
References
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Application Notes and Protocols for Characterizing the Bioactivity of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2]. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and cell permeability of a compound, making 4-Hydroxy-2-methyl-7-trifluoromethylquinoline a person of interest for drug discovery. These application notes provide a comprehensive suite of cell-based assay protocols to enable researchers to elucidate the cytotoxic and mechanistic properties of this novel compound, focusing on its potential as an anticancer agent.
This guide is structured to provide a logical workflow for characterizing a novel compound, starting from initial cytotoxicity screening to more in-depth mechanistic studies. We will delve into the causality behind each experimental choice, empowering researchers to not only follow the protocols but also to understand and adapt them for their specific research questions.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potential. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%[3]. We will describe two robust and widely used assays for this purpose: the MTT and LDH assays.
Table 1: Overview of Foundational Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Key Advantages |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4][5] | Cell viability (metabolic activity) | High throughput, sensitive, and cost-effective. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) activity released from the cytosol of damaged cells into the culture medium.[5][6] | Cell death (membrane integrity) | Non-destructive to remaining cells, allows for kinetic measurements. |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[5] The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
This compound
-
Target cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate the plate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[6]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6]
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium (with low serum, e.g., 1%)
-
LDH cytotoxicity assay kit
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of low-serum culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in low-serum culture medium. Remove the old medium and add 100 µL of the various concentrations of the compound. Include controls: vehicle control, untreated control, and a maximum LDH release control (by adding lysis buffer from the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.[6]
-
Stopping the Reaction: Add 50 µL of the stop solution from the kit to each well.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[6]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100.
Part 2: Mechanistic Insights - Probing the Mode of Action
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanism of cell death. Key cellular processes to investigate include apoptosis, cell cycle progression, and the induction of oxidative stress.
Apoptosis: The Hallmarks of Programmed Cell Death
Apoptosis is a form of programmed cell death that is a common mechanism of action for anticancer drugs.[3] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[3]
Caption: Simplified overview of apoptosis detection using Annexin V and PI.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the differential staining of Annexin V and propidium iodide (PI).[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Target cancer cell line
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a suitable duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[3]
-
Washing: Wash the cells twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.[8]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[8]
-
Analysis: Add 1X binding buffer to each tube and analyze the stained cells immediately by flow cytometry.[8] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[8]
Cell Proliferation and Cell Cycle Analysis
Anticancer agents can exert their effects by inhibiting cell proliferation and inducing cell cycle arrest.[3] The incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA is a reliable method to measure cell proliferation. The expression of the nuclear protein Ki67, which is present during all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent (G0) cells, is another excellent marker of proliferation.[9][10]
Protocol 4: BrdU Cell Proliferation Assay
Principle: BrdU is incorporated into DNA during the S-phase of the cell cycle and can be detected using a specific monoclonal antibody.[9]
Materials:
-
BrdU Cell Proliferation Assay Kit
-
Target cancer cell line
-
96-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours, depending on the cell division rate.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU, following the kit's protocol.
-
Immunostaining: Incubate with an anti-BrdU antibody, followed by a fluorophore-conjugated secondary antibody.
-
Detection: Visualize and quantify the proliferating cells using a fluorescence microscope or a microplate reader.
Oxidative Stress: A Double-Edged Sword
Reactive Oxygen Species (ROS) are byproducts of normal cellular metabolism and play important roles in cell signaling.[11] However, an excessive accumulation of ROS leads to oxidative stress, which can damage cellular components and induce cell death.[11] Many anticancer compounds exert their effects by inducing ROS production.
Protocol 5: Measurement of Intracellular ROS
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] The fluorescence intensity is proportional to the intracellular ROS levels.[11]
Materials:
-
DCFH-DA solution
-
Target cancer cell line
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound for a desired time period.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 5-10 µM) to the cells and incubate for 30 minutes at 37°C in the dark.[11]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.[11]
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[11] Alternatively, cells can be harvested and analyzed by flow cytometry.[12]
Part 3: Delving Deeper - Signaling Pathway Analysis
To further elucidate the mechanism of action, it is crucial to investigate the effects of this compound on key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating genes involved in inflammation, immunity, cell proliferation, and apoptosis.[13] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Protocol 6: NF-κB Reporter Assay
Principle: This assay measures the transcriptional activity of NF-κB using a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.
Materials:
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
HEK293T or other suitable cell line
-
Transfection reagent
-
TNF-α or other NF-κB activator
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.[13]
-
Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for 6-8 hours.[13][14]
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cytotoxicity, apoptosis, cell proliferation, oxidative stress, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This comprehensive approach is essential for advancing novel compounds through the drug discovery pipeline.
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Molecular docking studies with 4-Hydroxy-2-methyl-7-trifluoromethylquinoline.
An in-depth technical guide to performing molecular docking studies with 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step protocol, from target selection to results validation, grounded in established scientific principles and methodologies.
Introduction: The Quinoline Scaffold and the Promise of In Silico Screening
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-HIV properties.[1][2][3] The specific compound, this compound, combines this potent core with key functional groups: a 4-hydroxy group, which can act as a hydrogen bond donor or acceptor; a 2-methyl group, which can influence steric interactions; and a 7-trifluoromethyl group, a bioisostere for other groups that can enhance metabolic stability and binding affinity. Given these features, this compound represents a promising candidate for drug discovery efforts.
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor).[4] It has become an indispensable tool in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern ligand binding.[5] This guide details a comprehensive protocol for conducting a molecular docking study of this compound using widely accepted and validated software tools.
Overall Molecular Docking Workflow
The entire process, from initial setup to final analysis, follows a structured path to ensure reproducibility and reliability. This workflow is designed to systematically prepare the necessary molecular components, execute the docking simulation, and critically evaluate the results.
Caption: High-level overview of the molecular docking process.
Part A: Target Protein Selection and Preparation
The first and most critical step in a docking study is the selection and meticulous preparation of the target protein. The quality of the protein structure directly impacts the reliability of the docking results.
Causality Behind Protein Preparation
Raw structures from the Protein Data Bank (PDB) are not immediately suitable for docking.[6] They often contain non-essential water molecules, co-factors, and other ligands, and they lack hydrogen atoms, which are crucial for calculating interactions. The preparation process corrects these deficiencies, ensuring the protein is in a chemically correct and computationally ready state.[6][7]
Protocol for Protein Preparation
This protocol utilizes standard tools like AutoDock Tools (part of MGLTools) or UCSF ChimeraX.[8][9]
-
Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably one that is co-crystallized with a known inhibitor to help define the binding site.
-
Clean the PDB File:
-
Remove all crystallographic water molecules. While some water molecules can be critical for binding, their inclusion requires more advanced techniques. For a standard docking procedure, they are typically removed.[6][7]
-
Remove any co-factors, ions, or existing ligands from the binding site unless they are known to be essential for the protein's structural integrity or the binding of your ligand.
-
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[6]
-
-
Add Hydrogens: PDB files from X-ray crystallography do not typically include hydrogen atoms. Add hydrogens to the protein, ensuring that polar hydrogens are correctly placed, as they are key to forming hydrogen bonds.[10]
-
Assign Partial Charges: Assign partial charges to each atom of the protein. For AutoDock, Kollman charges are a common choice. These charges are essential for calculating the electrostatic interaction component of the docking score.[11]
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges (Q), and atom types (T).[12]
Caption: Step-by-step protein preparation workflow.
Part B: Ligand Preparation
Proper preparation of the ligand, this compound, is equally important to ensure its chemical structure is correct and that its flexibility is properly defined for the docking simulation.
Causality Behind Ligand Preparation
A 2D representation of a molecule is insufficient for docking. It must be converted to a 3D structure and its energy minimized to find a low-energy, stable conformation.[6][7] Additionally, the docking software needs to know which bonds in the ligand are rotatable to explore different conformations (poses) within the protein's binding site.
Protocol for Ligand Preparation
-
Generate 2D Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch, or obtain it from a database like PubChem.
-
Convert to 3D and Energy Minimize: Convert the 2D structure into a 3D conformation. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy structure. This step ensures realistic bond lengths and angles.[6][13]
-
Assign Partial Charges: Assign Gasteiger charges to the ligand atoms. These are required for the scoring function to calculate electrostatic interactions.[14]
-
Define Rotatable Bonds: Define the rotatable (torsional) bonds. AutoDock Tools can do this automatically, identifying which bonds can freely rotate, allowing the ligand to be flexible during docking.[14]
-
Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT format.
Caption: Step-by-step ligand preparation workflow.
Part C: Molecular Docking Simulation with AutoDock Vina
With the protein and ligand prepared, the next stage is to define the search space and run the docking simulation.
Protocol for Docking Simulation
-
Define the Binding Site (Grid Box): The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm on the protein surface.[9]
-
Method: Center the grid box on the known active site of the protein. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the box.[12]
-
Dimensions: The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it. A typical size is 20-25 Å in each dimension.
-
-
Create the Configuration File: AutoDock Vina uses a simple text file (conf.txt) to specify the input files and simulation parameters.[12]
-
Content: This file must contain the names of the receptor and ligand PDBQT files, as well as the coordinates for the center and the size of the grid box.
-
Example conf.txt:
-
-
Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input.[15]
-
Command: vina --config conf.txt
-
Vina will then perform the docking calculation, exploring different conformations of the ligand within the defined grid box and scoring them based on its empirical scoring function. The output will be a PDBQT file containing the predicted binding poses (typically 9 by default) and a log file with the corresponding binding affinity scores.
Part D: Analysis and Interpretation of Results
Protocol for Results Analysis
-
Evaluate Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy (ΔG).[16]
-
Interpretation: More negative values indicate stronger predicted binding.[16] When comparing multiple ligands, those with lower (more negative) binding affinities are predicted to be more potent binders.
-
-
Visualize Docking Poses: Use molecular visualization software like PyMOL or UCSF ChimeraX to view the output PDBQT file.[17][18][19] This allows you to see the predicted 3D orientation of the ligand within the protein's binding site.
-
Identify Key Interactions: This is the most important part of the analysis. Visually inspect the top-scoring poses to identify non-covalent interactions between the ligand and the protein's amino acid residues.[16]
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydroxyl group and polar residues in the protein.
-
Hydrophobic Interactions: Identify interactions between the quinoline ring system and nonpolar residues.
-
Pi-Pi Stacking: Look for aromatic interactions between the quinoline ring and residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Tabulate Results: Organize the quantitative data into a clear table for comparison and reporting.
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -8.5 | TYR 234, ASP 312 | LEU 188, VAL 190, PHE 299 |
| 2 | -8.2 | GLN 230, ASP 312 | LEU 188, ALA 231, ILE 300 |
| 3 | -7.9 | TYR 234 | LEU 188, VAL 190, ILE 300 |
digraph "Results Analysis Workflow" { graph [fontname="Helvetica", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Output [label="Docking Output Files\n(Poses & Log)"]; Evaluate [label="Evaluate Binding Affinity\n(kcal/mol)"]; Visualize [label="Visualize Poses in PyMOL"]; Identify [label="Identify Key Interactions\n(H-bonds, Hydrophobic, etc.)"]; Conclusion [label="Draw Conclusions on\nBinding Mode", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Output -> Evaluate; Output -> Visualize; Visualize -> Identify; Evaluate -> Conclusion; Identify -> Conclusion; }
Caption: Workflow for analyzing molecular docking results.
Part E: Self-Validation System for Trustworthiness
To ensure the docking protocol is reliable for the specific target protein, it must be validated. The most common method is to "re-dock" the native ligand from a crystal structure.[20]
Protocol for Docking Validation
-
Select a PDB with a Co-crystallized Ligand: Choose a crystal structure of your target protein that already has a known inhibitor bound in the active site.
-
Prepare Protein and Native Ligand: Prepare the protein as described in Part A. Extract the native ligand and prepare it as described in Part B.
-
Perform Docking: Dock the native ligand back into its own binding site using the exact same protocol (grid box parameters, etc.) that you will use for your test compound.
-
Calculate Root-Mean-Square Deviation (RMSD): Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the atoms of the two poses.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[16][20][21] If the RMSD is low, you can have higher confidence in the results obtained for your test compound, this compound.
-
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for conducting molecular docking studies with this compound. By following these detailed steps—from meticulous preparation of the receptor and ligand to the critical analysis and validation of the results—researchers can generate reliable in silico data to guide further experimental work in the drug discovery pipeline. The causality behind each step is emphasized to foster a deeper understanding of the computational process, ensuring that the resulting predictions are not just numbers, but meaningful insights into molecular recognition.
References
- How to interprete and analyze molecular docking results? - ResearchGate. (n.d.).
- How does one prepare proteins for molecular docking? - Quora. (2021, September 20).
- CSUPERB Tutorial: Molecular Visualization with PyMOL. (n.d.).
- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
- How to validate the molecular docking results ? | ResearchGate. (2022, April 25).
- A Beginner's Guide to Molecular Visualization Using PyMOL - Fitzkee Lab @ Mississippi State. (n.d.).
- Mastering PyMOL: Your Essential Guide to Molecular Visualization - YouTube. (2023, August 29).
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20).
- A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. (n.d.). Cardiff University.
- Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17).
- PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications - YouTube. (2024, December 5).
- How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
- How can I validate docking result without a co-crystallized ligand? (2021, April 19). Matter Modeling Stack Exchange.
- Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
- Vina Docking Tutorial - Eagon Research Group. (n.d.). California Polytechnic State University.
- How to validate molecular docking results with no proper crystal structure?? - ResearchGate. (2021, October 28).
- Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.).
- Session 4: Introduction to in silico docking. (n.d.).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.).
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (2020, July 18).
- Molecular docking proteins preparation - ResearchGate. (2019, September 20).
- Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.).
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube.
- Learn Maestro: Preparing protein structures - YouTube. (2024, January 29).
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021, May 12).
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (n.d.).
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024, May 29).
- Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives - ResearchGate. (2021, October 22).
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. (n.d.).
- Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a - Semantic Scholar. (2023, January 9).
- QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m - SciSpace. (2022, February 15).
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7).
- Strategic Protein Target Analysis for Developing Drugs to Stop Dental Caries - PMC. (n.d.).
- BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. (n.d.).
- Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one - ResearchGate. (n.d.).
- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC - PubMed Central. (n.d.).
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. (2025, November 26).
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Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for Quinoline-Based Compounds
Introduction: Navigating the In Vivo Translation of Quinoline Scaffolds
The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2] While in vitro and in silico methods provide essential preliminary data, the ultimate test of a compound's potential lies in its performance within a complex biological system.[3][4] A meticulously planned in vivo experimental strategy is not merely a procedural step; it is the critical phase that validates the therapeutic hypothesis, uncovers potential liabilities, and builds the data package necessary for regulatory evaluation.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust in vivo studies for novel quinoline-based compounds. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, emphasizing the integration of pharmacokinetics, toxicology, and efficacy studies to create a self-validating and data-rich preclinical program.
Section 1: The Foundational Trinity - PK, ADME, and Toxicology
Before assessing if a compound works, one must first understand how it behaves in the body and establish a safe therapeutic window. This initial phase is a critical " go/no-go " decision point, preventing the costly pursuit of compounds with insurmountable flaws in their pharmacokinetic or safety profiles.
Pharmacokinetics (PK) and ADME: Charting the Compound's Journey
Pharmacokinetics describes what the body does to the drug.[7] A comprehensive understanding of a quinoline derivative's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount, as it directly informs the dosing regimen for all subsequent in vivo studies.[8] Many fluoroquinolones, for instance, exhibit excellent oral bioavailability and extensive tissue penetration, which are highly desirable properties.[9][10]
Causality Behind the Protocol: An efficacy study is rendered meaningless if the compound does not reach the target tissue at a sufficient concentration or is cleared too rapidly to exert a therapeutic effect. Preliminary PK studies prevent this by defining key parameters like bioavailability (F%), half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).[11]
Key Considerations for Quinolines:
-
Bioavailability: While often high, the oral bioavailability of quinolones can be significantly reduced by co-administration with products containing magnesium, aluminum, or iron.[9] This is a critical consideration for formulation and dosing protocols.
-
Distribution: Quinolines are known for their high apparent volumes of distribution, suggesting favorable penetration into many tissues.[9]
-
Metabolism: Understanding the metabolic pathways, particularly potential inhibition of Cytochrome P450 enzymes, is crucial for predicting drug-drug interactions.[8]
Toxicology: Defining the Boundaries of Safety
Toxicology studies are performed to identify potential adverse effects and determine a safe starting dose for clinical trials.[5][12] For the quinoline class, specific toxicities have been historically documented and warrant special attention.
-
General Toxicology (Maximum Tolerated Dose - MTD): This is an acute or sub-chronic study designed to find the highest dose that does not cause unacceptable side effects. It establishes the upper limit for dosing in efficacy studies.
-
Organ-Specific Toxicity:
-
Cardiotoxicity: Several quinoline antimalarials are associated with electrocardiographic QT interval prolongation, a risk marker for potentially lethal arrhythmias.[13][14] Therefore, in vivo ECG monitoring in a relevant species is a highly recommended component of the safety assessment.
-
Neurotoxicity: Certain historical and contemporary quinoline derivatives have been linked to a range of central nervous system (CNS) effects, from dizziness to neuronal degeneration.[15][16] Behavioral assessments and histopathology of CNS tissues are crucial for characterizing the neurotoxic potential.[16]
-
The overall workflow for preclinical development integrates these foundational studies before proceeding to efficacy evaluation.
Caption: High-level workflow for in vivo development of quinoline compounds.
Section 2: In Vivo Efficacy - Proving the Therapeutic Concept
With a solid understanding of a compound's PK and safety profile, the focus shifts to demonstrating its therapeutic effect in a relevant disease model. The choice of model is arguably the most critical decision in this phase.
Rationale-Driven Model Selection
The animal model must recapitulate key aspects of the human disease being targeted. The selection should be justified based on the compound's proposed mechanism of action and the intended clinical application.
Caption: Decision tree for selecting an appropriate in vivo efficacy model.
-
Anticancer: Quinolines have shown promise against various cancers by targeting pathways like tubulin polymerization and tyrosine kinases.[17][18] The most common approach is the use of human tumor xenografts in immunocompromised mice (e.g., nude or SCID mice).[19] Alternatively, chemically-induced models, such as the methylnitrosourea (MNU)-induced rat mammary cancer model, can be used.[20]
-
Antimalarial: The standard and most widely used model for initial efficacy testing is the Plasmodium berghei-infected mouse.[21][22] This model is valuable for assessing activity against the blood stages of the parasite.[23]
-
Anti-inflammatory: For conditions like psoriasis, the imiquimod-induced psoriasis-like inflammation model in mice is well-established and has been used to validate the efficacy of quinoline-based topoisomerase I inhibitors.[24]
Core Components of a Robust Efficacy Study Design
A scientifically sound design is self-validating, incorporating multiple control groups to ensure that the observed effects are directly attributable to the test compound.
| Design Element | Causality & Rationale | Example Implementation |
| Animal Strain | Ensure reproducibility and relevance. Immunocompromised strains (e.g., Athymic Nude) are required for xenografts. | Athymic Nude mice for a colon cancer xenograft study. Swiss albino mice for a P. berghei infection study. |
| Group Size | Must be sufficient for statistical power (typically n=8-10 per group). Determined by a power analysis based on expected effect size and variability. | n=10 mice per group to detect a 50% tumor growth inhibition with 80% power. |
| Vehicle Control | Critical. To confirm that the formulation vehicle has no effect on the disease model. The compound's effect is always measured relative to this group. | If the compound is dissolved in 10% DMSO, 40% PEG300, 50% Saline, this exact mixture is administered to the vehicle group. |
| Positive Control | To validate the sensitivity of the model. Demonstrates that the model responds to a known therapeutic agent, confirming the study's integrity. | Cisplatin in a lung cancer model; Chloroquine in a malaria model.[25] |
| Dosing Regimen | Based on PK data (t½) and MTD results. The goal is to maintain exposure above the therapeutic threshold without causing toxicity. | 10 mg/kg, administered orally once daily (q.d.) for 21 days. |
| Endpoints | Must be objective, quantifiable, and relevant to the disease. Primary endpoints measure efficacy; secondary endpoints can assess mechanism or safety. | Primary: Tumor volume, parasite load, Psoriasis Area and Severity Index (PASI) score. Secondary: Body weight, clinical signs, biomarker levels in tissue. |
Section 3: Protocols & Methodologies
The following protocols provide step-by-step guidance for key in vivo experiments. They are intended as templates and should be adapted to the specific properties of the test compound and the research question.
Protocol 1: Rodent Pharmacokinetic (PK) Study
Objective: To determine key PK parameters (Cmax, Tmax, t½, AUC) of a novel quinoline compound following a single administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per route).
-
Formulation: Prepare the compound in a suitable vehicle (e.g., 20% Solutol HS 150 in water).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine absolute bioavailability.
-
Oral (PO): Administer a single gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse samples (approx. 100 µL) from the tail vein into K2EDTA-coated tubes at pre-defined time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a quinoline compound that can be administered without inducing severe toxicity.
Methodology:
-
Animal Model: Swiss albino mice (n=3-5 per group, both sexes).
-
Dose Escalation:
-
Select at least 3-4 dose levels based on in vitro cytotoxicity and any existing data (e.g., 50, 150, 500 mg/kg).
-
Administer the compound daily for 5-7 days via the intended clinical route (e.g., oral gavage).
-
-
Monitoring:
-
Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and any mortality.
-
Endpoint: A dose causing >15-20% body weight loss or significant, irreversible clinical signs is typically considered to have exceeded the MTD.
-
-
Terminal Procedures: At the end of the study, collect blood for clinical chemistry and major organs (liver, kidney, spleen, heart) for histopathological analysis.
-
Data Interpretation: The MTD is defined as the highest dose level that is well-tolerated according to the pre-defined endpoint criteria.
Sample MTD Dosing and Observation Table:
| Group | Dose (mg/kg/day) | N (M/F) | Dosing Schedule | Max Body Weight Loss (%) | Clinical Signs | MTD? |
| 1 | Vehicle | 5/5 | q.d. x 7 days | < 2% | None | N/A |
| 2 | 50 | 5/5 | q.d. x 7 days | 3% | None | No |
| 3 | 150 | 5/5 | q.d. x 7 days | 8% | Mild, transient lethargy | Yes |
| 4 | 500 | 5/5 | q.d. x 7 days | 22% | Severe lethargy, ataxia | No |
Protocol 3: Human Xenograft Model for Anticancer Efficacy
Objective: To evaluate the anti-tumor activity of a quinoline compound against a human cancer cell line implanted in immunocompromised mice.
Methodology:
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., A549 lung cancer cells) in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (PO, q.d.)
-
Group 2: Test Compound (e.g., 50 mg/kg, PO, q.d.)
-
Group 3: Positive Control (e.g., Paclitaxel, IP, q.w.)
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).
-
Endpoint Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, excise tumors and weigh them.
-
Collect tumors and organs for biomarker analysis (e.g., Western blot, IHC) or histopathology.
-
Section 4: Data Integration and Interpretation
The ultimate goal is to connect the dots between dose, exposure, and response. This is the realm of Pharmacokinetic/Pharmacodynamic (PK/PD) modeling.
Caption: The conceptual link between Pharmacokinetics and Pharmacodynamics.
By correlating the PK data (e.g., AUC) with the pharmacodynamic endpoint (e.g., TGI or parasite reduction), a clear exposure-response relationship can be established. This model is incredibly powerful, as it helps to:
-
Identify the minimum effective exposure needed for efficacy.
-
Predict the therapeutic index (the ratio between toxic exposure and effective exposure).
-
Inform the dose selection for first-in-human clinical trials, a key component of the Investigational New Drug (IND) application.[26][27]
By following this integrated and rationale-driven approach, researchers can build a robust, defensible in vivo data package that not only validates the therapeutic potential of a novel quinoline compound but also lays a solid foundation for its successful clinical translation.
References
- Bergan, T. (1988). Pharmacokinetics of quinolones: newer aspects. PubMed.
- Haeusler, I. L., Chan, X. H. S., Guérin, P. J., & White, N. J. (2018).
- Pinheiro, L. C. S., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules.
- Lode, H., Höffken, G., Boeckh, M., Deppermann, N., Borner, K., & Koeppe, P. (1990). Quinolone pharmacokinetics. PubMed.
- Nevin, R. L. (2014). Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. International Journal for Parasitology: Drugs and Drug Resistance.
- Haeusler, I. L., et al. (2018).
- Lode, H., et al. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy.
- Al-Ostath, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Heliyon.
- Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
- Wang, Y., et al. (2022).
- Noolvi, M. N., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry.
- Kaur, K., et al. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
- Sanz, L. M., et al. (2013). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology.
- Anonymous. (1995). Pharmacodynamics of Quinolones.
- Anonymous. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
- El-Sisi, A. E. D., et al. (2022). Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors. PubMed Central.
- Wang, D., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry.
- Anonymous. (n.d.). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.
- Asif, M. (2022).
- Singh, R., et al. (2014). Design, Synthesis, ADME Characterization and Antileishmanial Evaluation of Novel Substituted Quinoline Analogs. Bioorganic & Medicinal Chemistry Letters.
- Lubet, R. A., & Grubbs, C. J. (2012). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent Results in Cancer Research.
- Hernández-García, L., et al. (2024).
- University of Nevada, Reno. (2024). FDA Research Involving Investigational Drugs. University of Nevada, Reno Research Integrity Office.
- Allucent. (n.d.). Key IND-Enabling Studies Required for IND Approval. Allucent.
- U.S. Food and Drug Administration. (n.d.). Investigational New Drug (IND)
- Biobide. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Biobide.
- Brown, M. T. (2007). Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators.
- Boulaamane, A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
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Formulation of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline for Preclinical Biological Studies
An Application Guide for Researchers
Abstract
This comprehensive guide details the systematic approach to formulating 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, a compound of significant interest in medicinal chemistry due to the broad biological activities of quinoline derivatives.[1][2] Given its molecular structure, containing a hydrophobic quinoline core and a lipophilic trifluoromethyl group, the compound is anticipated to have low aqueous solubility, posing a significant challenge for its use in biological research.[3] This document provides a framework for researchers, scientists, and drug development professionals to characterize and overcome these solubility challenges, enabling robust and reproducible in vitro and in vivo investigations. We present tiered formulation strategies, detailed experimental protocols, and methods for analytical validation.
Foundational Understanding: Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation design. For this compound, the key attributes influencing its formulation are derived from its chemical structure.
The quinoline scaffold is an aromatic heterocyclic system, which is inherently hydrophobic.[3] The addition of a trifluoromethyl (-CF3) group, a common moiety in medicinal chemistry, further increases the molecule's lipophilicity, often leading to poor interaction with polar solvents like water.[3] While the 4-hydroxy group can participate in hydrogen bonding and offers a site for potential pH manipulation, the overall molecule is expected to be poorly water-soluble.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value / Observation | Rationale & Significance |
| Molecular Formula | C₁₁H₈F₃NO | Confirmed molecular structure. |
| Molecular Weight | 227.18 g/mol | Relevant for calculating molar concentrations. |
| Appearance | Expected to be a solid powder. | Physical state at room temperature. |
| Aqueous Solubility | Predicted to be low. | The hydrophobic quinoline core and lipophilic -CF3 group limit water solubility. This is the primary challenge to address.[3] |
| pKa (Predicted) | The 4-hydroxy group is weakly acidic. | The hydroxyl group's acidity allows for potential solubility enhancement in alkaline pH by forming a more soluble salt.[4] |
| LogP (Predicted) | High | Indicates a preference for lipid environments over aqueous ones, reinforcing the low water solubility. |
| Melting Point | 206 - 208 °C (for 2-(Trifluoromethyl)-4-quinolinol)[5] | High melting point suggests strong crystal lattice energy, which can contribute to poor solubility.[3] |
Strategic Formulation Development Workflow
A tiered approach is recommended to identify the simplest effective formulation, minimizing the use of excipients that could introduce experimental artifacts. This workflow guides the researcher from initial characterization to the selection of an appropriate delivery system for the intended biological study.
Caption: Formulation development workflow for this compound.
Formulation Strategies & Protocols for In Vitro Studies
For most cell-based assays, the primary goal is to achieve the desired final concentration in the aqueous culture medium without vehicle-induced cytotoxicity. The most direct method is using a water-miscible organic solvent.
Causality Behind Solvent Choice
Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions of poorly soluble compounds.[3] Its utility stems from its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media. However, DMSO can affect cell physiology, and its final concentration in assays should typically be kept below 0.5% (v/v), with 0.1% being a widely accepted limit to minimize off-target effects.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh 2.27 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of high-purity, sterile-filtered DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The shelf life is typically long, but should be re-evaluated if precipitation is observed upon thawing.[6]
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation ("crashing out") upon direct dilution into the aqueous medium, perform a serial dilution.[3]
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of sterile cell culture medium (results in a 100 µM solution with 1% DMSO). Mix thoroughly.
-
Use this intermediate dilution to prepare the final concentrations. For example, add 10 µL of the 100 µM solution to 90 µL of medium in a 96-well plate to achieve a final concentration of 10 µM (with a final DMSO concentration of 0.1%).
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.
Formulation Strategies & Protocols for In Vivo Studies
Formulations for animal studies require greater complexity to ensure bioavailability, tolerability, and safety. The high concentration of DMSO used for in vitro stocks is generally not suitable for direct in vivo administration.
Mechanism of Solubility Enhancement
Several excipient-based strategies can be employed to increase the aqueous solubility of the compound for systemic administration.
-
Co-solvents: Solvents like polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol can be used in combination with water to create a more favorable solvent system.[3]
-
Surfactants: Amphiphilic molecules like Tween® 80 or Cremophor® EL form micelles that encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the aqueous environment.[3][4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is water-soluble.[3][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high solubility and low toxicity.[3]
Caption: Mechanism of cyclodextrin inclusion complex for solubility enhancement.
Protocol 3: Example In Vivo Formulation using HP-β-CD (for a 1 mg/mL Solution)
This protocol is a starting point and must be optimized for the specific dose and route of administration. An acute toxicity study should be performed to ensure the safety of the final formulation.[8]
-
Prepare Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in sterile water for injection (WFI) or saline. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of WFI. Gentle warming (to ~40°C) may aid dissolution. Allow the solution to cool to room temperature.
-
Weigh Compound: Accurately weigh 10 mg of this compound.
-
Add Compound to Vehicle: Add the powder to the 10 mL of the 20% HP-β-CD solution.
-
Promote Complexation: Stir or vortex the mixture vigorously. Sonication in a water bath for 30-60 minutes is highly effective for promoting the formation of the inclusion complex.
-
Clarify Solution: After sonication, visually inspect the solution. If it is not completely clear, it may be necessary to filter it through a 0.22 µm sterile syringe filter to remove any undissolved particles. Note: This step requires subsequent analytical validation to confirm that the filtration did not remove the drug from the solution.
-
Final QC: The final concentration of the filtered solution must be confirmed by an analytical method like HPLC. The pH and osmolality should also be measured to ensure they are within a physiologically tolerable range.
-
Storage: Store the final formulation at 4°C, protected from light. Stability should be assessed for the intended duration of the study.
Analytical Characterization and Quality Control
It is imperative to verify the concentration and purity of the prepared formulations, especially for in vivo studies. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[9][10]
Table 2: General HPLC Method for Quantification
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately nonpolar organic compounds.[10] |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) | A common solvent system for quinoline derivatives. The acid improves peak shape. |
| Gradient | Start with a higher aqueous percentage and ramp up the organic phase. | Elutes the compound from the column for detection. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate.[10] |
| Detection | UV detector at an appropriate wavelength (e.g., 225-320 nm, to be determined by UV scan) | Quinoline systems are UV-active, allowing for sensitive detection.[10] |
| Quantification | External calibration curve with standards of known concentration. | Ensures accurate determination of the compound's concentration in the final formulation. |
Troubleshooting Common Formulation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation in In Vitro Assay | Target concentration exceeds solubility limit in the final medium. | Lower the final concentration. Increase the final DMSO percentage slightly (if tolerable by cells, e.g., to 0.2%). Add the stock solution to the medium while vortexing.[3] |
| Cloudy or Precipitated In Vivo Formulation | Incomplete dissolution or complexation. | Increase sonication time/energy. Gently warm the solution during mixing. Increase the concentration of the solubilizing excipient (e.g., use 30% or 40% HP-β-CD). |
| Adverse Reaction in Animals | Toxicity of the vehicle or compound. High osmolality or non-physiological pH. | Run a vehicle-only toxicity study. Test alternative, less toxic excipients. Adjust the pH of the final formulation to ~7.4. Measure and adjust osmolality if necessary. |
References
- SEN Pharma. EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Published August 8, 2024.
- Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Walash MI, Rizk M, Abou-ouf AA, Belal F. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters. 16(2).
- Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Published November 3, 2022.
- Dattatraya M. Shinkar, et al. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Polymers (Basel). 2020;12(5):996. Published April 25, 2020.
- Tiglani D, et al. Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. 2021;13(1):3941-3950.
- Yadav R, et al. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
- LabSolutions. This compound.
- Prajapati A. Synthesis of quinoline derivatives and its applications. SlideShare. Published October 30, 2025.
- Papadopoulou MV, et al. In vitro evaluation of 4-[3-(2-nitro-1-imidazolyl)-propylamino]-7-trifluoromethylquinoline hydrochloride (NLTQ-1), a new bioreductive agent as a hypoxia marker by 19F-magnetic resonance spectroscopy (19F-MRS). In Vivo. 2001;15(5):365-71.
- Al-Ostath R, et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Med Chem. 2024;15(2):269-289. Published August 27, 2025.
- Weyesa A, Mulugeta E. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020;10(35):20637-20653. Published June 2, 2020.
- Chen H, et al. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. 2022;27(19):6619.
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Application Notes and Protocols for the Derivatization of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline to Enhance Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological profile. This guide focuses on a particularly promising scaffold: 4-hydroxy-2-methyl-7-trifluoromethylquinoline. The presence of the trifluoromethyl group at the 7-position can significantly enhance metabolic stability and receptor binding affinity, making this a compelling starting point for the development of novel therapeutic agents. The strategic derivatization of the 4-hydroxy and 2-methyl groups offers a pathway to modulate the compound's physicochemical properties and thereby improve its biological activity and selectivity.
Strategic Derivatization of this compound
The primary sites for derivatization on the this compound core are the 4-hydroxyl group and the 2-methyl group. Each site offers unique opportunities to influence the molecule's interaction with biological targets.
-
Derivatization at the 4-Position: The 4-hydroxyl group is a versatile handle for introducing a variety of functionalities. O-alkylation can modulate lipophilicity and introduce moieties capable of specific interactions with target proteins. Conversion of the hydroxyl group to a leaving group, such as a chloride, opens the door to a wide array of nucleophilic substitution reactions, allowing for the introduction of amino, alkoxy, and other functional groups.
-
Derivatization at the 2-Methyl Group: The 2-methyl group, while less reactive than the 4-hydroxyl group, can be functionalized to introduce extended side chains and diverse pharmacophores. The Knoevenagel condensation, for instance, allows for the formation of a carbon-carbon double bond, providing a platform for further chemical elaboration.
The following sections provide detailed protocols for the synthesis of the parent compound and its subsequent derivatization at these key positions.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is efficiently achieved via the Conrad-Limpach synthesis.[1][2][3][4] This classic method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.
Protocol 1: Conrad-Limpach Synthesis
This two-step protocol first describes the formation of the enamine intermediate followed by its thermal cyclization.
Step 1: Synthesis of Ethyl 3-(3-(trifluoromethyl)anilino)but-2-enoate (Enamine Intermediate)
-
Materials:
-
3-(Trifluoromethyl)aniline
-
Ethyl acetoacetate
-
Toluene
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.
-
Step 2: Thermal Cyclization to this compound
-
Materials:
-
Procedure:
-
In a high-temperature reaction vessel, add the crude enamine intermediate to a high-boiling point solvent (approximately 10-15 mL per gram of intermediate).
-
Heat the mixture with vigorous stirring to approximately 250 °C.[1][3]
-
Maintain this temperature for 30-60 minutes. The cyclization progress can be monitored by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solvent.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
II. Derivatization at the 4-Position: Expanding Chemical Diversity
The 4-hydroxy group is a prime target for modification. The following protocols detail two key strategies: O-alkylation and conversion to a 4-chloro intermediate for subsequent nucleophilic substitution.
Protocol 2: O-Alkylation of the 4-Hydroxy Group
This protocol describes a general method for the synthesis of 4-alkoxy-2-methyl-7-trifluoromethylquinoline derivatives.
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, acetonitrile, DMF)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent, add a suitable base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the quinolinate anion.
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 3: Synthesis of 4-Chloro-2-methyl-7-trifluoromethylquinoline
Conversion of the 4-hydroxyl group to a chloro group creates a versatile intermediate for a wide range of nucleophilic substitution reactions.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add this compound to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-chloro derivative can be purified by column chromatography or recrystallization.
-
Protocol 4: Nucleophilic Aromatic Substitution of 4-Chloro-2-methyl-7-trifluoromethylquinoline
This protocol provides a general method for the synthesis of 4-amino-2-methyl-7-trifluoromethylquinoline derivatives.
-
Materials:
-
4-Chloro-2-methyl-7-trifluoromethylquinoline
-
Primary or secondary amine
-
Solvent (e.g., ethanol, DMF, or neat)
-
-
Procedure:
-
In a sealed reaction vessel, combine 4-chloro-2-methyl-7-trifluoromethylquinoline (1.0 eq) and an excess of the desired amine (2-3 eq).
-
The reaction can be performed neat or in a suitable solvent.
-
Heat the reaction mixture (typically between 80-120 °C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
III. Derivatization at the 2-Methyl Group: Extending the Scaffold
The 2-methyl group can be functionalized to introduce new carbon-carbon bonds, providing access to a different class of derivatives.
Protocol 5: Knoevenagel Condensation with the 2-Methyl Group
This protocol describes the condensation of the 2-methyl group with an aldehyde to form a styryl-like derivative.[6][7][8]
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Acetic anhydride
-
Acetic acid (catalyst)
-
-
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.2 eq) in acetic anhydride.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux (around 130-140 °C) for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
IV. Structure-Activity Relationship (SAR) and Biological Evaluation
The derivatization of the this compound scaffold is driven by the goal of improving its biological activity. The following table provides a representative summary of the expected structure-activity relationships for anticancer activity based on studies of similar quinoline derivatives.[9][10][11][12][13]
| Position of Derivatization | Modification | Expected Impact on Anticancer Activity |
| 4-Position (O-Alkylation) | Small alkyl chains (e.g., methyl, ethyl) | May maintain or slightly decrease activity. |
| Longer alkyl chains or benzyl groups | Can increase lipophilicity and potentially enhance cell permeability and activity. | |
| 4-Position (Nucleophilic Substitution) | Introduction of anilino groups | Often leads to potent anticancer activity, particularly against EGFR-overexpressing cell lines.[9] |
| Introduction of substituted anilino groups | Electron-withdrawing or donating groups on the aniline ring can fine-tune activity and selectivity. | |
| 2-Position (Knoevenagel Condensation) | Formation of styryl derivatives | Can introduce a conjugated system that may enhance DNA intercalation or other mechanisms of action. |
Protocol 6: In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic and antiproliferative agents.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized quinoline derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizing the Synthetic and Screening Workflow
Caption: General workflow for the synthesis, derivatization, and biological evaluation.
References
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press.
- Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
- SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules, 20(8), 15237-15253. [Link]
- Wikipedia. (n.d.).
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry, 215, 113261. [Link]
- Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(21), 5038. [Link]
- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). Molecules, 26(22), 6969. [Link]
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]
- Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry, 102, 117660. [Link]
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- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
An Application Note for the Scale-Up Synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, a key intermediate in pharmaceutical development.[1][2][3] The guide is designed for researchers, chemists, and process development professionals, offering an in-depth exploration of the synthetic strategy, critical process parameters, and robust analytical validation methods. By focusing on the widely adopted Conrad-Limpach reaction, we explain the causality behind experimental choices to ensure safety, scalability, and high product purity. The protocol includes a step-by-step methodology, data tables for process parameters, and detailed safety guidelines to facilitate a successful and efficient scale-up campaign.
Introduction and Strategic Overview
This compound is a vital heterocyclic building block in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, making them attractive scaffolds for drug discovery programs.[2][3] The successful transition from bench-scale synthesis to pilot or industrial scale production hinges on a well-understood, robust, and reproducible chemical process.
The most prevalent and scalable method for preparing 4-hydroxyquinoline cores is the Conrad-Limpach synthesis.[4] This strategy was selected for its reliability, use of readily available starting materials, and proven track record in industrial applications. The synthesis proceeds in two distinct, critical stages:
-
Condensation: An initial reaction between an aniline and a β-ketoester to form a β-aminoacrylate intermediate.
-
Thermal Cyclization: A high-temperature ring-closing reaction to form the final quinoline heterocycle.
This document provides a detailed walkthrough of this process, optimized for producing multi-gram to kilogram quantities of the target compound.
The Synthetic Pathway: Mechanism and Rationale
The chosen pathway involves the reaction of 3-(Trifluoromethyl)aniline with ethyl acetoacetate.
Step 1: Formation of Ethyl 3-(3-(trifluoromethyl)phenylamino)but-2-enoate (Intermediate)
In this step, the nucleophilic amine of 3-(trifluoromethyl)aniline attacks the electrophilic keto-carbonyl of ethyl acetoacetate. This is followed by dehydration, typically acid-catalyzed, to yield the stable enamine intermediate. The removal of water is crucial as it drives the equilibrium towards the product. For scale-up, a Dean-Stark apparatus is employed to effectively remove water azeotropically, ensuring high conversion.
Step 2: Thermal Cyclization to this compound
The second stage is a thermally induced intramolecular cyclization. This step requires significant thermal energy (typically ~250 °C) to overcome the activation barrier for the 6-π electrocyclization reaction, followed by tautomerization to the more stable 4-hydroxyquinoline form. The choice of a high-boiling, inert solvent is the most critical parameter in this stage. It must effectively transfer heat to the reactants, maintain a consistent high temperature, and prevent product degradation.[4][5] Solvents like Dowtherm A or mineral oil are traditionally used, though greener high-boiling alternatives can also be effective.[4]
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~100 grams of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
Materials and Equipment
| Reagent/Equipment | Specification |
| 3-(Trifluoromethyl)aniline | Purity ≥ 99% |
| Ethyl acetoacetate | Purity ≥ 99% |
| Toluene | Anhydrous Grade |
| Glacial Acetic Acid | ACS Grade |
| Dowtherm A (or Mineral Oil) | High-boiling, inert solvent |
| Ethanol | Reagent Grade |
| Hexanes | Reagent Grade |
| 5L Jacketed Glass Reactor | Equipped with mechanical stirrer, thermocouple, condenser, and Dean-Stark trap |
| Heating/Cooling Circulator | Capable of reaching 260 °C |
| Vacuum Filtration Apparatus | Buchner funnel, filter flask |
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
Part A: Condensation
-
Reactor Setup: Assemble a 5L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a Dean-Stark apparatus connected to a reflux condenser. Ensure the system is dry.
-
Reagent Charging: Charge the reactor with 3-(Trifluoromethyl)aniline (1.0 eq, e.g., 483 g, 3.0 mol) and toluene (2 L). Begin stirring.
-
Addition: Add ethyl acetoacetate (1.05 eq, e.g., 410 g, 3.15 mol) to the solution, followed by a catalytic amount of glacial acetic acid (approx. 5 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Solvent Removal: Once the reaction is complete (monitored by TLC or HPLC), cool the mixture to 60 °C. Remove the toluene under reduced pressure.
Part B: Cyclization and Purification
-
Solvent Addition: To the crude intermediate residue in the reactor, add the high-boiling solvent (e.g., Dowtherm A, 2 L).
-
Cyclization: Heat the stirred mixture to 250 °C. Precise temperature control is critical.[4] Maintain this temperature for 2-3 hours. The reaction progress can be monitored by taking small aliquots and analyzing via HPLC.
-
Isolation: After the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature (< 30 °C) with gentle stirring. The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a non-polar solvent like hexanes (3 x 500 mL) to remove the residual high-boiling solvent.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol.[4] Dissolve the crude product in a minimum amount of hot ethanol, allow it to cool slowly to form crystals, and then cool further in an ice bath before filtering and drying.
Process Parameters and Quality Control
Summary of Process Parameters
| Parameter | Value/Condition | Rationale |
| Condensation | ||
| Reactant Stoichiometry | 1.05 eq. Ethyl Acetoacetate | A slight excess of the ketoester ensures complete consumption of the aniline. |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal via Dean-Stark trap. |
| Catalyst | Acetic Acid (catalytic) | Speeds up the initial condensation and subsequent dehydration. |
| Temperature | Reflux (~110-115 °C) | Sufficient temperature to drive the reaction and azeotropically remove water. |
| Cyclization | ||
| Solvent | Dowtherm A / Mineral Oil | Inert, high-boiling solvent to achieve the required reaction temperature safely.[4][5] |
| Temperature | 250 °C | Critical for overcoming the activation energy of the intramolecular cyclization.[4] |
| Time | 2-3 hours | Typical duration for complete conversion at scale. |
| Purification | ||
| Method | Recrystallization | Effective method for removing process impurities to achieve high product purity. |
| Solvent | Ethanol | Good solubility profile for the product (high in hot, low in cold). |
| Typical Yield | 65-75% (overall) | Expected yield for this two-step process at scale. |
Analytical Quality Control
The final product's identity and purity must be confirmed. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible technique for this purpose.[6]
Table of Typical HPLC-UV Method Validation Parameters [6]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Additionally, the structure should be confirmed using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to ensure the correct molecular weight and fragmentation pattern.
Safety and Handling
Handling chemical reactions at scale requires stringent adherence to safety protocols.
-
Hazard Identification: The target compound and related quinolines are classified as irritants.[7] They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended.[1]
-
Engineering Controls: All operations must be performed in a well-ventilated area, such as a chemical fume hood or a walk-in ventilated enclosure, especially during reagent charging and product isolation.[10]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[10] Handle in accordance with good industrial hygiene and safety practices.
-
Spill & Waste: Absorb spills with an inert material and place in a suitable, closed container for disposal. Dispose of chemical waste according to local, state, and federal regulations.
Conclusion
This application note details a robust and scalable synthesis of this compound via the Conrad-Limpach reaction. By carefully controlling critical parameters such as temperature, solvent choice, and water removal, this process can be reliably scaled to produce high-purity material suitable for further use in pharmaceutical research and development. The integration of in-process controls and rigorous final product analysis ensures that each batch meets the required quality standards.
References
- BenchChem. Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem Technical Notes.
- LabSolutions. This compound. Product Information.
- PubChem. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. PubChem Compound Summary.
- BenchChem. Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem Technical Notes.
- Baoxu Chemical. SAFETY DATA SHEET - 4 hydroxy tempo. SDS.
- Geronikaki, A. et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-65.
- BenchChem. Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline. BenchChem Technical Notes.
- El-Malah, A. et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances.
- Dmytriv, Y. et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(6), 1399.
- Request PDF. Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives. ResearchGate.
- Fadda, A. A. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.
- Request PDF. Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. ResearchGate.
- Sapkal, A. et al. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst. World Journal of Biology Pharmacy and Health Sciences, 17(01), 114–116.
- Maccari, G. et al. (2019). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate.
Sources
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- 3. researchgate.net [researchgate.net]
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- 7. 391-02-6 Cas No. | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Matrix Scientific [matrixscientific.com]
- 8. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. fishersci.at [fishersci.at]
Application Notes and Protocols for the Purification of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline. The unique physicochemical properties imparted by the quinoline core, the electron-donating methyl group, the acidic hydroxyl group, and the lipophilic trifluoromethyl group necessitate tailored purification strategies. This guide moves beyond simple procedural lists to explain the underlying chemical principles behind each technique, ensuring robust and reproducible results. We will cover methods from fundamental recrystallization to high-resolution preparative HPLC, including protocols for troubleshooting common issues such as compound decomposition and chromatographic peak tailing.
Introduction and Physicochemical Profile
This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] As with any biologically active compound, achieving high purity is paramount to ensure that downstream assay results are valid and attributable to the compound of interest, not to synthetic impurities.[2][3]
The purification strategy for this molecule is dictated by its key structural features:
-
A basic quinoline nitrogen: This can lead to strong interactions with acidic stationary phases like silica gel.[4]
-
An acidic 4-hydroxyl group: This introduces the potential for tautomerization to the 4-quinolone form and allows for pH-mediated solubility changes.
-
A hydrophobic trifluoromethyl group: This increases lipophilicity and influences solubility in organic solvents.[5]
A thorough understanding of the compound's physicochemical properties is the foundation for selecting an optimal purification method.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Rationale for Purification |
| Molecular Formula | C₁₁H₈F₃NO[6] | Foundational for all analytical calculations. |
| Molecular Weight | 227.18 g/mol | Used for calculating molarity and reaction yields. |
| Appearance | Typically an off-white or light yellow solid.[7] | Visual indicator of purity; color may suggest residual impurities. |
| Solubility | Poorly soluble in water; Soluble in DMSO, methanol, ethanol.[5][8] | Critical for selecting appropriate recrystallization solvents and mobile phases for chromatography. |
| pKa | Weakly basic (quinoline nitrogen) and weakly acidic (4-hydroxyl group). | Dual nature can be exploited in pH-based extractions but can cause tailing in chromatography. |
| Melting Point | Not reported; the analogous 4-Hydroxy-2-methylquinoline melts at 234-236 °C.[9] | A sharp melting range is a key indicator of high purity. |
Potential Impurities from Synthesis
The choice of purification technique must account for the likely impurities generated during synthesis. Common synthetic routes to quinolines, such as the Conrad-Limpach or Gould-Jacobs reactions, may produce specific byproducts.[10][11]
Common Impurities Include:
-
Unreacted Starting Materials: e.g., 3-(Trifluoromethyl)aniline and ethyl acetoacetate.
-
Regioisomers: If alternative cyclization pathways exist.[12]
-
Polymeric Tars: Often formed under harsh acidic or high-temperature conditions.[12][13]
-
Self-Condensation Products: Side reactions from the starting materials.[12]
The goal of the following purification protocols is to effectively separate the target compound from these potential contaminants.
Purification Strategy Workflow
A multi-step approach is often necessary to achieve high purity (>99.5%). The general workflow involves a bulk purification step followed by a final polishing step if required.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is an effective and economical technique for removing large quantities of impurities from a solid sample. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[14]
4.1. Rationale for Solvent Selection
The ideal solvent will fully dissolve the compound when hot but will result in poor solubility when cold, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor.[14] Given the target molecule's properties, polar protic solvents are excellent starting points.
Table 2: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale |
| Ethanol | 78 | Good balance of polarity; effectively dissolves many organics when hot. |
| Methanol | 65 | More polar than ethanol; may require a co-solvent for less polar impurities. |
| Acetonitrile | 82 | Aprotic polar solvent, good alternative if protic solvents cause issues. |
| Ethyl Acetate / Hexane | Variable | A solvent/anti-solvent system. Dissolve in hot EtOAc, add Hexane until cloudy, then cool. |
4.2. Step-by-Step Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities (like dust or polymers) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[14]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
For separating compounds with similar polarities, flash column chromatography is the method of choice. A key consideration for quinoline derivatives is their interaction with the stationary phase.
Caption: Decision logic for selecting the appropriate column chromatography method.
5.1. Rationale for Stationary and Mobile Phase
-
Normal-Phase (Silica Gel): Silica gel is acidic and can cause significant peak tailing or even decomposition of basic quinolines.[4] To counteract this, a basic modifier like triethylamine (NEt₃) or pyridine is added to the mobile phase. This deactivates the acidic silanol groups, leading to symmetrical peaks and better separation.[4]
-
Reversed-Phase (C18 Silica): For non-polar compounds like this one, reversed-phase chromatography is an excellent alternative that avoids the issue of silica acidity.[4][15] The stationary phase is non-polar (C18), and a polar mobile phase is used.
5.2. Step-by-Step Protocol (Normal-Phase with Modifier)
-
Eluent Preparation: Prepare the mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). To this mixture, add 0.5-1% triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the prepared eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Mix this with a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully load this dry powder onto the top of the packed column. This "dry loading" technique often results in better separation than direct liquid injection.
-
Elution: Add the eluent to the top of the column and apply pressure to begin elution. Collect fractions in test tubes.[14]
-
Fraction Analysis: Monitor the separation using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and visualize the spots under UV light.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 3: Preparative HPLC
For achieving the highest possible purity, particularly for reference standards or final drug compounds, preparative High-Performance Liquid Chromatography (Prep HPLC) is the gold standard.[16][17] It is an automated, high-resolution technique designed to isolate and purify specific compounds from a mixture.[3][18]
6.1. Rationale for Method Development
The goal is to scale up an analytical HPLC method to a preparative scale. Reversed-phase chromatography is typically used for this compound. The method development process involves optimizing the mobile phase composition to achieve good separation (resolution) between the target peak and impurities while keeping run times efficient.
6.2. Step-by-Step Protocol (Reversed-Phase)
-
System Setup:
-
Column: A preparative C18 column (e.g., 20-50 mm diameter).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis set to the λmax of the compound.
-
-
Sample Preparation: Prepare a concentrated solution of the compound (pre-purified by recrystallization or column chromatography) in a suitable solvent like methanol or DMSO. The solution must be filtered through a 0.45 µm syringe filter before injection.
-
Method Execution:
-
Inject the sample onto the column.
-
Run a gradient elution, for example, starting from 30% B to 95% B over 20-30 minutes.
-
The system's fraction collector is programmed to automatically collect the eluent corresponding to the target compound's peak as it is detected.[3]
-
-
Post-Purification Processing:
-
Combine the collected pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If the remaining solution is aqueous, the final pure compound can be isolated by lyophilization (freeze-drying) to yield a fluffy, pure solid.
-
Purity Assessment
All purification protocols must be validated by analyzing the purity of the final product.
-
Thin-Layer Chromatography (TLC): A quick check showing a single spot in multiple eluent systems is a good indication of purity.
-
Analytical HPLC: This provides a quantitative purity value (e.g., 99.8% purity by peak area at 254 nm).
-
Melting Point: A sharp, narrow melting range is characteristic of a pure crystalline solid.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
- Teledyne Labs. The Power of Preparative HPLC Systems.
- Agilent. What is Preparative HPLC | Find Your Purification HPLC System.
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Quantitative Analysis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline in Biological Samples: An Application Note and Protocol
Introduction
4-Hydroxy-2-methyl-7-trifluoromethylquinoline is a substituted quinoline derivative of increasing interest within pharmaceutical research and development. The incorporation of a trifluoromethyl group can significantly enhance key molecular properties such as metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles.[1] As with any potential therapeutic agent, a robust and reliable method for its quantification in biological matrices is paramount for comprehensive preclinical and clinical evaluation. This document provides a detailed protocol for the determination of this compound in plasma, utilizing the highly sensitive and selective technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This application note is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that extends beyond a mere list of procedural steps. It delves into the rationale behind the selection of specific methodologies, grounding the protocol in established bioanalytical principles and regulatory expectations. The method described herein is intended to be a robust starting point for full validation in accordance with international guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6]
Analyte Physicochemical Properties (Predicted)
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective bioanalytical method.[7] As experimental data for this compound is not extensively published, the following properties have been predicted using computational models.
| Property | Predicted Value | Implication for Method Development |
| Molecular Weight | 229.18 g/mol | Guides the selection of mass-to-charge ratio (m/z) for MS detection. |
| pKa | ~8.5 (basic) / ~4.5 (acidic) | The quinoline nitrogen is basic, suggesting good ionization in positive ESI mode. The hydroxyl group is weakly acidic. The choice of pH for extraction and chromatography will be critical for achieving optimal retention and recovery. |
| logP | ~3.5 | Indicates a relatively high degree of lipophilicity, suggesting good solubility in organic solvents and potential for strong retention on reversed-phase chromatographic columns. This also informs the choice of extraction technique. |
Experimental Workflow
The overall analytical process is depicted in the following workflow diagram. Each stage is designed to ensure the accurate and precise quantification of the analyte while minimizing matrix effects.
Caption: Overall workflow for the quantitative analysis of this compound in plasma.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): 4-Hydroxy-2-methyl-6-trifluoromethylquinoline or a stable isotope-labeled analog if available. The choice of a close structural analog is a common strategy when a stable isotope-labeled standard is not commercially available, as it is expected to have similar extraction recovery and ionization response.[8][9]
-
Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade)
-
Equipment:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+, Waters Xevo TQ-XS)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials or 96-well plates
-
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the internal standard into separate volumetric flasks. Dissolve in methanol to the final volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and contaminate the LC-MS system.[10][11][12] Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping small molecule drugs in solution.[13][14]
-
Sample Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is a standard practice for efficient protein removal.[12][13]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a well in a 96-well plate.
-
Dilution (Optional but Recommended): To minimize potential matrix effects and ensure compatibility with the initial mobile phase, dilute the supernatant with 200 µL of water containing 0.1% formic acid.
LC-MS/MS Analysis
The following conditions provide a starting point for method development and should be optimized for the specific instrumentation used.[15][16]
Liquid Chromatography Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | The predicted high logP of the analyte suggests strong retention on a C18 stationary phase, which is suitable for separating it from polar matrix components.[17][18][19] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the protonation of basic analytes like quinolines, enhancing ionization efficiency in positive ESI mode.[17][20] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent for eluting hydrophobic compounds from a C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume helps to minimize band broadening and potential matrix effects. |
| Gradient Elution | See table below | A gradient is necessary to elute the hydrophobic analyte in a reasonable time with good peak shape, while also allowing for the separation of potential metabolites and endogenous interferences. |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic quinoline nitrogen is readily protonated, making positive ESI the preferred ionization mode.[21][22][23] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[24][25][26][27] |
| Source Temperature | 550 °C | Optimal temperature for desolvation will depend on the specific instrument. |
| IonSpray Voltage | 5500 V | A typical voltage to achieve stable electrospray. |
| Curtain Gas | 35 psi | Instrument-dependent parameter to prevent solvent droplets from entering the mass analyzer. |
| Collision Gas | Nitrogen | Used to induce fragmentation in the collision cell. |
MRM Transitions (Predicted)
The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of similar compounds.[28][29] These should be confirmed and optimized by infusing a standard solution of the analyte into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (Quantifier) | 230.1 | To be determined | To be optimized |
| Analyte (Qualifier) | 230.1 | To be determined | To be optimized |
| Internal Standard | Dependent on IS | To be determined | To be optimized |
Predicted fragmentation pathways for this compound could involve the loss of CO, cleavage of the methyl group, or fragmentation of the quinoline ring system.
Method Validation
A full validation of the bioanalytical method should be performed according to the principles outlined in the FDA and EMA guidelines.[2][3][4][5][6] The following parameters must be assessed:
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. | No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Calibration Curve | A plot of the analyte/IS peak area ratio versus the nominal concentration of the analyte. | At least 6 non-zero standards over the desired concentration range. The simplest regression model that adequately describes the concentration-response relationship should be used. R² should be ≥ 0.99. |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[3][30] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria as stated above. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. | The %CV of the matrix factor (analyte peak response in the presence of matrix divided by the analyte peak response in a neat solution) from at least six different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible across the concentration range. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage, post-preparative). | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in plasma using LC-MS/MS. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with the underlying scientific rationale, offer a robust foundation for method implementation and validation. By adhering to the principles of bioanalytical method validation as stipulated by regulatory authorities, researchers can generate high-quality, reliable data to support the advancement of drug discovery and development programs.
References
- Mylott, W. R. Jr. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis.
- USFDA guidelines for bioanalytical method validation. SlideShare.
- FDA. Bioanalytical Method Validation Guidance for Industry. 2001.
- Small Molecules Quantitation. Yale School of Medicine.
- LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. 2020-12-08.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations.
- Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column. SIELC Technologies.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. J Mass Spectrom.
- Quantification of Complex Samples Using Multiple Reaction Monitoring. Biocompare. 2012-07-17.
- A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate. 2025-08-06.
- Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chem. 2015-06-04.
- European Medicines Agency. Guideline on bioanalytical method validation. 2011-07-21.
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.
- LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. 2024-09-23.
- European Medicines Agency. Bioanalytical method validation - Scientific guideline.
- Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Anal Bioanal Chem.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. 2025-08-10.
- New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. J Proteome Res. 2013-04-18.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. 2025-08-07.
- Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. 2022-12-07.
- Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. 2025-10-01.
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. EMA. 2022-07-25.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. BMC Pharmacol Toxicol. 2025-07-25.
- Selected reaction monitoring. Wikipedia.
- ESI-MS spectra obtained of the aqueous phase of quinoline oxidation reaction.
- Single Reaction Monitoring/Multiple Reaction Monitoring.
- Sample Preparation. IonSource. 2016-01-19.
- Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites. 1989-11-05.
- Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia.
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes. 2024-02-28.
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Application Notes & Protocols: Investigating 4-Hydroxy-2-methyl-7-trifluoromethylquinoline in Cancer Research
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] In oncology, quinoline derivatives have emerged as a versatile class of compounds with demonstrated efficacy against various cancer types, including breast, colon, and lung cancer.[2] Their mechanisms of action are diverse, ranging from the inhibition of critical cellular enzymes like tyrosine kinases and topoisomerases to the modulation of signaling pathways that govern cell proliferation, angiogenesis, and apoptosis.[2][3]
This document provides a detailed guide for investigating the anticancer potential of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline , a specific derivative within this promising class. While extensive research on this particular molecule is still emerging, the protocols and principles outlined herein are based on well-established methodologies for evaluating quinoline-based compounds in cancer research. We will explore its potential mechanisms and provide robust, step-by-step protocols for its characterization, from initial cytotoxicity screening to preliminary mechanistic studies.
Compound Profile: this compound
Structure and Properties:
-
IUPAC Name: 2-methyl-7-(trifluoromethyl)quinolin-4-ol
-
Molecular Formula: C₁₁H₈F₃NO
-
Core Scaffold: Quinoline
-
Key Substitutions:
-
C2-methyl: May influence metabolic stability and steric interactions with target proteins.
-
C4-hydroxyl: A critical functional group that can act as a hydrogen bond donor/acceptor, often essential for binding to enzyme active sites. It can also exist in equilibrium with its keto tautomer, 4-quinolone.
-
C7-trifluoromethyl: A strong electron-withdrawing group that can significantly alter the electronic properties of the quinoline ring, enhance metabolic stability, and improve membrane permeability.
-
Synthesis Overview: The synthesis of 4-hydroxyquinoline derivatives can often be achieved via cyclization reactions. A common approach involves the reaction of an appropriately substituted aniline with a β-ketoester under acidic conditions, a variant of the Conrad-Limpach reaction.[4]
A general synthetic route for a similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline, involves heating aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of an acid catalyst like p-toluenesulfonic acid in toluene.[5] The reaction is typically performed using a Dean-Stark apparatus to remove water and drive the reaction to completion.[5] Purification is then achieved via silica gel column chromatography.[5]
Proposed Mechanism of Action: Targeting Pro-Survival Signaling
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways that cancer cells hijack to promote growth and survival.[3] One of the most frequently implicated pathways is the PI3K/Akt/mTOR cascade, which is a central regulator of cell proliferation, metabolism, and apoptosis. It is hypothesized that this compound may function by inhibiting one or more kinases within this pathway.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by the quinoline derivative.
Experimental Workflow for Compound Evaluation
A logical workflow is critical for efficiently characterizing a novel anticancer compound. The following diagram outlines the key stages, from initial screening to mechanistic validation.
Caption: A streamlined workflow for evaluating novel anticancer compounds in vitro.
Application Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is a foundational method for assessing the cytotoxic effects of a compound on cancer cell lines to determine its half-maximal inhibitory concentration (IC50).[6]
A. Materials
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., pure DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
B. Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Scientist's Note: Seeding density is critical. Too few cells may lead to weak signal, while too many can result in overconfluence and nutrient depletion, affecting the results. Optimize for each cell line.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline compound in complete medium from your 10 mM DMSO stock. Aim for a final concentration range that will bracket the expected IC50 (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-treatment" control (medium only).[6]
-
Scientist's Note: The final concentration of DMSO must be less than 0.5% to prevent solvent-induced toxicity.[6]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate the plates for 48-72 hours.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[6] Gently pipette up and down or use a plate shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC50 value.
-
C. Example Data Table
The following table presents hypothetical IC50 values for this compound against common cancer cell lines, based on activities observed for similar quinoline-thiazole derivatives.[1]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast | 2.5 |
| MCF-7 | ER-Positive Breast | 5.1 |
| A549 | Non-Small Cell Lung | 7.8 |
| HCT116 | Colorectal | 4.2 |
Application Protocol 2: Western Blot for Pathway Analysis
This protocol allows for the investigation of the compound's effect on the phosphorylation status of key proteins in a signaling pathway, such as Akt and mTOR.[7]
A. Materials
-
Cancer cells treated with the quinoline derivative (at IC50 and 2x IC50 concentrations) for a relevant time point (e.g., 24 hours).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-mTOR, anti-total-mTOR, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
B. Step-by-Step Methodology
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with the compound as determined from the MTT assay. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with 100-150 µL of RIPA buffer.[7] Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[7]
-
-
Detection and Analysis:
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST (3x for 10 minutes).
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Analyze the band intensities using software like ImageJ. A decrease in the ratio of the phosphorylated protein to the total protein indicates inhibition of the pathway.[7] β-actin serves as a loading control to ensure equal protein was loaded in each lane.
-
Conclusion and Future Directions
The application notes and protocols provided here offer a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity and probing its effects on critical signaling pathways, researchers can build a strong foundation for further preclinical development. Future studies could involve cell cycle analysis, apoptosis assays, and ultimately, in vivo xenograft models to validate its therapeutic potential.[7][8] The quinoline scaffold continues to be a rich source of novel therapeutics, and a thorough, methodologically sound investigation is the key to unlocking its full potential in the fight against cancer.
References
- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
- PubMed. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.
- ResearchGate. (n.d.). Selected quinoline derivatives with anti-cancer activity.
- ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.
- PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation.
- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
- PubMed Central. (n.d.). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo.
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- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Introduction
Welcome to the technical support hub for the synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline. This molecule is a critical building block in medicinal chemistry, often serving as a precursor for developing novel therapeutic agents. Its synthesis, however, presents several challenges that can impact yield, purity, and reproducibility. The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly alters the reactivity of the aniline precursor, while the high-temperature cyclization step is prone to side reactions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields of your target compound.
Overview of the Core Synthesis Pathway: The Conrad-Limpach Reaction
The most common and industrially relevant method for synthesizing 4-hydroxyquinolines from anilines and β-ketoesters is the Conrad-Limpach synthesis.[1][2] The reaction proceeds in two key stages:
-
Aniline Condensation: The reaction begins with the acid-catalyzed condensation of 3-(Trifluoromethyl)aniline with a β-ketoester, typically ethyl acetoacetate. This step forms a β-aminoacrylate intermediate (an enamine).[3]
-
Thermal Cyclization: The intermediate is heated to high temperatures (often >250 °C), inducing an intramolecular cyclization followed by the elimination of ethanol to form the quinoline ring system.[2][4]
The final product exists in a tautomeric equilibrium, predominantly favoring the 4-quinolone form over the 4-hydroxyquinoline form.[1]
Caption: General workflow for the Conrad-Limpach synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Category 1: Low or No Product Yield
Q1: My reaction yield is extremely low, or I've recovered only starting material. What are the most common causes?
A1: This is a frequent challenge, often pointing to issues in one of the two main reaction stages.
-
Ineffective Condensation (Step 1): The formation of the β-aminoacrylate intermediate is critical.
-
Cause: The electron-withdrawing -CF3 group deactivates the aniline, making the initial nucleophilic attack on the ketoester less favorable compared to an unsubstituted aniline.[5] Moisture in the reaction can also hydrolyze the intermediate or starting materials.
-
Solution:
-
Ensure Anhydrous Conditions: Use dry reagents and solvents. If using a solvent like toluene, employ a Dean-Stark trap to remove water formed during the condensation.[6]
-
Catalyst Check: Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or sulfuric acid to promote the reaction.[4] Ensure the catalyst is fresh and active.
-
Monitor Completion: Before proceeding to cyclization, confirm the formation of the intermediate using Thin-Layer Chromatography (TLC) or LC-MS. You should see the disappearance of the aniline spot and the appearance of a new, typically less polar, spot for the enamine.
-
-
-
Failed Cyclization (Step 2): The high-temperature ring-closing is the most demanding step.
-
Cause: Insufficient temperature is the most common reason for failure. The reaction requires significant thermal energy to overcome the activation barrier for the 6-electron cyclization.[1][7]
-
Solution:
-
Verify Temperature: Ensure your reaction medium reaches and maintains the target temperature, typically 250-260 °C. Use a high-boiling, inert solvent like Dowtherm A or mineral oil for even heat distribution and to prevent localized overheating.[4]
-
Reaction Time: While high heat is needed, prolonged exposure can cause decomposition. A typical duration is 30-60 minutes at peak temperature.[4] Monitor the reaction by taking small aliquots (if safe and feasible) and analyzing via TLC.
-
-
Q2: The reaction mixture turned into a dark, intractable tar during the high-temperature cyclization. What happened?
A2: Tar formation is a classic sign of thermal decomposition and polymerization side reactions.
-
Cause: Temperatures exceeding ~270 °C or the presence of oxygen can lead to substrate and product degradation. The electron-withdrawing nature of the -CF3 group can make the aromatic ring more susceptible to certain side reactions under harsh conditions.
-
Solution:
-
Precise Temperature Control: Use a temperature controller and a suitable heating mantle or oil bath. Avoid direct, intense heating with a flame.
-
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.[4]
-
High-Boiling Solvent: Using a high-boiling solvent like Dowtherm A or mineral oil is crucial. It helps maintain a consistent temperature and prevents localized "hot spots" that can initiate polymerization.[4] Running the reaction neat is often associated with a higher risk of charring.
-
Caption: Diagnostic workflow for troubleshooting low product yield.
Category 2: Work-up and Purification
Q3: After cooling the cyclization reaction, I have a solid mass that is very difficult to work with. How can I effectively isolate the product?
A3: The crude product often solidifies within the high-boiling solvent upon cooling.
-
Cause: The product, 4-hydroxyquinoline, is a high-melting solid with limited solubility in non-polar solvents like mineral oil or Dowtherm A.
-
Solution:
-
Dilution with Hydrocarbon: While the mixture is still warm (but safe to handle, e.g., <100 °C), dilute it with a significant volume of a hydrocarbon solvent like hexanes or heptane. This will keep the reaction solvent dissolved while further precipitating your product.[4]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. It is crucial to wash the solid thoroughly with more of the hydrocarbon solvent to remove all traces of the high-boiling reaction medium. Residual mineral oil can complicate purification and subsequent analytical characterization.
-
Alkaline Extraction: An alternative and often cleaner method is to perform a basic extraction.[8] The phenolic nature of the 4-hydroxyquinoline makes it soluble in aqueous base.
-
Cool the reaction, dilute with a solvent like toluene.
-
Extract the mixture with aqueous NaOH (e.g., 1-2 M). The product will move to the aqueous layer.
-
Separate the layers, wash the aqueous layer with toluene or ether to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with HCl to a pH of ~6-7 to precipitate the clean product.
-
Filter, wash with water, and dry.
-
-
Q4: My purified product shows persistent impurities in NMR/LC-MS analysis. What are they and how can I remove them?
A4: Common impurities often stem from side reactions or incomplete reactions.
-
Potential Impurities:
-
Starting Materials: Unreacted 3-(trifluoromethyl)aniline or the enamine intermediate.
-
Isomeric Product (Knorr Synthesis): Under certain conditions, particularly if the initial condensation is run at higher temperatures (~140 °C), the aniline can react with the ester group of ethyl acetoacetate first, leading to the formation of the isomeric 2-hydroxy-4-methylquinoline, known as the Knorr product.[1]
-
Decomposition Products: Dark, polymeric materials from overheating.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. Suitable solvents include ethanol, acetic acid, or DMF/water mixtures. The choice depends on the specific impurities.
-
Column Chromatography: While possible, this is often difficult for 4-hydroxyquinolines due to their polarity and potential for streaking on silica gel. If necessary, a mobile phase like Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of acetic acid can be effective.[6][9]
-
| Parameter | Recommended Condition | Rationale |
| Condensation Temp. | Room Temp to 80 °C | Favors formation of the desired enamine intermediate for 4-hydroxyquinoline. Higher temps risk Knorr side product.[1] |
| Cyclization Temp. | 250 - 260 °C | Required to overcome the activation energy for ring closure. Below this, the reaction is too slow; above risks decomposition.[2][4] |
| Cyclization Solvent | Dowtherm A / Mineral Oil | Inert, high-boiling medium provides uniform heat transfer and prevents charring.[4] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative degradation of starting materials and product at high temperatures.[4] |
Table 1: Key Quantitative Parameters for Optimizing Synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of the β-Aminoacrylate Intermediate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add 3-(Trifluoromethyl)aniline (1.0 equiv), ethyl acetoacetate (1.05 equiv), and toluene (approx. 2 mL per mmol of aniline).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the aniline.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude β-aminoacrylate intermediate, which can often be used in the next step without further purification.
Protocol 2: High-Temperature Thermal Cyclization
Safety Note: This procedure involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and face shield.
-
Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, place a volume of Dowtherm A or mineral oil sufficient to ensure good stirring of the reaction mass. Heat the solvent to 250 °C.
-
Addition: Add the crude β-aminoacrylate intermediate from Protocol 1 dropwise or in small portions to the hot solvent, ensuring the temperature does not drop below 245 °C.
-
Reaction: Stir the mixture vigorously at 250-260 °C for 30-60 minutes. The reaction mixture will typically darken, and ethanol will evolve.
-
Cooling & Isolation: Turn off the heat and allow the mixture to cool below 100 °C. While still warm, add 3-4 volumes of hexanes to precipitate the product.
-
Filtration: Cool the slurry to room temperature, and collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake extensively with hexanes to remove all the high-boiling solvent.
-
Drying: Dry the crude product under vacuum. The product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Organic Reactions Wiki. Gould-Jacobs Reaction. [Link]
- SynArchive. (2021). Conrad-Limpach Synthesis. SynArchive. [Link]
- Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
- Kaczor, A. A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6697. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (2024). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. [Link]
- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
- Northey, E. H., & Dreisbach, P. F. (1949). U.S. Patent No. 2,478,125. Washington, DC: U.S.
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- ResearchGate. (2015).
- ResearchGate. (2021). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]
- Hirao, I., Yamaguchi, M., & Kawazoe, Y. (1976). Studies on the Synthesis of Quinoline. Memoirs of the Kyushu Institute of Technology, Engineering, (6), 11-16. [Link]
- Martínez, C., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(38), 10474-10482. [Link]
- Kiss, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6265. [Link]
- Organic Chemistry Portal. Synthesis of quinolines. [Link]
- Gobec, S., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]
- Candeias, N. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 988. [Link]
- ResearchGate.
- ResearchGate.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. [Link]
- Chem-Impex. 4-Hydroxyquinoline. [Link]
- ResearchGate. (2018). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
- El-Faham, A., et al. (2018). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 2568-2576. [Link]
- ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Link]
- Tandfonline. (2021). A review on synthetic investigation for quinoline- recent green approaches. [Link]
- El-Gendy, M. A., et al. (2012). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Journal of Applied Pharmaceutical Science, 2(10), 83-87. [Link]
- Molecules. (2024).
- PubChem. 3-(Trifluoromethyl)aniline. [Link]
- National Center for Biotechnology Information. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
- MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- National Center for Biotechnology Information. (2015).
- European Patent Office. (1983).
- Google Patents. (1949).
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 9. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Synthesis of 4-Hydroxyquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-hydroxyquinolines. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Our goal is to provide practical, field-proven insights to help you troubleshoot experiments, optimize yields, and ensure the integrity of your results.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols that address specific issues directly. We will delve into the causality behind common side reactions, focusing primarily on the widely used Conrad-Limpach synthesis and its competitive pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding the wrong isomer, 2-hydroxyquinoline, instead of the desired 4-hydroxyquinoline. Why is this happening and how can I fix it?
A1: This is the most common regioselectivity issue and stems from the two possible sites of nucleophilic attack by the aniline on the β-ketoester. Your outcome is determined by which competing reaction pathway is favored under your conditions: the Conrad-Limpach or the Knorr synthesis.
-
The Desired Pathway (Conrad-Limpach): To obtain the 4-hydroxyquinoline, the aniline's nitrogen must attack the keto group of the β-ketoester. This kinetically controlled reaction is favored at lower temperatures (e.g., room temperature to moderate heat) and leads to the formation of a β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline.[1][2]
-
The Side Reaction (Knorr Synthesis): At higher temperatures (approximately 140 °C or above), the reaction becomes thermodynamically controlled.[1] The aniline preferentially attacks the less reactive ester group , forming a more stable β-keto acid anilide intermediate. This intermediate subsequently cyclizes to the undesired 2-hydroxyquinoline isomer.[1][3][4]
Solution: To favor the formation of 4-hydroxyquinoline, you must control the temperature during the initial condensation step.
-
Run the initial condensation of the aniline and β-ketoester at or near room temperature. This ensures the formation of the kinetic β-aminoacrylate product.
-
Isolate the intermediate if possible. While often viscous oils, isolating the β-aminoacrylate before proceeding to the high-temperature cyclization can prevent its rearrangement to the Knorr intermediate.
-
Proceed to the high-temperature cyclization only after the initial condensation is complete. The two steps of the Conrad-Limpach synthesis have distinct temperature requirements.
// Nodes reactants [label="Aniline + β-Ketoester", fillcolor="#F1F3F4"]; intermediate_CL [label="β-Aminoacrylate\n(Kinetic Product)", fillcolor="#E8F0FE", color="#4285F4"]; intermediate_Knorr [label="β-Keto Anilide\n(Thermodynamic Product)", fillcolor="#FCE8E6", color="#EA4335"]; product_4OHQ [label="4-Hydroxyquinoline\n(Desired Product)", shape=oval, fillcolor="#E6F4EA", color="#34A853"]; product_2OHQ [label="2-Hydroxyquinoline\n(Side Product)", shape=oval, fillcolor="#FEEFC3", color="#FBBC05"]; cyclization [label="High Temp.\nCyclization (~250 °C)", shape=plaintext];
// Edges reactants -> intermediate_CL [label="Low Temp.\n(e.g., RT)"]; reactants -> intermediate_Knorr [label="High Temp.\n(~140 °C)"]; intermediate_CL -> cyclization [style=dashed]; cyclization -> product_4OHQ; intermediate_Knorr -> product_2OHQ [label="Cyclization"];
// Invisible nodes for alignment {rank=same; intermediate_CL; intermediate_Knorr;} } ` Figure 1: Competing Conrad-Limpach vs. Knorr pathways.
Q2: The yield of my thermal cyclization step is very low (<30%). What am I doing wrong?
A2: A low yield in the cyclization step is almost always due to two critical, interrelated factors: insufficient temperature and improper solvent choice .
The electrocyclic ring-closing of the β-aminoacrylate intermediate is the rate-determining step and requires substantial thermal energy to overcome the activation barrier, which includes the temporary loss of aromaticity in the aniline ring.[1][5]
-
Temperature: The required temperature for efficient cyclization is typically very high, around 250 °C .[1][6] Failure to reach this temperature will result in incomplete conversion.
-
Solvent: Heating the intermediate neat (without a solvent) often leads to decomposition and gives very poor yields, sometimes below 30%.[1] The use of a high-boiling, inert solvent is essential for two reasons:
-
It allows the reaction mixture to reach and maintain the necessary 250 °C temperature uniformly.
-
It prevents charring and decomposition of the starting material and product.
-
Solution: Employ an appropriate high-boiling solvent. While mineral oil was historically used, it can make workup difficult. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a common and effective choice.[5][7]
| Solvent | Boiling Point (°C) | Comments | Reported Yield (%) |
| Mineral Oil | >300 | Inexpensive but can be difficult to remove during workup.[1][5] | ~95 |
| Dowtherm A | 257 | Excellent choice, liquid at room temperature but has an unpleasant odor.[5][7] | High |
| Diphenyl Ether | 259 | Inexpensive but solid at room temperature with an unpleasant odor.[5] | High |
| 2,6-di-tert-butylphenol | 265 | Good, less expensive alternative with no unpleasant odor.[5] | ~65 |
| 1,2,4-trichlorobenzene | 214 | Lower yield, but inexpensive. | Moderate |
| No Solvent | N/A | Leads to significant decomposition and low yields.[1] | <30 |
Table 1: Comparison of common solvents for the Conrad-Limpach thermal cyclization. Yields are representative and can vary based on substrate.[5]
Q3: My reaction produces a dark, tarry substance, making purification a major challenge. How can I prevent this?
A3: Tar formation is a frequent side reaction in syntheses that use harsh acidic and high-temperature conditions, including many classic quinoline syntheses.[8] This is caused by the polymerization and decomposition of reactants, intermediates, and the final product.
Causality & Prevention:
-
Localized Overheating: Heating the reaction neat or with inefficient stirring can create hotspots where the temperature far exceeds what is needed for cyclization, leading to decomposition.
-
Harsh Acidity: While acid catalysis is sometimes used in the initial condensation, residual strong acid carried into the high-temperature cyclization can promote charring.
-
Solution: If using an acid catalyst for the first step, consider a workup to remove it before proceeding to the thermal cyclization.
-
Troubleshooting Purification: If you have already produced a tarry crude product, purification is still possible.
-
Initial Workup: After cooling the reaction, dilute the mixture with a solvent like petroleum ether or hexanes to precipitate the crude solid product from the high-boiling reaction solvent (e.g., Dowtherm).[7]
-
Decolorization: The most effective method for removing colored, tarry impurities is recrystallization from a suitable solvent (e.g., boiling water, ethanol, or methanol) in the presence of activated charcoal (Darco or Norit).[7] The charcoal adsorbs the high molecular weight, colored byproducts. Omitting this step often results in a product with a low melting point and significant impurities.[7]
-
pH Adjustment: 4-Hydroxyquinolines are amphoteric. They can sometimes be purified by dissolving the crude material in a dilute base (like aqueous NaOH), filtering to remove insoluble tars, and then re-precipitating the product by carefully acidifying the filtrate to a pH of ~6-7 with an acid like acetic acid.[9]
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| Major product is 2-hydroxyquinoline | Initial condensation temperature was too high, favoring the thermodynamic Knorr pathway. | Perform the initial reaction of aniline and β-ketoester at room temperature. Ensure this step is complete before initiating high-temperature cyclization.[1] |
| Low yield of cyclized product (<50%) | 1. Cyclization temperature was too low (<250 °C). 2. Reaction was run without a suitable high-boiling solvent. | 1. Ensure the reaction reaches ~250 °C. 2. Use an inert, high-boiling solvent like Dowtherm A, diphenyl ether, or mineral oil.[1][5][7] |
| Reaction stalls at the β-aminoacrylate intermediate | Insufficient energy for the electrocyclic ring-closing step. | Increase the cyclization temperature to the recommended ~250 °C. Check the boiling point of your chosen solvent to ensure it is adequate.[5][6] |
| Significant tar formation / dark color | Decomposition due to localized overheating or harsh acidic conditions. | Use a high-boiling solvent for even heat distribution. Avoid carrying over strong acid catalysts to the thermal cyclization step.[8] |
| Product is impure and difficult to crystallize | Presence of tarry polymers and colored byproducts. | During workup, perform a recrystallization from a suitable solvent with the addition of activated charcoal to remove colored impurities.[7] Consider an acid-base extraction.[9] |
| Formation of a pyridinedione derivative | Side reaction favored by certain acid catalysts (e.g., p-TSA) or lower temperatures. | Avoid using p-toluenesulfonic acid if this byproduct is observed. Ensure the cyclization temperature is sufficiently high.[10][11] |
Experimental Protocols
Protocol 1: Optimized Conrad-Limpach Thermal Cyclization
This protocol describes the second, critical step of the synthesis: the thermal cyclization of the pre-formed ethyl β-anilinocrotonate (or a similar intermediate).
Methodology:
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Pre-heating: Charge the flask with a high-boiling solvent (e.g., Dowtherm A, ~2.5 mL per gram of intermediate). Begin stirring and heat the solvent to its reflux temperature (~257 °C).
-
Addition of Intermediate: Once the solvent is refluxing, add the ethyl β-anilinocrotonate intermediate rapidly (but cautiously) from the dropping funnel.
-
Reaction: Continue to stir the mixture at reflux for 10-15 minutes after the addition is complete. Ethanol, a byproduct of the condensation, will be formed and can be observed distilling from the reaction.[7]
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product, which is typically a solid, should precipitate.
-
Isolation: Add petroleum ether (b.p. 60-70 °C) or a similar non-polar solvent to the cooled flask to dilute the Dowtherm and fully precipitate the product. Collect the solid by vacuum filtration and wash the filter cake with additional petroleum ether to remove residual solvent.[7]
-
Purification: The crude product should be carried forward to a purification step, such as Protocol 2.
Protocol 2: Purification of Crude 4-Hydroxyquinoline by Decolorizing Recrystallization
This procedure is essential for removing the tarry and colored impurities common in this reaction.
Methodology:
-
Dissolution: Place the crude, air-dried 4-hydroxyquinoline product in a suitably sized Erlenmeyer flask. Add a minimal amount of an appropriate solvent (e.g., water, methanol, or ethanol) and bring the mixture to a boil with stirring or swirling. Continue adding small portions of hot solvent until the product is fully dissolved.
-
Decolorization: Remove the flask from the heat source. Cautiously add activated charcoal (e.g., Darco or Norit), approximately 2-5% of the crude product's weight, to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to froth over violently.
-
Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb impurities. Perform a hot filtration using a pre-heated funnel (gravity or vacuum) with fluted filter paper to remove the charcoal. The goal is to keep the solution hot enough to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collection: Collect the purified, white or off-white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.[7]
References
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Hermecz, I., & Kereszturi, G. (1992). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 789-793.
- Maggiolo, A. D., & Elion, G. B. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(12), 3046-3053.
- Sen, S., & Ghosh, S. C. (2018). Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migration and C−C Bond Cleavage of tert-/sec- Alcohols. The Journal of Organic Chemistry, 83(15), 8447-8455.
- Das, S., & Kumar, S. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2639-2644.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
- Kiss, E., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(20), 3756.
- El-Faham, A., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(34), 23849-23859.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Kiss, E., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(20), 3756.
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis.
- ResearchGate. (n.d.). Conrad-Limpach reaction.
- Cichoń, E., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 163.
- ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- National Institutes of Health. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Journal of Chromatographic Science. (2004). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
- Nagiel-Ostaszewski, I., Vavrek, M. T., & Weisburger, J. H. (1991). Separation of Hydroxyquinolines by High-Performance Liquid Chromatography. Xenobiotica, 21(6), 751-754.
- ResearchGate. (n.d.). Remarkable temperature effect on intramolecular [3+2] cyclization.
Sources
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Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of quinolines. Quinolines are a vital class of heterocyclic compounds, forming the scaffold for numerous pharmaceuticals and functional materials.[1][2][3] However, their synthesis can be fraught with challenges, including harsh reaction conditions, low yields, and difficult-to-control side reactions.[3][4] This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve your synthetic goals.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered across various classical quinoline synthesis methods.
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[5] The primary cause is the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly energetic process.[6][7][8] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[5] Boric acid can also be used as a moderating agent.[4]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[5]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots, which can lead to uncontrolled reactions.[5]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the acrolein intermediate.[5][9][10] To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[4][5]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and then the external heat source should be removed to allow the exothermic phase to proceed under its own heat.[5][9]
-
Modernize the heating method: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields, potentially minimizing tar formation.[4][11]
-
Consider alternative reagents: Using ionic liquids as both solvent and catalyst can lead to cleaner reactions.[4][6]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[5][12][13] To address this:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield.[5][13]
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[5][12]
-
Catalyst Optimization: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[9][12]
Q4: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I control the regioselectivity?
A4: Regioselectivity is a common challenge in the Friedländer synthesis when using an unsymmetrical ketone.[14][15] The formation of two different enolates or enamines leads to a mixture of products.[16] To control this:
-
Catalyst Selection: The use of specific amine catalysts, such as pyrrolidine or the more sterically hindered 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), can favor the formation of the kinetic enamine, leading to the less substituted quinoline.[16][17]
-
Reaction Conditions: Slow addition of the unsymmetrical ketone can favor the kinetic product.[16][17] Temperature can also play a role, with higher temperatures sometimes favoring the thermodynamic product.[16]
-
Use of Ionic Liquids: Room-temperature ionic liquids can act as both solvent and promoter, often leading to high regioselectivity without an additional catalyst.[16]
Q5: My Combes synthesis is resulting in a low yield. What are the likely causes?
A5: Low yields in the Combes synthesis can stem from incomplete condensation of the aniline and β-diketone or from the subsequent cyclization step.[15] Key factors to consider are:
-
Catalyst: The reaction is acid-catalyzed.[18][19] While sulfuric acid is common, a more effective dehydrating agent and catalyst like polyphosphoric acid (PPA) can improve yields.[6]
-
Steric Hindrance: The steric bulk of substituents on either the aniline or the β-diketone can impede the rate-determining electrophilic aromatic annulation step.[15][19] If possible, using less sterically hindered starting materials can be beneficial.
II. Troubleshooting Guides
This section provides a more in-depth, problem-solving approach to specific issues you might encounter during your experiments.
Troubleshooting Low Conversion Rates
Low conversion can be a frustrating issue. The following decision tree can help you diagnose and solve the problem.
Caption: A general troubleshooting workflow for addressing low conversion rates.
Managing Side Reactions: Tar and Polymer Formation
A common issue, particularly in acid-catalyzed quinoline syntheses, is the formation of tar and polymeric byproducts.
| Symptom | Primary Cause | Proposed Solutions | Relevant Syntheses |
| Thick, dark, intractable tar | Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds or intermediates.[13] | 1. Slow addition of reagents: Minimizes the concentration of polymerizable species.[5][12]2. Temperature control: Avoid excessive heat.[9]3. Biphasic solvent system: Sequesters the carbonyl compound to reduce self-condensation.[5][13]4. Use of moderators (e.g., FeSO₄): Controls the reaction rate and exothermicity.[4][5] | Skraup, Doebner-von Miller |
| Formation of polymeric material | Self-condensation of carbonyl starting materials under acidic or basic conditions. | 1. Catalyst optimization: Screen for milder acid or base catalysts.[9][14]2. Protecting groups: Temporarily block reactive sites on substrates. | Doebner-von Miller, Friedländer |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key quinoline synthesis reactions.
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the reaction's exothermicity.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[5]
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[5]
-
Initiation: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask with a wet towel.[9]
-
Work-up: After the reaction subsides, allow the mixture to cool. Carefully pour it into a large volume of ice water.
-
Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., sodium hydroxide). The quinoline can then be isolated by steam distillation followed by extraction of the distillate with an organic solvent.[5]
-
Purification: Dry the organic extract over an anhydrous salt, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Protocol 2: Amine-Catalyzed Regioselective Friedländer Annulation
This protocol is designed to achieve high regioselectivity with unsymmetrical ketones.[16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the o-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (e.g., TABO, 0.2 equiv) in a suitable solvent (e.g., toluene).[16][17]
-
Ketone Addition: Heat the solution to the desired temperature (e.g., 100 °C). Add the unsymmetrical methyl ketone (1.5 equiv) dropwise over a period of 1 hour.[16][17]
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Friedländer Synthesis
This method offers a rapid and efficient alternative to conventional heating.[20]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the 2-aminophenylketone, a cyclic ketone, and neat acetic acid, which serves as both the solvent and catalyst.[20]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 5 minutes).[20]
-
Work-up: After cooling, carefully unseal the vessel. The product may precipitate upon cooling or can be isolated by removing the acetic acid under reduced pressure followed by an appropriate work-up and purification.
IV. Mechanistic Insights and Logical Relationships
Understanding the underlying mechanisms is crucial for effective troubleshooting.
General Workflow for Quinoline Synthesis Optimization
Caption: A workflow for optimizing a quinoline synthesis experiment.
Logical Relationships in Troubleshooting
Caption: Logical relationships between common issues, causes, and solutions.
V. References
-
Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. V. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Friedländer Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Kumar, A., & Sharma, S. (2021). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-25. [Link]
-
Li, J., & Li, X. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(1), 23–35. [Link]
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-252. [Link]
-
Vive Chemistry. (2012). Skraup's Synthesis. [Link]
Sources
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- 2. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 8. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 18. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges of Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the purification of fluorinated heterocyclic compounds. The introduction of fluorine into heterocyclic scaffolds dramatically alters their physicochemical properties, often leading to purification behaviors that deviate significantly from their non-fluorinated analogs.[1] This resource synthesizes field-proven strategies and technical expertise to help you navigate these complexities with confidence.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, frequently encountered problems during the purification of fluorinated heterocyclic compounds, offering causal explanations and actionable solutions.
Issue 1: Poor Separation of Isomers or Closely Related Analogs on Silica Gel
Scenario: You are attempting to separate constitutional isomers or compounds with minor structural differences (e.g., positional isomers of a fluoro-substituent on a pyridine ring), but they co-elute or show very poor resolution during column chromatography.
Root Cause Analysis: Standard silica gel often lacks the necessary selectivity for these challenging separations. The interactions are primarily based on polarity, and the subtle electronic and steric differences imparted by fluorine may not be sufficient to achieve baseline separation.
Strategic Solutions:
-
Employ Fluorinated Stationary Phases:
-
Pentafluorophenyl (PFP) Phases: These phases offer unique separation mechanisms, including dipole-dipole, π-π, and ion-exchange interactions, which are particularly effective for halogenated and aromatic compounds.[2][3] They can often resolve isomers that are inseparable on traditional C18 or silica columns.[2]
-
Fluorous Solid-Phase Extraction (F-SPE): For heavily fluorinated compounds, fluorous chromatography is a powerful technique. It relies on the principle of "fluorous-fluorous" interactions, where highly fluorinated molecules are retained on a perfluorinated stationary phase and can be selectively eluted.[4][5]
-
-
Optimize the Mobile Phase:
-
Hexanes/Methyl tert-butyl ether (MTBE): This solvent system can sometimes provide better selectivity for fluorinated compounds compared to the more common hexanes/ethyl acetate.
-
Ternary Solvent Systems: The addition of a small percentage of a third solvent, such as dichloromethane or methanol, can fine-tune the selectivity and improve resolution.
-
-
Consider Supercritical Fluid Chromatography (SFC):
-
SFC often provides superior resolution for isomeric compounds and is a valuable alternative for difficult separations.
-
Issue 2: Compound Streaking or Tailing on Silica Gel Columns
Scenario: Your fluorinated heterocycle, particularly those containing basic nitrogen atoms (e.g., imidazoles, pyridines), streaks severely down the column, leading to broad peaks, poor recovery, and contamination of multiple fractions.
Root Cause Analysis: The acidic nature of the silica gel surface leads to strong, often irreversible, interactions with basic nitrogen heterocycles. This causes the compound to "stick" to the stationary phase and elute slowly and unevenly.
Strategic Solutions:
-
Neutralize the Stationary Phase:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) into your mobile phase is often the most effective solution.[6] This deactivates the acidic silanol groups on the silica surface, preventing strong interactions with the basic analyte.
-
Use Neutral or Basic Alumina: As an alternative to silica, basic or neutral alumina can be an excellent stationary phase for purifying basic compounds, as it eliminates the issue of acidic surface interactions.[6]
-
-
Pre-treat the Silica Gel:
-
You can prepare a slurry of silica gel in your mobile phase containing the basic modifier and then pack the column. This ensures the stationary phase is fully neutralized before introducing your sample.
-
Issue 3: On-Column Degradation or Reaction
Scenario: You observe the appearance of new, unexpected spots on your TLC analysis of the collected fractions, and the overall recovery of your target compound is low. This suggests your compound may be degrading on the column.
Root Cause Analysis: The acidic surface of silica gel can catalyze the degradation of sensitive fluorinated heterocycles. For example, certain fluorinated dihydropyridines are known to eliminate hydrogen fluoride on silica gel to form the corresponding pyridine.[1] The strong carbon-fluorine bond is generally stable, but the overall molecular structure may be susceptible to acid-catalyzed reactions.[7][8]
Strategic Solutions:
-
Deactivate the Silica Gel:
-
Similar to addressing streaking, adding a basic modifier like triethylamine to the eluent can mitigate acid-catalyzed degradation.
-
Using neutral alumina is another effective strategy to avoid an acidic environment.
-
-
Minimize Contact Time:
-
Employ flash chromatography with slightly higher pressure to expedite the separation, reducing the time the compound spends on the stationary phase.[9]
-
-
Alternative Purification Techniques:
-
Preparative HPLC: Reversed-phase HPLC often uses mobile phases with acidic modifiers (like TFA or formic acid), but the shorter residence time on the column can sometimes prevent degradation that occurs over longer periods on silica gel.[10]
-
Crystallization: If applicable, crystallization is a non-chromatographic method that can be very effective and avoids potential on-column issues.
-
Issue 4: Difficulty in Characterization Post-Purification
Scenario: After purification, you are struggling to confirm the identity and purity of your compound using standard analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Root Cause Analysis: Fluorinated compounds can exhibit unique behaviors in analytical instruments.
-
Mass Spectrometry: The presence of fluorine can lead to unusual fragmentation patterns. In some cases, molecular ions may be very small or absent.[11] Furthermore, identifying all fluorinated byproducts can be challenging, and some studies have shown that up to 90% of fluorine can be unaccounted for using only LC-HRMS.[12]
-
NMR Spectroscopy: While ¹⁹F NMR is a powerful tool, complex coupling patterns (H-F, F-F) can make ¹H NMR spectra difficult to interpret.
Strategic Solutions:
-
Leverage ¹⁹F NMR Spectroscopy:
-
¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope and offers a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated compounds.[12][13][14]
-
The chemical shifts in ¹⁹F NMR provide valuable insights into the electronic environment of the fluorine atom, aiding in structure elucidation.[12][15]
-
Combining experimental ¹⁹F NMR data with computational predictions can be a powerful method for identifying unknown products without needing authentic standards.[12]
-
-
Optimize Mass Spectrometry Methods:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a promising technique for the analysis of fluorinated compounds, although direct determination of fluorine can be challenging due to its high ionization potential.[16][17]
-
Specialized ionization techniques can improve the sensitivity of fluorine detection in mass spectrometry.[18]
-
When using LC-MS, be aware that it may not capture all fluorinated species.[12]
-
-
Utilize a Combination of Analytical Techniques:
-
A comprehensive characterization often requires a combination of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for a novel fluorinated heterocycle?
A1: Always start with Thin Layer Chromatography (TLC) analysis. Use a relatively non-polar solvent system like 9:1 hexanes/ethyl acetate and gradually increase the polarity. The ideal solvent system for isocratic elution should give your target compound an Rf value of approximately 0.25-0.35.[9] If you observe streaking on the TLC plate, add a drop of triethylamine to the developing chamber to see if it resolves the issue.
Q2: Are there specific safety precautions I should take when purifying fluorinated compounds?
A2: While the purified compounds themselves have varying toxicities, some fluorinating reagents used in their synthesis are highly reactive and toxic. Always handle these materials in a well-ventilated fume hood with appropriate personal protective equipment. During purification, especially with preparative HPLC, be mindful of the large volumes of organic solvents used and take precautions to prevent spills and ensure proper ventilation.[10]
Q3: My compound is extremely polar. How can I purify it using chromatography?
A3: For highly polar fluorinated heterocycles, traditional normal-phase chromatography can be challenging.
-
Reversed-Phase Chromatography: C18 or PFP columns with a mobile phase of water and acetonitrile or methanol is a common approach.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent technique for polar compounds. It uses a polar stationary phase (like silica) with a mobile phase that is high in organic solvent, with a small amount of aqueous modifier.
Q4: How does the position of fluorine on the heterocyclic ring affect its purification?
A4: The position of the fluorine atom can significantly impact the molecule's dipole moment, pKa, and lipophilicity, all of which influence its chromatographic behavior.[1] For example, a fluorine atom adjacent to a basic nitrogen may have a different electronic effect than one further away, which can be exploited to achieve separation. There is no universal rule, and the ideal purification method will need to be determined empirically.
Experimental Protocols & Diagrams
Protocol 1: General Procedure for Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Determine an appropriate eluent system that provides good separation and an Rf of ~0.3 for the target compound.
-
Solvent Preparation: Prepare the bulk mobile phase and add 0.5% (v/v) triethylamine.
-
Column Packing: Pack a glass column with the appropriate amount of silica gel (40-63 μm particle size) using the prepared mobile phase.[9] Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the mobile phase, applying positive pressure to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Decision-Making Workflow for Purification Strategy
This diagram outlines a logical progression for selecting a purification strategy for a new fluorinated heterocyclic compound.
Caption: Decision workflow for purification.
Data Presentation: Stationary Phase Selection Guide
| Problem Type | Primary Stationary Phase | Alternative Phases | Key Interaction Mechanism |
| Standard Purification | Silica Gel | Alumina | Polarity (Adsorption) |
| Basic Heterocycles (Streaking) | Silica Gel + TEA/NH₃ | Basic or Neutral Alumina | Ion-Suppression, Adsorption |
| Isomer Separation | PFP (Pentafluorophenyl) | C18, Chiral Phases | π-π, Dipole-Dipole, Shape Selectivity[2] |
| Highly Fluorinated Compounds | Fluorous Silica | C18 | Fluorophilicity[4] |
| Highly Polar Compounds | HILIC, Reversed-Phase (C18) | Ion-Exchange | Hydrophilic Partitioning, Hydrophobicity |
References
- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons.
- Powers, L. C., & McNeill, K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10768–10778.
- Mawussi, K. A. L., Vestergren, R., & Amouroux, D. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Gong, X., & Farnsworth, P. B. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4437–4444.
- Mawussi, K. A. L., Vestergren, R., Amouroux, D., & Amiaud, B. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Qiu, W., Li, Y., & Welch, C. J. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Wang, Y., Wu, Y., Liu, Y., & Wu, L. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 205–211.
- Restek Corpor
- Foroozandeh, M., & Kirschner, K. N. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(33), 6864–6874.
- Gerig, J. T. (2001). Fluorine NMR. eMagRes.
- Chulyakov, G. V., Zapevalov, A. Y., & Saloutin, V. I. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane)
- Jarry, R. L., Davis, W. D., & Pan, W. P. (1953). Purification of Fluorine by Distillation.
- Powers, L. C., & McNeill, K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10768–10778.
- Foroozandeh, M., & Kirschner, K. N. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(33), 6864–6874.
- Gebhart, J., & Williams, T. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Scott, P. J. H. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3349–3362.
- Labcompare. (2022).
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Chromatography for Troubleshooting Explained. (n.d.).
- Petrov, V. A. (Ed.). (2009).
- Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- Li, Y., et al. (2023).
- Powers, L. C., & McNeill, K. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 318–328.
- Van Arnum, P. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(9).
- Powers, L. C., & McNeill, K. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 318–328.
- Schou, M., et al. (2019).
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- Smith, A. B., III, & Pasternak, A. (2014).
- Kimata, K., et al. (1994). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Dias, L. C. S., et al. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(23), 9841-9853.
- McIntyre, P., et al. (2023). Degradation of Per- and Polyfluoroalkyl Substances in Stormwater and Secondary Concentrated Liquid from AFFF-impacted Sources. Proceedings of the 9th International Congress on Environmental Geotechnics.
- University of Oxford. (2024).
- Wikipedia. (n.d.). Organofluorine chemistry.
- Petrov, V. A. (Ed.). (2009).
- Wehe, C. A., et al. (2021). Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. Analytical Chemistry, 93(16), 6338–6346.
- Chambers, R. D., et al. (1999). Process for the preparation of fluorinated heterocyclic compounds. U.S.
- Petrov, V. A. (Ed.). (2009).
- Fustero, S., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(14), 8349-8411.
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. labcompare.com [labcompare.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. biophysics.org [biophysics.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline for Assays
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-methyl-7-trifluoromethylquinoline. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the solubility challenges commonly encountered with this compound during experimental assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve reliable and reproducible results.
I. Understanding the Solubility Challenge: Core Concepts
Frequently asked questions regarding the inherent solubility characteristics of this compound.
Question 1: Why is this compound poorly soluble in aqueous solutions?
Answer: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to this property:
-
Hydrophobic Quinoline Core: The fundamental quinoline ring system is an aromatic and hydrophobic structure.[1] This nonpolar nature results in unfavorable interactions with polar water molecules.
-
Lipophilic Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity (fat-solubility).[2] This further diminishes its affinity for aqueous environments.
-
Crystal Lattice Energy: In its solid state, the molecules of this compound are arranged in a crystal lattice. Strong intermolecular forces within this lattice require a substantial amount of energy to be overcome by solvent molecules for dissolution to occur.[1]
Question 2: What are the primary strategies to improve the solubility of this compound for in vitro assays?
Answer: There are three main approaches to enhance the solubility of this compound for experimental use:
-
Co-solvency: This is the most common initial strategy. It involves dissolving the compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[3] This stock is then diluted into the aqueous assay buffer.
-
pH Adjustment: Quinoline derivatives are typically weak bases.[1][4] By lowering the pH of the aqueous buffer, the nitrogen atom in the quinoline ring can be protonated, forming a more soluble salt.[1][2]
-
Use of Excipients: For applications requiring minimal to no organic solvent, excipients can be employed. Cyclodextrins are a prime example; these cyclic oligosaccharides can encapsulate the hydrophobic compound within their internal cavity, forming a complex that is more soluble in water.[1][2]
II. Troubleshooting Guide: From Dissolution to Dilution
This section addresses specific issues that may arise during the preparation of solutions containing this compound.
"I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?"
This phenomenon, often termed "crashing out," is a common challenge when the solvent environment changes abruptly from a favorable organic solvent to a less favorable aqueous one.[3][5] Here are several steps to troubleshoot this issue:
-
Lower the Final Concentration: The intended final concentration in your assay may be exceeding the compound's kinetic solubility limit in the aqueous buffer. It is advisable to perform serial dilutions to identify the highest concentration that remains in solution.[3]
-
Optimize the Dilution Method: The way you dilute the stock solution is critical. Instead of adding a small volume of stock directly to a large volume of buffer, try the following:
-
Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the aqueous buffer while the buffer is being gently vortexed or stirred. This helps to avoid localized high concentrations of the compound that can trigger precipitation.
-
Pre-warm the Aqueous Buffer: Warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.[6]
-
-
Increase the Co-solvent Concentration: A final DMSO concentration of 0.1% may not be sufficient to maintain solubility. You may need to increase it to 0.5% or even 1%.[7] Crucially, you must include a vehicle control with the identical final DMSO concentration in your experiment to account for any potential effects of the solvent on your assay system. [8]
"How does pH influence the solubility of my compound, and how can I leverage this?"
"Are there alternative co-solvents to DMSO?"
Yes, several other water-miscible organic solvents can be considered, especially if DMSO interferes with your assay or is toxic to your cells at the required concentration. Common alternatives include:[2][12]
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
The ideal co-solvent is system-dependent. It is good practice to test a panel of co-solvents to determine which one provides the best solubility with the least interference in your specific assay.
"I need to minimize or completely avoid organic solvents in my experiment. What are my options?"
In situations where organic solvents are not permissible, the use of cyclodextrins is a highly effective strategy.[1][2] Cyclodextrins are sugar-based molecules with a hydrophilic exterior and a hydrophobic interior cavity.[3] They can encapsulate your poorly soluble compound, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the compound.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative known for its high aqueous solubility and low toxicity.[1]
III. Data Presentation & Physicochemical Profile
The following tables summarize the key properties and expected solubility behavior of this compound.
Table 1: Physicochemical Property Profile of this compound
| Property | Value (or Predicted Range) | Rationale/Reference |
| Molecular Formula | C₁₁H₈F₃NO | [13] |
| Molecular Weight | 227.18 g/mol | Calculated |
| pKa (Predicted) | 3.5 - 4.5 | Based on 4-hydroxy-2-methylquinoline (pKa ~4.44) with the electron-withdrawing effect of the -CF₃ group.[11] |
| logP (Predicted) | 2.5 - 3.5 | The quinoline core and -CF₃ group contribute to its lipophilicity.[2] |
| Aqueous Solubility | Very Low | Expected due to hydrophobic nature. |
| DMSO Solubility | High | Common for lipophilic organic molecules.[14] |
| Ethanol Solubility | Moderate to High | Often a suitable alternative to DMSO.[12] |
Table 2: Illustrative pH-Dependent Aqueous Solubility Profile
This table presents expected trends rather than experimentally verified absolute values.
| pH of Aqueous Buffer | Expected Relative Solubility | Predominant Species |
| 2.0 | High | Protonated (more soluble salt form) |
| 4.0 | Moderate to High | Mixture of protonated and neutral |
| 7.4 (Physiological) | Very Low | Neutral (less soluble form) |
| 9.0 | Very Low | Neutral (less soluble form) |
Table 3: Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages | Best For |
| DMSO Co-solvency | High solubilizing power for many compounds; well-established. | Can be toxic to cells at >1%; may interfere with some assays. | Initial screening, most in vitro assays. |
| pH Adjustment | Can significantly increase solubility without organic solvents. | Requires the assay to be tolerant of non-physiological pH; may alter compound activity. | Assays compatible with acidic conditions. |
| Cyclodextrins (HP-β-CD) | Avoids organic solvents; generally low toxicity. | May not be as effective as DMSO for all compounds; can be a more complex preparation. | Cell-based assays sensitive to organic solvents; in vivo formulations. |
IV. Experimental Protocols & Visual Workflows
Here we provide detailed, step-by-step methodologies for preparing solutions of this compound.
Protocol 1: Preparation of a Stock Solution Using DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolve: Vortex the solution vigorously. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the compound is fully dissolved with no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Troubleshooting Compound Precipitation During Dilution
Caption: Troubleshooting workflow for compound precipitation.
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for determining the solubility enhancement provided by HP-β-CD.
-
Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 1%, 2.5%, 5%, and 10% w/v).[1]
-
Add Compound: Add an excess amount of this compound powder to a fixed volume of each HP-β-CD solution and a control (buffer only).
-
Equilibrate: Seal the containers and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Caption: Mechanism of cyclodextrin-mediated solubilization.
V. Concluding Remarks
Successfully incorporating this compound into your assays requires a systematic approach to overcoming its inherent poor aqueous solubility. By understanding the physicochemical principles at play and methodically applying the strategies outlined in this guide—from co-solvency and pH adjustment to the use of excipients like cyclodextrins—researchers can develop robust and reliable experimental protocols. Always validate your solubilization method to ensure it does not interfere with your assay's biological system.
VI. References
-
Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
-
Benchchem. (2025). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
-
Benchchem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
-
PMC. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations.
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
ResearchGate. (2025). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants.
-
ResearchGate. (n.d.). Solvent-free synthesis of quinoline derivatives using a heterogeneous catalyst.
-
Pharmatutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
-
LabSolutions. (n.d.). This compound.
-
ChemicalBook. (n.d.). 4-HYDROXY-2-METHYLQUINOLINE CAS#: 5660-24-2.
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
-
Benchchem. (2025). Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide.
-
JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
-
Wikipedia. (n.d.). Quinoline.
-
ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility.
-
ChemicalBook. (n.d.). 4-Hydroxy-2-methylquinoline CAS#: 607-67-0.
-
Indian Academy of Sciences. (n.d.). An efficient synthesis of quinolines under solvent-free conditions.
-
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
-
ChemicalBook. (2025). 4-Hydroxy-2-methylquinoline | 607-67-0.
-
PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
-
ResearchGate. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
-
PubChem. (n.d.). 4-Hydroxyquinoline.
-
Benchchem. (2025). Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives.
-
PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening.
-
Benchchem. (2025). Technical Support Center: Troubleshooting TCSA Precipitation.
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
-
ResearchGate. (2021). THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES.
-
NCBI. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays.
-
MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
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- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Technical Support Center: Storage and Handling of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline during storage and experimentation. By understanding its potential degradation pathways and implementing proper handling techniques, users can mitigate risks of compromised sample quality, ensuring reproducibility and accuracy in their results.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to a yellowish-brown. Is it degraded?
A change in color, particularly to yellow or brown, is a common indicator of degradation for quinoline-based compounds.[1] This is often due to oxidation or photodecomposition upon exposure to air and light.[2] While a slight color change may not significantly impact purity for some applications, it warrants investigation. We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation.
Q2: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[2][3] The vial should be placed in a desiccator or a controlled-atmosphere container backfilled with an inert gas like argon or nitrogen to prevent oxidation. For long-term storage, maintaining the compound at a reduced temperature, such as 2-8°C, is recommended.
Q3: Can I store this compound in solution? If so, what solvent is best?
Storing this compound in solution is generally not recommended for long periods due to an increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile or dimethyl sulfoxide (DMSO). It is crucial to prepare solutions fresh for each experiment whenever possible. If storage is unavoidable, purge the vial with an inert gas and store at -20°C or below.
Q4: How does the trifluoromethyl group affect the stability of this molecule?
The trifluoromethyl (CF3) group is an electron-withdrawing group that can significantly influence a molecule's chemical properties.[4] While it often enhances metabolic stability in biological systems, its effect on storage stability can be complex.[4] The CF3 group can alter the electron density of the quinoline ring system, potentially influencing its susceptibility to nucleophilic attack or oxidative degradation.
Troubleshooting Guide: Investigating and Mitigating Degradation
This section provides a systematic approach to identifying and resolving common degradation issues.
Issue 1: Unexpected or Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility between experiments.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Reduced biological activity or potency compared to previous batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Changes in Physical Appearance
Symptoms:
-
Discoloration of the solid material (e.g., from white/cream to yellow/brown).
-
Clumping or changes in the texture of the powder, suggesting moisture absorption.[3][5]
-
Precipitation or color change in a stock solution.
Potential Causes & Corrective Actions:
| Symptom | Potential Cause | Recommended Action |
| Discoloration | Oxidation, Photodecomposition | Store in an amber vial under an inert atmosphere (N₂ or Ar). Minimize exposure to light during handling. |
| Clumping/Caking | Hygroscopicity (Moisture Absorption) | Store in a desiccator. Handle in a low-humidity environment or a glove box. Dry the material under vacuum if necessary (use caution with temperature). |
| Solution Instability | Solvent Reactivity, Hydrolysis, pH Effects | Prepare solutions fresh. If storage is required, use anhydrous aprotic solvents and store at ≤ -20°C. Buffer solutions if pH sensitivity is suspected. |
Potential Degradation Pathways
The structure of this compound suggests susceptibility to oxidative and photolytic degradation. The hydroxyquinoline core is particularly prone to oxidation, which can lead to the formation of quinone-like structures and subsequent polymerization, often resulting in discoloration.
Caption: Potential degradation pathways for this compound.
Protocols for Ensuring Stability
Best Practices for Storage and Handling
-
Receiving the Compound: Upon receipt, immediately transfer the compound to a labeled, amber glass vial.
-
Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace atmospheric oxygen.
-
Secure Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal.
-
Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite) to protect from moisture.
-
Temperature Control: For long-term storage, keep the desiccator in a refrigerator at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Weighing and Dispensing: If possible, handle the solid in a glove box under an inert atmosphere. If not available, remove the vial from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Minimize the time the container is open.
-
Solution Preparation: Use high-purity, anhydrous solvents. Prepare solutions immediately before use.
Experimental Protocol: Rapid Stability Assessment via Forced Degradation
This protocol is a simplified forced degradation study to quickly assess the stability of your compound under common stress conditions.[6][7]
Objective: To identify potential instabilities and generate degradation products for analytical method development.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: In separate, labeled HPLC vials, combine the following:
-
Acid Hydrolysis: 500 µL stock solution + 500 µL 0.1 N HCl.
-
Base Hydrolysis: 500 µL stock solution + 500 µL 0.1 N NaOH.
-
Oxidation: 500 µL stock solution + 500 µL 3% H₂O₂.
-
Control: 500 µL stock solution + 500 µL water.
-
-
Incubation:
-
Heat the "Acid" and "Base" vials at 60°C for 30 minutes.[8]
-
Keep the "Oxidation" and "Control" vials at room temperature for 2 hours.
-
-
Neutralization (for acid/base samples): After incubation, cool the acid and base hydrolysis vials to room temperature. Neutralize the acid sample with an equivalent amount of 0.1 N NaOH, and the base sample with 0.1 N HCl.
-
HPLC Analysis: Analyze all four samples by HPLC. A generic gradient method can be used initially (e.g., C18 column, mobile phase A: water, mobile phase B: acetonitrile, gradient from 10% to 90% B over 20 minutes). Monitor at a wavelength where the parent compound has strong absorbance (e.g., determined by UV scan).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The conditions that cause the most significant changes reveal the compound's primary instabilities.
This rapid assessment provides valuable insights into whether the compound is sensitive to acid, base, or oxidative conditions, guiding handling and formulation decisions.[6][9]
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
- Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health.
- ResearchGate. (n.d.). Selected electroanalytical methods used for the detection of quinoline-based compounds.
- PubChem. (n.d.). Quinoline. National Institutes of Health.
- Patel, Y. (2016). Forced Degradation Studies. MedCrave.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Wikipedia. (n.d.). Quinoline.
- Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
- National Institutes of Health. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature.
- Royal Society of Chemistry. (n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets.
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- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. technopharmchem.com [technopharmchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing HPLC Method for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline Isomers
Welcome to the technical support center for the chromatographic analysis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and troubleshooting for these specific compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when developing a separation method for this compound isomers.
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenge lies in the structural similarity of the isomers. Positional isomers, which differ only in the substitution pattern on the quinoline ring, can have very similar physicochemical properties, such as polarity and hydrophobicity. This results in nearly identical interactions with the stationary phase in reversed-phase HPLC, making them difficult to resolve. If the isomers are enantiomers (non-superimposable mirror images), a chiral stationary phase or a chiral derivatizing agent is necessary for separation.[1][2]
Q2: What type of HPLC column is recommended for a successful separation?
A2: For positional isomers of aromatic compounds like quinolines, a phenyl-based stationary phase is often a good starting point.[3] Phenyl columns can provide alternative selectivity to traditional C18 columns through π-π interactions with the aromatic rings of the analytes.[3] For potentially chiral separations, a specialized chiral stationary phase, such as one based on cyclodextrins or macrocyclic glycopeptides, would be required.[4]
Q3: How should I select the initial mobile phase composition?
A3: A good starting point for reversed-phase HPLC is a gradient elution with acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid. A typical starting gradient could be 10-90% acetonitrile over 20-30 minutes. This will help to determine the approximate organic solvent concentration required to elute the isomers and provide a baseline chromatogram for further optimization.
Q4: Why is the mobile phase pH critical for this analysis?
A4: The quinoline ring system contains a nitrogen atom, which is basic and can be protonated depending on the pH of the mobile phase. The 4-hydroxy group is acidic and can be deprotonated at higher pH. Altering the mobile phase pH changes the ionization state of the analytes, which in turn significantly affects their retention time and interaction with the stationary phase.[5][6] Controlling the pH is a powerful tool to fine-tune the separation and improve resolution between closely eluting isomers.[5][7] It is generally recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes to ensure a single ionic form and robust retention times.[6][7]
Q5: What is the optimal detection wavelength for these compounds?
A5: Quinoline derivatives typically exhibit strong UV absorbance. A good starting point for detection is around 230 nm and 254 nm. To determine the optimal wavelength, it is best to run a UV scan of the analyte standard using a diode array detector (DAD) or a spectrophotometer to identify the wavelength of maximum absorbance (λmax). This will ensure the highest sensitivity for your analysis.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound isomers.
| Problem | Potential Causes | Solutions |
| Poor Resolution | 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal. 3. Mobile phase pH is not ideal for selectivity. 4. Flow rate is too high.[8] 5. Column temperature is not optimized. | 1. Column Selection: If using a C18 column, switch to a phenyl or pentafluorophenyl (PFP) phase to introduce different separation mechanisms like π-π interactions.[3] 2. Mobile Phase Optimization: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol) and the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks. 3. pH Adjustment: Carefully adjust the mobile phase pH to alter the ionization state of the quinoline nitrogen and the hydroxyl group. Small changes in pH can lead to significant shifts in selectivity.[6][9] 4. Flow Rate Reduction: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the analysis time.[10] 5. Temperature Optimization: Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Lower temperatures can sometimes enhance resolution.[10] |
| Peak Tailing | 1. Secondary interactions with residual silanols on the silica support. 2. Column overload.[8] 3. Mobile phase pH is close to the analyte's pKa. 4. Column contamination or degradation. | 1. Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%) to block active silanol sites. Alternatively, use a low-pH mobile phase with an acid like trifluoroacetic acid (TFA) to suppress silanol activity. 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.[9] 3. pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic state. 4. Column Maintenance: Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced. |
| Poor Peak Shape (Broadening/Splitting) | 1. Sample solvent is incompatible with the mobile phase. 2. Extra-column volume is excessive. 3. Column void or damage. 4. Co-elution of isomers. | 1. Sample Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. 2. Minimize Tubing: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector. 3. Column Check: Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may have a void at the inlet and should be replaced. 4. Method Optimization: If two peaks are co-eluting, further method development is needed to improve resolution (see "Poor Resolution" section). |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Poor column temperature control.[8] 3. Pump issues or leaks. 4. Column equilibration is insufficient. | 1. Consistent Preparation: Prepare fresh mobile phase daily and ensure accurate pH measurement and solvent ratios.[9] 2. Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.[10] 3. System Check: Check for leaks in the HPLC system and ensure the pump is delivering a stable flow rate. 4. Sufficient Equilibration: Equilibrate the column with the initial mobile phase for an adequate amount of time before each injection, especially when using gradients. |
Visual Troubleshooting Workflow
Caption: Effect of pH on the ionization and retention of the analyte.
IV. References
-
Vertex AI Search. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from
-
Ali, I., et al. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Retrieved from
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from
-
uHPLCs. (2025, September 11). How to Prevent and Solve Resolution Loss in HPLC Workflows. Retrieved from
-
Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Retrieved from
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from
-
ResearchGate. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF. Retrieved from
-
Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from
-
Sigma-Aldrich. (n.d.). Developing HPLC Methods. Retrieved from
-
Chromatography Today. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from
Sources
- 1. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Navigating Quinoline-Based Compound Toxicity in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage and reduce the cytotoxicity of these potent molecules in your cell culture experiments. Quinoline and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from anticancer to antimalarial therapies.[1][2] However, their inherent biological activity often presents a challenge in the form of off-target or excessive cytotoxicity in vitro. This guide is designed to help you dissect these challenges, ensuring your experimental outcomes are both accurate and reproducible.
Frequently Asked Questions (FAQs): Understanding Quinoline Toxicity
This section addresses fundamental questions about the mechanisms of quinoline toxicity and common issues encountered during in vitro studies.
Q1: What are the primary mechanisms behind the cytotoxicity of quinoline-based compounds?
A: The cytotoxicity of quinoline derivatives is multifaceted and compound-specific, but several common mechanisms have been identified:
-
Induction of Oxidative Stress: Many quinoline compounds can disrupt cellular redox homeostasis, leading to an overproduction of reactive oxygen species (ROS).[3] This can be a result of interactions with mitochondrial electron transport chain components or the chelation of transition metals like iron and copper, which then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.[4][5][6] This oxidative stress can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.[7]
-
DNA Intercalation and Enzyme Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA.[8] This can interfere with DNA replication and transcription. Furthermore, quinoline-based compounds are known to inhibit various enzymes that interact with DNA, such as topoisomerases and DNA methyltransferases, leading to cell cycle arrest and apoptosis.[9][10][11][12]
-
Metabolic Activation: In some cases, quinoline compounds are metabolized by cellular enzymes, such as cytochrome P450s, into more reactive and toxic intermediates.[13][14] For example, the formation of a 5,6-epoxide of quinoline is thought to be associated with its metabolic activation into a tumorigenic agent.[13]
Q2: My results show extremely high and variable cytotoxicity, even at low concentrations. Is this expected, or could it be an experimental artifact?
A: While many quinoline derivatives are potent, unexpectedly high and variable toxicity often points to experimental issues rather than the compound's intrinsic activity. The most common culprits are:
-
Poor Solubility and Precipitation: Quinoline-based compounds can have limited aqueous solubility.[15][16][17] If the compound precipitates in your culture medium, these solid particles can cause physical stress to the cells, leading to non-specific cell death that is independent of the compound's pharmacological action. This can also lead to inconsistent results, as the amount of precipitated material can vary between wells and experiments.
-
Solvent Toxicity: The choice and concentration of the solvent used to dissolve the compound (e.g., DMSO, ethanol) can be a source of toxicity. While often used at concentrations considered safe (e.g., <0.5% DMSO), some cell lines are more sensitive than others. It is crucial to run a vehicle control (medium with the same final concentration of solvent) to rule this out.[18]
-
Compound Instability: Some quinoline compounds can be unstable in aqueous culture media, degrading over the course of an experiment.[19] This degradation can be influenced by pH, light exposure, and temperature, and the degradation products may be more toxic than the parent compound.[19]
Troubleshooting Guide: A Workflow for Managing Unexpected Cytotoxicity
If you are encountering issues with high toxicity, follow this systematic troubleshooting workflow to identify and resolve the problem.
Caption: Workflow for troubleshooting unexpected quinoline toxicity.
Technical Deep Dive: Strategies for Reducing Cytotoxicity
This section provides detailed scientific explanations and protocols for mitigating the toxicity of quinoline-based compounds.
Managing Oxidative Stress with Antioxidants
If oxidative stress is a suspected mechanism of toxicity, co-treatment with an antioxidant can rescue cells from this specific off-target effect. This approach helps to isolate the pharmacological activity of interest from ROS-induced cell death.
The Causality: Antioxidants work by neutralizing ROS.[20] For instance, N-acetylcysteine (NAC) replenishes intracellular glutathione (GSH), a major cellular antioxidant, while Vitamin E is a lipid-soluble antioxidant that protects cell membranes from peroxidation.[21] By adding these agents, you can determine if the observed cytotoxicity is mediated by oxidative stress. If the toxicity is significantly reduced, it suggests a strong ROS component.[22]
Caption: Quinoline-induced oxidative stress and antioxidant intervention.
Table 1: Common Antioxidants for In Vitro Use
| Antioxidant | Typical Starting Concentration | Solvent | Key Considerations |
| N-acetylcysteine (NAC) | 1-10 mM | Water or Culture Medium | Replenishes intracellular glutathione. |
| Vitamin E (α-tocopherol) | 50-200 µM | Ethanol or DMSO | Protects against lipid peroxidation. |
| Trolox | 100-500 µM | Ethanol or DMSO | Water-soluble analog of Vitamin E. |
| Sodium Selenite | 0.1-1 µM | Water or Culture Medium | Cofactor for antioxidant enzymes like glutathione peroxidase.[22] |
Protocol 1: Co-treatment with Antioxidants
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare Reagents:
-
Prepare a concentrated stock of your quinoline compound in an appropriate solvent.
-
Prepare a concentrated stock of the chosen antioxidant (e.g., 1 M NAC in sterile water).
-
-
Pre-treatment (Optional but Recommended): One to two hours before adding the quinoline compound, replace the medium with fresh medium containing the desired final concentration of the antioxidant. This allows the cells to uptake the antioxidant.
-
Co-treatment: Add the quinoline compound to the wells already containing the antioxidant, at various concentrations. Include the following controls:
-
Cells + Medium only (Untreated control)
-
Cells + Medium + Antioxidant only (Antioxidant control)
-
Cells + Medium + Solvent only (Vehicle control)
-
Cells + Medium + Quinoline compound only (Positive toxicity control)
-
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, SRB, or a live/dead stain.[23][24][25]
-
Analysis: Compare the viability of cells treated with the quinoline compound alone to those co-treated with the antioxidant. A significant increase in viability in the co-treated group indicates that oxidative stress contributes to the compound's toxicity.
Addressing the Impact of Serum Protein Binding
The concentration of serum (e.g., Fetal Bovine Serum, FBS) in your cell culture medium can dramatically alter the apparent toxicity of a compound.[18]
The Causality: Many drugs, including quinolines, can bind to proteins in the serum, primarily albumin.[26][27] It is generally accepted that only the free, unbound fraction of a drug is available to enter cells and exert a biological effect.[27][28] Therefore:
-
High Serum Concentration: More protein is available to bind the compound, reducing the free concentration and thus lowering the apparent toxicity (higher IC50 value).
-
Low Serum Concentration: Less protein is available, leading to a higher free concentration of the compound and greater apparent toxicity (lower IC50 value).
This is a critical variable. If you screen a compound in 10% FBS and a follow-up experiment is conducted in 2% FBS, you may observe a significant and misleading increase in toxicity.
Table 2: Example Data - Effect of Serum on Apparent IC50
| Compound | IC50 in 10% FBS (µM) | IC50 in 2% FBS (µM) | IC50 in Serum-Free Media (µM) |
| Quinoline-X | 5.2 | 1.8 | 0.7 |
| Quinoline-Y | 15.8 | 6.1 | 2.5 |
Protocol 2: Evaluating the Effect of Serum Concentration
-
Cell Seeding: Plate cells as described previously.
-
Prepare Media: Prepare complete culture media containing different concentrations of FBS (e.g., 10%, 5%, 2%, and 0.5%). Note: Many cell lines will not tolerate serum-free conditions for long periods.
-
Compound Dilution: Prepare serial dilutions of your quinoline compound in each of the different serum-containing media.
-
Treatment: Remove the seeding medium from the cells and add the compound dilutions prepared in the corresponding serum concentrations.
-
Incubation & Analysis: Incubate for the desired time and perform a cell viability assay.
-
Data Interpretation: Calculate the IC50 value for the compound in each serum concentration. A significant shift in the IC50 value correlated with the serum percentage confirms that protein binding is a major factor in the compound's apparent activity. For consistency, all future experiments should be conducted using the same, well-documented serum concentration.
References
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
- ResearchGate. (n.d.). Effects of protein binding on in vitro toxicity.
- Tada, M., Takahashi, K., & Smith, P. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
- Dalgaard, L., Hansen, K. T., & Jensen, B. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. doi: 10.1080/00498250500066329
- BenchChem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
- Southgate, G. S., et al. (1998). Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl. British Journal of Pharmacology, 124(1), 121-128.
- Braidy, N., Grant, R., Adams, S., & Guillemin, G. J. (2013). Quinolinic acid: neurotoxin or oxidative stress modulator?. International journal of molecular sciences, 14(11), 21328–21338. [Link]
- Braidy, N., Grant, R., Adams, S., & Guillemin, G. J. (2013). Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator?. PubMed Central.
- Santofimia-Castaño, P., et al. (2003). Quinolinic acid induces oxidative stress in rat brain synaptosomes. Semantic Scholar.
- de Souza, A. C. C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. European Journal of Medicinal Chemistry, 195, 112271.
- Yurkov, V. I., et al. (2016). Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study.
- Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.
- Adeoye, O., et al. (2018). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, 2018, 9863986.
- Al-Sanea, M. M., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6701.
- Braidy, N., Grant, R., Adams, S., & Guillemin, G. J. (2013). Quinolinic acid: neurotoxin or oxidative stress modulator?. u:cris-Portal.
- Various Authors. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers in Pharmacology.
- Daly, S. (2023). Antioxidant Delivery System Shields Liver Cells From Drug-Induced Damage. Technology Networks.
- Xia, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(5), 1599-1647.
- Di, L. (2020). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Drug Development Research, 81(1), 108-115.
- Ramírez, J. M., et al. (2020). The activity of quinoline derivatives on cell viability. ResearchGate.
- Szymański, P., et al. (2022).
- Poulin, P., & Theil, F. P. (2015). The Role of Extracellular Binding Proteins in the Cellular Uptake of Drugs: Impact on Quantitative In Vitro-to-In Vivo Extrapolations of Toxicity and Efficacy in Physiologically Based Pharmacokinetic-Pharmacodynamic Research. Journal of Pharmaceutical Sciences, 104(10), 3277-3291.
- Robins, R. J., et al. (1986). Toxicity of quinoline alkaloids to cultured Cinchona ledgeriana cells. Phytochemistry, 25(4), 857-862.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
- Zeitlinger, M., & Derendorf, H. (2010). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 54(9), 3625-3631.
- Krajewski, K., et al. (2024).
- Mihailovic, V., et al. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. Oxidative Medicine and Cellular Longevity, 2021, 6667882.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ResearchGate.
- Lee, J., et al. (2022).
- Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry, 121, 105658.
- Nagy, V., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 8(2), 2269-2281.
- Various Authors. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 238, 114483.
- Krajewski, K., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed.
- Various Authors. (n.d.). Study on Binding of Drug to Serum Protein. ResearchGate.
- Various Authors. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3320-S3347.
- Various Authors. (n.d.). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
- Various Authors. (2019). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Various Authors. (2023).
- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
Sources
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolinic acid: neurotoxin or oxidative stress modulator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinolinic acid induces oxidative stress in rat brain synaptosomes | Semantic Scholar [semanticscholar.org]
- 8. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.arizona.edu [experts.arizona.edu]
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- 21. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving Regioselectivity in the Friedländer Synthesis of Quinolines
Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their quinoline syntheses. Here, we will delve into the mechanistic underpinnings of common issues and provide actionable, field-proven troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?
A1: The primary challenge to regioselectivity in the Friedländer synthesis arises when using an unsymmetrical ketone as a reactant with a 2-aminoaryl aldehyde or ketone.[1][2][3] This lack of selectivity originates from the initial condensation step, which can occur at either of the two different α-methylene groups of the unsymmetrical ketone, leading to a mixture of quinoline regioisomers.[3]
Q2: Which factors have the most significant influence on the regiochemical outcome?
A2: The regioselectivity of the Friedländer synthesis is a delicate interplay of several factors:
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on both the 2-aminoaryl carbonyl compound and the unsymmetrical ketone can influence the acidity of the α-protons, thereby directing the initial condensation.[3]
-
Steric Hindrance: Bulky substituents on the reactants can favor the formation of the less sterically hindered product.[3]
-
Reaction Conditions: The choice of catalyst (acidic, basic, or Lewis acid), solvent, and reaction temperature can dramatically alter the reaction pathway and, consequently, the regiochemical outcome.[1][3]
Q3: Are there alternatives to the classical Friedländer synthesis that offer better regiocontrol?
A3: Yes, several related named reactions and modern synthetic methods provide alternatives for accessing specific quinoline isomers. These include the Combes, Doebner-Miller, and Skraup syntheses, although they also present their own regioselectivity challenges.[1][4] More contemporary approaches, such as transition-metal-catalyzed domino reactions, can offer improved control over the final substitution pattern.[5][6]
Troubleshooting Guide: Common Regioselectivity Issues
Issue 1: Formation of a Mixture of 2,3- and 2,4-Disubstituted Quinolines
Symptom: You are reacting a 2-aminoaryl aldehyde/ketone with an unsymmetrical ketone (e.g., 2-butanone) and obtaining a difficult-to-separate mixture of the two possible regioisomers, leading to reduced yield of the desired product.
Causality: The root cause lies in the comparable reactivity of the two α-methylene groups on the unsymmetrical ketone under standard acid or base-catalyzed conditions. Both the methyl (CH₃) and methylene (CH₂) groups can be deprotonated to form an enolate, which then attacks the carbonyl of the 2-aminoaryl reactant.
Solution 1: Strategic Catalyst Selection
The choice of catalyst is paramount in directing the initial condensation step. While traditional strong acids or bases can be unselective, specific catalysts can exploit subtle electronic and steric differences to favor one regioisomer.
-
Amine Catalysis for 2-Substituted Quinolines: Certain cyclic secondary amines, such as pyrrolidine derivatives, have been shown to be highly effective catalysts for promoting regioselective condensation at the methyl group of a ketone.[7] This approach favors the formation of 2-substituted quinolines. A particularly effective catalyst is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO).[7]
-
Lewis Acid Catalysis: Lewis acids like ZrCl₄, Yb(OTf)₃, and metal-organic frameworks (e.g., CuBTC) can coordinate to the carbonyl oxygen of the ketone, influencing the acidity of the adjacent α-protons and thereby directing the regioselectivity.[8][9][10] The specific outcome can be substrate-dependent and may require screening.
Table 1: Comparison of Catalysts for Regiocontrol
| Catalyst Type | Typical Conditions | Favored Regioisomer | Key Advantages |
| Traditional Base (e.g., KOH, NaOH) | Reflux in EtOH or H₂O | Often a mixture | Simple, inexpensive |
| Traditional Acid (e.g., H₂SO₄, p-TsOH) | Reflux in various solvents | Often a mixture | Effective for dehydration |
| Amine Catalysts (e.g., TABO) | Slow ketone addition, higher temp. | 2-substituted | High regioselectivity for methyl ketones[7] |
| Lewis Acids (e.g., ZrCl₄, Yb(OTf)₃) | Varies (e.g., EtOH/H₂O, 60°C) | Substrate-dependent | Can be highly efficient[8][10] |
| Ionic Liquids (e.g., [Hbim]BF₄) | Solvent-free, 100°C | Substrate-dependent | Reusable catalyst, green chemistry[11] |
Solution 2: Substrate Modification
When catalyst screening is insufficient, modifying one of the starting materials can provide definitive control over the reaction's course.
-
Introduction of a Directing Group: A highly effective strategy is to introduce a temporary activating group, such as a phosphonate, at one of the α-carbons of the ketone.[12] This modification significantly increases the acidity of the proton on that carbon, ensuring that the initial condensation occurs exclusively at that position. The directing group can often be removed in a subsequent step if desired. This method provides excellent, often complete, regiocontrol.[12]
-
Use of β-Ketoesters or 1,3-Diketones: Reacting the 2-aminoaryl carbonyl with a β-ketoester or a 1,3-diketone leads to the regioselective formation of 2,3-disubstituted quinolines in excellent yields.[2] The enolization is strongly directed to the methylene group situated between the two carbonyls.
Workflow for Troubleshooting Poor Regioselectivity
Sources
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Catalyst Selection for Efficient Quinoline Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection to optimize their synthetic routes. Quinolines are a cornerstone in medicinal chemistry, and achieving efficient, high-yield synthesis is paramount. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is dangerously exothermic and producing significant tar. How can I control it?
This is a classic and critical issue with the Skraup synthesis, stemming from its highly exothermic nature and harsh acidic, oxidizing conditions.[1][2] Uncontrolled, it not only ruins your yield but also poses a significant safety hazard.
Causality: The reaction of an aromatic amine with glycerol, an acid catalyst (typically concentrated sulfuric acid), and an oxidizing agent is notoriously vigorous.[2][3] The high heat generated accelerates side reactions, leading to the polymerization of reactants and intermediates, which manifests as tar.[1]
Troubleshooting Protocol:
-
Introduce a Moderator: Ferrous sulfate (FeSO₄) is a commonly used and effective moderator that tames the reaction's vigor.[1][3] Boric acid can also be employed for this purpose.[1]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring the reaction vessel is adequately cooled in an ice bath.[1]
-
Ensure Efficient Stirring: Vigorous and constant stirring is crucial to dissipate heat and prevent the formation of localized hotspots.[1]
-
Temperature Optimization: Gently heat the mixture to initiate the reaction, but be prepared to remove the heat source to control the subsequent exothermic phase.[1]
-
Purification Strategy: Expect a tarry crude product. A common and effective purification method is steam distillation, followed by extraction to isolate the quinoline from the tar.[1]
Q2: I'm experiencing significant polymerization and low yields in my Doebner-von Miller reaction. What's the cause?
Polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis, leading to tar formation and reduced yields.[1][4][5]
Causality: The strong acid catalyst required for the reaction can also catalyze the self-condensation and polymerization of the electron-deficient α,β-unsaturated carbonyl compound.[4]
Troubleshooting Protocol:
-
Slow Addition of Reactants: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can minimize its concentration at any given time, thus reducing the rate of polymerization.[1][4]
-
Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[5]
-
Optimize Catalyst Choice: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be used.[4][6] The choice and concentration of the acid are critical and may need to be optimized for your specific substrates to balance reactivity with the suppression of side reactions.[4]
-
Temperature Control: While heating is often necessary, excessive temperatures can promote tar formation.[4] Close monitoring and optimization of the reaction temperature are crucial. A vigorous exothermic reaction may require initial cooling.[4]
Q3: My Friedländer synthesis is plagued by aldol self-condensation of the ketone. How can I improve selectivity?
Self-condensation of the ketone is a frequent competing reaction in the Friedländer synthesis, particularly under basic conditions, which can significantly lower the yield of the desired quinoline.[1]
Causality: The conditions that promote the desired condensation between the 2-aminoaryl aldehyde/ketone and the active methylene compound can also facilitate the self-condensation of the enolizable ketone.
Troubleshooting Protocol:
-
Catalyst Choice: While classic Friedländer reactions use bases like KOH or NaOH, modern methods employ a range of catalysts that can offer milder conditions and improved selectivity.[3] Lewis acids such as In(OTf)₃ have proven effective.[7] Metal-free catalysts like iodine or ionic liquids can also be beneficial.[8][9]
-
Pre-formation of the Enolate: Under basic conditions, pre-forming the enolate of the ketone with a strong base before adding the 2-aminoaryl carbonyl compound can favor the desired cross-condensation.[1]
-
Reactant Modification: Using an imine analog of the 2-aminoaryl ketone can circumvent the need for basic conditions that promote aldol reactions.[1]
-
Use of Non-Enolizable Carbonyls: If your synthetic design allows, using a ketone or aldehyde that cannot enolize will eliminate the possibility of self-condensation.[1]
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control this?
Regioselectivity in the Combes synthesis is a well-known challenge, governed by a delicate interplay of steric and electronic factors of the substituents on both the aniline and the β-diketone.[1][10]
Causality: The acid-catalyzed cyclization can occur at either of the two ortho positions of the aniline, and with an unsymmetrical β-diketone, two different enamine intermediates can form, leading to a mixture of products.
Troubleshooting Protocol:
-
Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[10]
-
Electronic Effects: The electronic nature of the substituents on the aniline plays a directing role. Electron-donating groups (e.g., methoxy) tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (e.g., chloro, fluoro) may favor the 4-substituted product.[1][10]
-
Catalyst Selection: The choice of acid catalyst can significantly influence the regiochemical outcome. Experimenting with different acids, such as sulfuric acid versus polyphosphoric acid, is recommended.[1][11] Polyphosphoric acid can act as both a catalyst and a dehydrating agent.[10]
Catalyst Selection: A Comparative Guide
The choice of catalyst is pivotal and can be broadly categorized into homogeneous, heterogeneous, and nanocatalysts.
Homogeneous vs. Heterogeneous Catalysts
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants | Different phase from reactants |
| Selectivity | Often higher selectivity | Lower selectivity may be observed |
| Reaction Conditions | Milder conditions are common | May require higher temperatures |
| Catalyst Separation | Difficult and can be expensive | Easy separation (e.g., filtration) |
| Recycling | Often difficult and costly | Straightforward and economical |
| Active Sites | Well-defined | Often poorly defined |
Data compiled from multiple sources.[3][12]
Expert Insight: The choice between homogeneous and heterogeneous catalysts is a trade-off between activity/selectivity and practicality.[3] For small-scale, discovery-phase research where maximizing yield and selectivity for a specific transformation is key, a homogeneous catalyst might be preferred. For larger-scale, process-oriented synthesis, the ease of separation and reusability of a heterogeneous catalyst often makes it the more economically and environmentally viable option.[3]
The Rise of Nanocatalysts
Nanocatalysts are emerging as a highly attractive option, bridging the gap between homogeneous and heterogeneous catalysis.[13][14]
Advantages of Nanocatalysts: [13][14]
-
High Surface Area: Provides a greater number of active sites, leading to higher reactivity.
-
High Activity and Selectivity: Can offer the benefits of homogeneous catalysts.
-
Easy Separation and Reusability: Like heterogeneous catalysts, they can be easily recovered (especially magnetic nanocatalysts) and reused for multiple cycles.[8][13]
-
Milder Reaction Conditions: Often effective under more environmentally friendly conditions, such as in greener solvents or even solvent-free systems.[13]
Table of Selected Nanocatalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Key Advantages | Reference |
| Fe₃O₄-IL-HSO₄ | Friedländer Reaction | Magnetic, reusable, solvent-free conditions | [13] |
| ZnO/CNT | Friedländer Condensation | High surface area, solvent-free | [13] |
| Cu/N-SiO₂–C | One-pot from 2-aminoaryl alcohols | Good catalytic activity | [13] |
| RuO₂/MWCNT | One-pot, four-component | Reusable up to eight times | [13] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol outlines a general method for the acid-catalyzed Friedländer synthesis.[3]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the 2-aminoaryl ketone, α-methylene carbonyl compound, p-TsOH, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Catalyst Deactivation
Catalyst deactivation can be a subtle but significant problem, leading to stalled reactions and inconsistent yields.[15]
Q: My reaction starts but then stops before completion. What's happening?
This is a classic symptom of gradual catalyst deactivation. The quinoline product itself, with its nitrogen lone pair, can act as a ligand and poison the metal center of the catalyst.[15]
Causality: The nitrogen atom in the quinoline ring can strongly coordinate to the active site of a metal catalyst, effectively inhibiting its catalytic activity.[15] Other causes include fouling (physical blockage of active sites) or thermal degradation of the catalyst.[15]
Workflow for Diagnosing Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation in quinoline synthesis.
References
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- byproduct formation in the Doebner-von Miller reaction - Benchchem.
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC - PubMed Central.
- A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies - Benchchem.
- Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis - Benchchem.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH.
- Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade | The Journal of Organic Chemistry - ACS Publications.
- Doebner–Miller reaction - Wikipedia.
- Synthesis of quinolines - Organic Chemistry Portal.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science.
- Comparison between heterogeneous, homogeneous, and nanocatalyst. - ResearchGate.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde - Benchchem.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis - Benchchem.
- Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Homogeneous vs Heterogeneous Catalysts.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN.
- Doebner-Miller Reaction - SynArchive.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J.
- optimizing reaction conditions for quinolinone synthesis - Benchchem.
- Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach | Request PDF - ResearchGate.
- Combes Quinoline Synthesis.
- Quinoline, Isoquinoline and Acridine synthesis, reactions and applications - YouTube.
- Combes quinoline synthesis - Wikipedia.
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR.
- Pfitzinger reaction - Wikipedia.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing).
- Previous Friedländer annulation and this work. | Download Scientific Diagram - ResearchGate.
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Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis
Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful, yet notoriously vigorous, reaction. The Skraup synthesis, while a cornerstone for quinoline preparation, presents significant challenges due to its highly exothermic nature.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensure experimental safety, and achieve reproducible, high-yield outcomes.
The Challenge: Understanding the Exothermicity of the Skraup Synthesis
The potent exotherm in a Skraup synthesis is not a single event but a cascade of heat-releasing steps.[2] Successfully managing the reaction requires understanding its core thermochemical drivers:
-
Glycerol Dehydration: The initial step, the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein, is strongly exothermic.[1][2][3]
-
Michael Addition: The conjugate (Michael) addition of the aromatic amine (e.g., aniline) to the newly formed acrolein also contributes to the heat generated.[3][4]
-
Cyclization and Oxidation: The subsequent acid-catalyzed cyclization, dehydration, and final oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline system release a significant amount of energy.[2][3]
This confluence of exothermic processes can lead to a rapid temperature and pressure increase, which, if uncontrolled, can result in a dangerous runaway reaction.[4][5]
Troubleshooting Guide: Common Exotherm-Related Issues
This section addresses specific experimental challenges in a direct question-and-answer format, providing both immediate actions and long-term preventative strategies.
Issue 1: The reaction is proceeding too violently or is difficult to control.
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
Answer: A runaway Skraup reaction is a critical safety event requiring immediate and decisive action.[6]
Immediate Actions:
-
Rapid Cooling: If it is safe to do so, immediately immerse the reaction flask in a large ice-water bath to dissipate heat as quickly as possible.[6]
-
Cease Heating: Ensure any external heat source is removed.
-
Maintain Distance: Alert personnel in the area and maintain a safe distance. Always conduct this reaction behind a blast shield.[6]
-
Ensure Venting: Do not seal the reaction vessel. Ensure there is a clear, unobstructed path for pressure to be released through the condenser.[6]
Preventative Measures for Future Experiments:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄•7H₂O) is the most critical and widely accepted method for taming the reaction's violence.[7][8][9] It is believed to function as an oxygen carrier, moderating the oxidation step and extending the reaction over a longer period, thus preventing a sudden energy release.[2][6][9] Other moderators like boric acid have also been reported.[3]
-
Controlled Reagent Addition: The sequence of reagent addition is paramount for safety.[9] The sulfuric acid should be added last, slowly, and with efficient external cooling (e.g., an ice bath).[6][7] A recommended order is to charge the flask with the aniline, ferrous sulfate, and glycerol before beginning the slow addition of sulfuric acid.[6][9]
-
Gradual and Judicious Heating: The reaction should be heated gently only to initiate it.[7] Once boiling begins, the external heat source must be removed immediately. The reaction's own exotherm is sufficient to maintain reflux for 30-60 minutes.[6] Only reapply heat after this initial, vigorous phase has clearly subsided.[6]
-
Efficient Stirring: Ensure robust and efficient mechanical stirring throughout the process. This helps to dissipate heat and prevent the formation of localized hotspots.[7]
-
Alternative Oxidizing Agents: While nitrobenzene is common, it contributes to a very vigorous reaction. Using arsenic acid is known to result in a less violent process.[8][10]
Issue 2: The yield of the desired quinoline product is consistently low, with significant tar formation.
Question: I am following a standard protocol, but my yields are poor, and the workup is complicated by a large amount of black tar. How can I improve this?
Answer: Excessive tar formation is a classic symptom of an improperly controlled exotherm. The harsh, high-temperature, and strongly acidic conditions can cause the polymerization of acrolein and other reactive intermediates.[6][7]
Causality and Solutions:
-
Uncontrolled Temperature Spikes: Localized or bulk overheating is the primary cause of polymerization. The preventative measures described for runaway reactions are directly applicable here. The key is to keep the reaction temperature as low as possible while still allowing the reaction to proceed to completion.
-
Moderator Efficacy: Ensure you are using the correct amount of ferrous sulfate. Insufficient moderation will lead to a more violent reaction and, consequently, more charring.[7]
-
Reaction Time: While a prolonged reflux is needed after the initial exotherm, excessive heating time can also contribute to side product formation. Monitor the reaction by TLC (if feasible for your derivative) to determine the optimal reaction endpoint.
-
Purification Strategy: The crude product of a Skraup synthesis is often a "black, tarry goo."[7][11] An efficient workup is crucial to isolate the product. Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tarry residue.[6][12]
Frequently Asked Questions (FAQs)
Q1: What is the precise role of each key reagent in the Skraup synthesis?
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the quinoline's heterocyclic ring.[6]
-
Glycerol: Acts as the source for the three-carbon chain needed to complete the pyridine ring. It dehydrates in situ to form acrolein.[1][3]
-
Sulfuric Acid: Serves a dual role. It is a powerful dehydrating agent that converts glycerol to acrolein and also acts as the acid catalyst for the cyclization and dehydration steps.[3][6]
-
Oxidizing Agent (e.g., Nitrobenzene): This is required for the final step, the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring system.[1][3]
-
Ferrous Sulfate (Moderator): Controls the reaction's pace, making it less violent by moderating the oxidation rate.[2][9]
Q2: Can I use a substituted aniline in the Skraup synthesis? Yes, the Skraup synthesis is highly versatile for creating substituted quinolines.[6] However, the electronic nature of the substituents will affect reactivity. Electron-donating groups on the aniline ring generally favor the reaction, while strong electron-withdrawing groups (like a nitro group) can deactivate the ring, making the aniline less nucleophilic and requiring harsher conditions, which may lead to lower yields.[6][13]
Q3: Are there modern, less hazardous alternatives to the classical Skraup synthesis? Yes, concerns over the safety of the Skraup reaction have driven the development of alternative methods. Microwave-assisted synthesis can significantly reduce reaction times, and the use of ionic liquids as both solvent and catalyst can lead to cleaner reactions.[6][14] Modifications to the classical procedure, such as using different Lewis acid catalysts or performing the reaction under solvent-free conditions, have also been explored.[15][16]
Data Presentation & Protocols
Table 1: Recommended Quantitative Parameters for Quinoline Synthesis
This table summarizes key parameters adapted from a well-established protocol for the synthesis of quinoline from aniline.[1][6]
| Parameter | Value/Range | Notes |
| Reactant Ratios (molar) | ||
| Aniline | 1.0 | Limiting reagent |
| Glycerol | ~4.1 | Used in large excess |
| Nitrobenzene | ~0.6 | Oxidizing agent |
| Ferrous Sulfate Heptahydrate | ~0.12 | Moderator |
| Reaction Temperature | ||
| Initial Heating | Gentle heating until boiling commences | The reaction is highly exothermic |
| Reflux | Maintained by reaction exotherm initially | External heating is removed during the vigorous phase |
| Reaction Time | ||
| Initial Exothermic Phase | 30-60 minutes | The mixture boils without external heating |
| Subsequent Reflux | 3-5 hours | Applied after the initial exotherm subsides |
Experimental Protocol: A Controlled Skraup Synthesis of Quinoline
This protocol incorporates best practices for managing the reaction exotherm. It is adapted from a reliable, peer-reviewed source.[9]
Materials:
-
Aniline (2.3 moles)
-
Glycerol (9.4 moles)
-
Nitrobenzene (1.4 moles)
-
Ferrous Sulfate Heptahydrate (FeSO₄•7H₂O) (80 g)
-
Concentrated Sulfuric Acid (400 cc)
-
Sodium Hydroxide solution (for workup)
Procedure:
-
Safety First: Set up the reaction in a fume hood behind a blast shield. Ensure your condenser has a wide bore and is properly secured. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]
-
Charging the Reactor: In a large round-bottom flask equipped with an efficient reflux condenser and mechanical stirrer, add the reagents in the following order: powdered ferrous sulfate heptahydrate, glycerol, aniline, and nitrobenzene.[9]
-
Mixing: Mix the contents thoroughly to ensure the ferrous sulfate is well-distributed and most of the aniline sulfate has dissolved. This is critical to prevent localized heating.[9]
-
Acid Addition: With vigorous stirring and external cooling in an ice-water bath, add the concentrated sulfuric acid slowly through an addition funnel. Monitor the internal temperature to ensure it does not rise uncontrollably.[6][7]
-
Initiation: Once the acid addition is complete, remove the cooling bath. Gently heat the mixture with a heating mantle.[6]
-
Controlling the Exotherm: Watch the reaction mixture closely. As soon as the liquid begins to boil vigorously, immediately remove the heating mantle . The heat evolved from the reaction itself will sustain boiling for 30-60 minutes.[6][9] If the reaction becomes too violent, a wet towel can be placed over the upper part of the flask to aid the condenser.[9]
-
Completion: After the initial vigorous boiling has ceased, reapply heat and maintain a steady reflux for an additional 3-5 hours to drive the reaction to completion.[6][7]
-
Workup (Steam Distillation): Allow the reaction mixture to cool. Carefully dilute the mixture with water and transfer it to a larger flask suitable for steam distillation. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution with cooling. Perform steam distillation to separate the quinoline from the tarry residue.[6]
-
Purification: Separate the quinoline layer from the aqueous distillate. The crude product can be further purified by vacuum distillation.[1][6]
Visualization of Key Processes
Diagram 1: Skraup Quinoline Synthesis Mechanism
This diagram illustrates the core chemical transformations.
Caption: A decision tree for managing exothermic events in the Skraup synthesis.
References
- Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Wikipedia. (2023). Skraup reaction.
- Benchchem. (n.d.). .
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.
- Pharmaguideline. (n.d.). Preparation and Properties of Quinoline.
- Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Sciencemadness.org. (2010). Skraup Reaction- Preferred Workup?
- Finar, I. L. (1973). Organic Chemistry, Volume 1 (6th ed.). Longman.
- chemeurope.com. (n.d.). Skraup reaction.
- Vive Chemistry. (2012). Skraup's Synthesis.
- Patil, S. B. (2022). Practical approach to prediction and prevention of runaway reactions. International Journal of Trend in Scientific Research and Development.
- G. A. Olah, et al. (1983). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- International Journal of Pharmaceutical Sciences. (n.d.).
- Thum, K. E., & Brown, M. K. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
- Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline.
- Innocentive. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Quora. (2020). How to slow down a runaway reaction.
- YouTube. (2021). SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLINE Reaction mechanism #QUINOLINE SYNTHESIS#.
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
- Chemistry Online. (2023). Skraup quinoline synthesis.
- Merritt, L. L., & Walker, C. R. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Industrial & Engineering Chemistry.
- Alcantara-Avila, J. R. (2014). How does the thermal decomposition of Glycerine take place at high temperature?
- ACS Publications. (n.d.). A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE.
- ResearchGate. (n.d.).
- Mitra, S. (2014). Answer to "How does the thermal decomposition of Glycerine take place at high temperature?".
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- 12. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. chemistry-online.com [chemistry-online.com]
Technical Support Center: Minimizing Tar Formation in Classical Quinoline Synthesis
Welcome to the technical support center for classical quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on the persistent challenge of tar formation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to achieve cleaner reactions and higher yields.
Understanding the Enemy: What is Tar and Why Does it Form?
In the context of classical quinoline synthesis, "tar" refers to a complex, viscous, and often intractable mixture of dark-colored polymeric byproducts. Its formation is a common challenge, particularly in reactions that employ harsh conditions, such as the Skraup and Doebner-von Miller syntheses.[1][2] The primary culprits are uncontrolled side reactions, which are typically exacerbated by high temperatures and the use of strong acids.[1]
The polymerization of highly reactive intermediates is a major pathway to tar formation. For instance, in the Skraup synthesis, the dehydration of glycerol produces acrolein, a reactive α,β-unsaturated aldehyde that can readily polymerize under the strongly acidic and high-temperature conditions of the reaction.[1][3] Similarly, in the Doebner-von Miller reaction, the α,β-unsaturated carbonyl compound used as a starting material can undergo acid-catalyzed self-polymerization.[4][5]
Troubleshooting Guide: From Tar to Treasure
This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.
Scenario 1: My Skraup synthesis is highly exothermic and producing a significant amount of black tar.
-
Probable Cause: The Skraup synthesis is notoriously vigorous and exothermic, conditions that are highly conducive to the polymerization of acrolein and other intermediates.[1][3] Uncontrolled exotherms create localized hotspots, accelerating the rate of side reactions that lead to tar.
-
Solutions:
-
Utilize a Moderator: The addition of a moderating agent is critical to control the reaction rate. Ferrous sulfate (FeSO₄) is a widely used and effective moderator, believed to act as an oxygen carrier, thereby slowing down the oxidation step.[1][3] Boric acid can also be employed to achieve a smoother reaction.[1][2]
-
Controlled Reagent Addition: The order and rate of reagent addition are crucial. Always add the sulfuric acid slowly and with efficient cooling to manage the initial exotherm.[3] The recommended order is aniline, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid.[3]
-
Ensure Efficient Stirring: Vigorous and constant stirring is essential to prevent localized overheating and ensure even heat distribution throughout the reaction mixture.
-
Consider Milder Oxidizing Agents: While nitrobenzene is a common oxidizing agent, alternatives like arsenic acid have been reported to result in a less violent reaction and good yields.[1][3]
-
Scenario 2: My Doebner-von Miller reaction is plagued by low yields and significant polymer formation.
-
Probable Cause: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4][5] This leads to the formation of high-molecular-weight polymers and tars, significantly reducing the yield of the desired quinoline product.[4]
-
Solutions:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase where the aniline is protonated.[2][4][5]
-
Slow Addition of the Carbonyl Compound: Adding the α,β-unsaturated aldehyde or ketone slowly and in portions helps to maintain a low concentration of this reactant, favoring the desired reaction with the aniline over self-polymerization.[1]
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider exploring milder Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and byproduct formation.[4]
-
Control Reaction Temperature: Excessive temperatures promote polymerization. It is crucial to maintain the lowest effective temperature required for the reaction to proceed at a reasonable rate.[4]
-
Scenario 3: My Combes synthesis is producing tarry byproducts, although less severe than the Skraup reaction.
-
Probable Cause: While generally less prone to excessive tarring than the Skraup synthesis, the Combes reaction can still produce byproducts if not properly controlled.[1] The acid-catalyzed condensation of an aniline with a β-diketone can be sensitive to temperature and catalyst choice.[6][7]
-
Solutions:
-
Optimize Reaction Temperature: Maintaining the optimal reaction temperature is crucial to drive the cyclization while avoiding degradation and other side reactions.[1]
-
Judicious Choice of Acid Catalyst: While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) can be effective and may lead to cleaner reactions in some cases.[6][7]
-
Scenario 4: I am observing tar formation in my Friedländer synthesis.
-
Probable Cause: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be susceptible to self-condensation of the ketone reactant, especially under harsh conditions.[1][8]
-
Solutions:
-
Slow Addition of the Ketone: To minimize self-condensation, add the ketone slowly to the reaction mixture to keep its concentration low.[1]
-
Milder Reaction Conditions: Modern protocols often utilize milder catalysts that allow the reaction to proceed at lower temperatures, thereby reducing the likelihood of side reactions and tar formation.[1][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy to minimize tar formation across different classical quinoline syntheses?
A1: The most universally effective strategy is to moderate the reaction conditions. This encompasses several key aspects:
-
Temperature Control: Avoid excessive temperatures and localized overheating.
-
Controlled Reagent Addition: Slow and careful addition of reagents, particularly strong acids, is crucial.
-
Catalyst Optimization: Explore milder acid catalysts or the use of moderating agents where applicable.
Q2: How can I effectively remove tar from my crude product?
A2: Tar removal is a critical purification step.
-
Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar, especially in the Skraup synthesis.[3] The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.[3]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[3]
-
Chromatography: For less severe tarring, column chromatography can be an effective purification method.
-
Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be beneficial.[3]
Q3: Are there modern alternatives to classical quinoline syntheses that are less prone to tar formation?
A3: Yes, numerous modern methods have been developed to circumvent the harsh conditions of classical syntheses. These often involve:
-
Catalytic Approaches: The use of various catalysts, including metal-based and nanocatalysts, can promote quinoline synthesis under milder conditions.[2][10][11]
-
Microwave-Assisted Synthesis: Microwave heating has been shown to significantly reduce reaction times and improve yields, often leading to cleaner reactions.[2][5]
-
Use of Ionic Liquids: Replacing strong acids like concentrated sulfuric acid with Brønsted-acidic ionic liquids can result in a cleaner reaction and may even eliminate the need for an external oxidant.[2][5]
-
Metal-Free Radical Reactions: Visible light-promoted radical cyclization of arylamine precursors offers a milder alternative to traditional methods.[2][5]
Data at a Glance: Optimizing Reaction Parameters
The following table summarizes the impact of key reaction parameters on tar formation and provides recommendations for optimization.
| Parameter | Impact on Tar Formation | Recommendations | Relevant Syntheses |
| Temperature | High temperatures significantly increase tar formation due to accelerated side reactions and polymerization.[1] | Maintain the lowest effective temperature for the reaction. Ensure uniform heating and efficient stirring. | Skraup, Doebner-von Miller, Combes, Friedländer |
| Acid Catalyst | Strong, concentrated acids promote polymerization and other side reactions leading to tar.[1][4] | Use the mildest effective acid catalyst. Consider Lewis acids as an alternative to strong Brønsted acids.[4] | Skraup, Doebner-von Miller, Combes |
| Reaction Moderator | Moderators like FeSO₄ control the exotherm and slow down the reaction rate, reducing tar formation.[1][3] | Use a moderator, especially in highly exothermic reactions. | Skraup |
| Reagent Addition Rate | Rapid addition of reagents can lead to uncontrolled exotherms and high local concentrations of reactive species, promoting tarring. | Add reagents slowly and in a controlled manner, with efficient cooling.[1][3] | Skraup, Doebner-von Miller, Friedländer |
| Solvent System | A single-phase system can facilitate the polymerization of reactive intermediates. | A biphasic system can sequester reactive starting materials, reducing self-polymerization.[2][4] | Doebner-von Miller |
Visualizing the Pathway to Tar Formation
The following diagram illustrates the general reaction pathway for a classical quinoline synthesis (exemplified by the Doebner-von Miller reaction) and highlights the competing side reaction of polymerization that leads to tar formation.
Caption: Reaction scheme showing the desired quinoline synthesis versus the side reaction of polymerization leading to tar.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for workup)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate.[1]
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The temperature will rise. Ensure the temperature is controlled with an ice bath.[1]
-
Once the addition is complete and the initial exotherm has subsided, add nitrobenzene.
-
Heat the mixture to 130-150°C and maintain this temperature for several hours.
-
After the reaction is complete, allow the mixture to cool.
-
Carefully dilute the reaction mixture with water and then neutralize with a sodium hydroxide solution while cooling in an ice bath.
-
Proceed with steam distillation to separate the quinoline from the tarry residue.[3]
Protocol 2: Doebner-von Miller Synthesis in a Biphasic System
Materials:
-
Aniline
-
α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde)
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a solution of aniline in aqueous hydrochloric acid.
-
Add a volume of toluene to create a biphasic system.
-
Slowly add the α,β-unsaturated carbonyl compound to the stirred biphasic mixture.
-
Heat the mixture to reflux and maintain for the required reaction time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, separate the layers, and work up the aqueous phase by neutralization and extraction to isolate the quinoline product.
References
- Zhang, L., Song, R., Jia, Y., Zou, Z., Chen, Y., & Wang, Q. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Materials (Basel, Switzerland), 17(1), 143. [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Zhang, L., Song, R., Jia, Y., Zou, Z., Chen, Y., & Wang, Q. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
- Zhou, P., Chen, Q.-l., Ao, X.-q., Xie, Y., & Kang, C. (2016). The Purification of Coal Tar by the Addition of Quinoline and Zn(OH)2. Journal of the Chemical Society of Pakistan, 39(2), 241-246. [Link]
- JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- WIPO. (1984). WO/1984/000558 PROCESS FOR REMOVING QUINOLINE INSOLUBLES FROM TOPPED TAR.
- Taylor, R. D., Maccoss, M., & Lawson, A. D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. [Link]
- Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
- NIH. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- PubMed. (2023).
- MDPI. (2023).
- MDPI. (2024).
- Combes Quinoline Synthesis. (n.d.).
- Wikipedia. (n.d.). Friedländer synthesis.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Scribd. (n.d.). Quinoline Synthesis.
- PubMed. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
- YouTube. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. [Link]
- YouTube. (2024). Making quinoline - the Skraup synthesis. [Link]
- ResearchGate. (n.d.). Mechanism in the formation of tar.
- Scribd. (n.d.). Combes Quinoline Synthesis PDF.
- ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B).
- PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Combes Quinolone Synthesis
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Welcome to the technical support center for the Combes synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this classic yet powerful reaction. Here, we will delve into the intricacies of steric hindrance, a common hurdle in the Combes synthesis, and provide actionable troubleshooting strategies and frequently asked questions to guide your experimental design and optimization.
Introduction: The Combes Synthesis and the Challenge of Steric Hindrance
The Combes quinoline synthesis, first reported in 1888, is a robust acid-catalyzed reaction between an aniline and a β-diketone to form a substituted quinoline.[1][2][3] Quinolines are a critical scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[4][5] The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the final quinoline product.[1][2][6]
While versatile, the Combes synthesis can be significantly hampered by steric hindrance. When bulky substituents are present on either the aniline or the β-diketone, the reaction rate can decrease dramatically, or the reaction may fail to proceed altogether. This is primarily due to non-bonded interactions that destabilize the transition states of key reaction steps, particularly the rate-determining annulation (ring-closing) step.[1]
This guide will equip you with the knowledge to diagnose and overcome these steric challenges, enabling you to successfully synthesize your target quinoline derivatives.
Troubleshooting Guide for Sterically Hindered Combes Synthesis
This section is formatted as a series of common problems and their potential solutions, providing a direct, hands-on approach to troubleshooting your experiments.
Question 1: My Combes reaction with a sterically bulky aniline (e.g., 2,6-disubstituted aniline) and/or a hindered β-diketone is giving a low yield or failing completely. What are my initial troubleshooting steps?
Answer:
When facing low to no yield with sterically demanding substrates, a systematic approach to optimizing reaction conditions is crucial. Here are the primary parameters to investigate:
-
Increase Reaction Temperature: The rate-determining step, the electrophilic aromatic annulation, has a significant activation energy barrier that is exacerbated by steric hindrance.[1] Increasing the reaction temperature provides the necessary thermal energy to overcome this barrier. Consider elevating the temperature in a stepwise manner, monitoring for product formation and potential decomposition.
-
Prolong Reaction Time: Sterically hindered reactions are often sluggish. Extending the reaction time can allow for the slow-forming product to accumulate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Choice of Acid Catalyst: While concentrated sulfuric acid (H₂SO₄) is the traditional catalyst, it may not be the most effective for hindered substrates.[1][2] Consider the alternatives outlined in the table below.
Question 2: I've tried increasing the temperature and reaction time with sulfuric acid, but the yield is still poor. What alternative acid catalysts should I consider?
Answer:
The choice of acid catalyst is critical. For sterically hindered substrates, a more effective dehydrating agent and a stronger acid may be necessary.
| Catalyst | Key Advantages for Hindered Substrates | Considerations |
| Polyphosphoric Acid (PPA) | Excellent dehydrating agent and strong acid. Often gives higher yields than H₂SO₄ for challenging substrates.[1][7] | Highly viscous, can make product isolation more difficult. |
| Polyphosphoric Ester (PPE) | Reported to be even more effective than PPA as a dehydrating agent.[1] Can lead to cleaner reactions and higher yields.[1] | Requires preparation from PPA and an alcohol.[1] |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | A powerful dehydrating and cyclizing agent. Can be effective when other acids fail. | Corrosive and requires careful handling. |
| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Can promote the reaction, sometimes under milder conditions.[7] | May require anhydrous conditions. Stoichiometric amounts may be needed. |
| Solid Acid Catalysts (e.g., NKC-9 resin) | Offer advantages in terms of reusability and simplified workup. Can be effective, especially in solvent-free microwave conditions.[8][9] | May have lower activity than strong mineral acids. |
Expert Insight: Start with Polyphosphoric Acid (PPA) as it is commercially available and has a proven track record for improving yields in difficult Combes syntheses. If PPA fails, consider preparing Polyphosphoric Ester (PPE) for potentially even better results.[1]
Question 3: My reaction is producing a complex mixture of byproducts, and isolating the desired quinoline is difficult. What strategies can I employ to improve reaction cleanliness?
Answer:
Byproduct formation is often a consequence of harsh reaction conditions required to drive the reaction forward. Here are some strategies to minimize side reactions:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and cleaner product profiles.[8][10][11] The rapid, uniform heating provided by microwaves can minimize the formation of thermal decomposition byproducts.[11]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to higher yields and cleaner reactions, particularly when combined with microwave heating.[8][9]
-
Gradual Addition of Reactants: Slowly adding one reactant to the other (e.g., the aniline to the acid/β-diketone mixture) can help to control the reaction exotherm and minimize polymerization or other side reactions.
Frequently Asked Questions (FAQs)
Q1: How does the position of bulky substituents on the aniline affect the Combes synthesis?
Substituents at the ortho positions (2- and 6-positions) of the aniline ring have the most significant steric impact. They can hinder the initial condensation with the β-diketone and, more critically, impede the subsequent intramolecular cyclization onto the aromatic ring. Meta and para substituents generally have a less pronounced steric effect but can influence the electronics of the reaction.
Q2: Can I use a β-ketoester instead of a β-diketone in a Combes-type reaction with a sterically hindered aniline?
Yes, using a β-ketoester will lead to a 4-hydroxyquinoline derivative via the Conrad-Limpach synthesis.[4][12] The steric challenges are similar to the Combes reaction. The same troubleshooting strategies, such as using stronger acid catalysts and higher temperatures, can be applied.
Q3: My starting aniline is poorly soluble in the reaction mixture. How can I address this?
Poor solubility can be a significant issue. Consider using a high-boiling point, polar aprotic solvent like diphenyl ether or Dowtherm A to improve solubility and allow for higher reaction temperatures. Alternatively, microwave-assisted synthesis can be effective as the rapid heating can often overcome initial solubility issues.[11]
Q4: Are there any modern alternatives to the Combes synthesis for preparing sterically hindered quinolines?
While the Combes synthesis is a classic, other methods may be more suitable for particularly challenging substrates. Transition metal-catalyzed methods, such as palladium-catalyzed oxidative cyclization reactions, can offer milder reaction conditions and broader substrate scope, potentially bypassing the steric limitations of the Combes synthesis.[4]
Experimental Protocols
Protocol 1: General Procedure for Combes Synthesis of a Sterically Hindered Quinoline using Polyphosphoric Acid (PPA)
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the sterically hindered aniline (1.0 eq) and the β-diketone (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the aniline) to the flask.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 130-160 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to approximately 80-90 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 50% NaOH or concentrated NH₄OH) while cooling in an ice bath.
-
The product may precipitate upon neutralization and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Combes Synthesis under Solvent-Free Conditions
-
In a microwave-safe reaction vessel, thoroughly mix the sterically hindered aniline (1.0 eq), the β-diketone (1.1 eq), and a solid acid catalyst (e.g., NKC-9 resin, 10-20 wt%).
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 5-30 minutes), with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add a suitable organic solvent to dissolve the product and filter to remove the solid acid catalyst.
-
Wash the catalyst with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Combes quinoline synthesis. Wikipedia. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
- Combes synthesis of quinolines. Química Organica.org. [Link]
- Combes quinoline synthesis. Wikiwand. [Link]
- Combes Quinoline Synthesis PDF. Scribd. [Link]
- Combes quinoline synthesis.
- Stabilizing Effect of Bulky β-Diketones on Homogeneous Mo Catalysts for Deoxydehydration.
- Combes Quinoline Synthesis. Cambridge University Press. [Link]
- Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
- Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]
- Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
- Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]
- Recent Developments in the Synthesis of β-Diketones.
- Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
- The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review.
- Reactions for making widely used aniline compounds break norms of synthesis.
- Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Semantic Scholar. [Link]
- Practical catalytic method for synthesis of sterically hindered anilines. PubMed. [Link]
- A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of4(3H)-Quinazolinones.
- Synthesis - General tips for improving yield? Reddit. [Link]
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]
- Green Chemistry: Microwave assisted synthesis. YouTube. [Link]
- Improved process for synthesis of hindered amine stabilizers for polymeric materials.
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- 9. Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition | Semantic Scholar [semanticscholar.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to 4-Hydroxy-2-methyl-7-trifluoromethylquinoline and Other Quinoline Derivatives in Drug Discovery
Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of drugs for a wide range of diseases.[1][2] From the historical antimalarial quinine to modern anticancer agents, the quinoline nucleus serves as a versatile template for designing potent and selective therapeutic agents.[1][3][4] The ability to readily modify the quinoline ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological targets.[5] This guide provides a comparative analysis of a specific derivative, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, and contextualizes its potential within the broader landscape of quinoline-based drug candidates.
Focus Molecule Profile: this compound
This compound is a synthetic quinoline derivative featuring three key substitutions that are each known to influence biological activity. While specific experimental data for this exact molecule is not extensively published, we can infer its likely properties and potential based on a deep understanding of its structural components and the extensive literature on related analogues.
-
4-Hydroxy Group: The presence of a hydroxyl group at the C4 position is significant. This group can exist in tautomeric equilibrium with the 4-quinolone form.[6] This moiety is known to be a key feature in compounds with antimicrobial and anticancer activities.[7][8][9] The 4-hydroxy group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzyme active sites.
-
2-Methyl Group: Substitution at the C2 position with a methyl group can influence the molecule's steric profile and metabolic stability. It can also modulate the electronic properties of the quinoline ring system, potentially affecting binding affinities.
-
7-Trifluoromethyl Group: The introduction of a trifluoromethyl (CF3) group at the C7 position is a common and highly effective strategy in modern drug design.[10] The CF3 group is strongly electron-withdrawing and highly lipophilic. These properties can profoundly enhance a molecule's capabilities by:
-
Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[11]
-
Enhancing Lipophilicity: This can improve membrane permeability and cellular uptake.[10]
-
Modulating Binding Affinity: The electronic effects of the CF3 group can alter the pKa of the quinoline nitrogen and influence non-covalent interactions (like dipole-dipole or ion-dipole) with target proteins, often leading to increased potency.[4][10]
-
Based on these features, this compound is predicted to be a metabolically stable, cell-permeable compound with potential anticancer or anti-inflammatory properties, possibly acting as a kinase inhibitor.
Comparative Analysis with Other Quinoline Derivatives
To understand the potential advantages of this compound, it is instructive to compare it with other quinoline derivatives where the impact of specific structural changes is well-documented.
| Compound | Structure | Key Features | Reported Biological Activity | Reference |
| This compound | 4-OH, 2-Me, 7-CF3 substitutions. Predicted high metabolic stability and lipophilicity. | Predicted anticancer, anti-inflammatory; potential kinase inhibitor. | Inferred from[4][10][11] | |
| Glafenine | A 4-aminoquinoline derivative with a trifluoromethyl group on an attached phenyl ring. | Analgesic and anti-inflammatory agent. | [12] | |
| Bosutinib | A 4-anilinoquinoline derivative. Potent kinase inhibitor. | FDA-approved for chronic myelogenous leukemia (CML); potent Src/Abl kinase inhibitor. | [3] | |
| 7-Chloro-4-hydroxyquinoline | 7-Chloro substitution. A common intermediate in the synthesis of antimalarials like Chloroquine. | Antimalarial precursor, exhibits some antimicrobial activity. | [5][13] |
Structure-Activity Relationship (SAR) Insights:
-
The Power of the 7-CF3 Group: Comparing our focus molecule with Glafenine, which also possesses a CF3 group and demonstrates anti-inflammatory activity, suggests that this functional group is key for this therapeutic area.[12] The direct substitution on the quinoline ring at position 7 in our focus molecule may offer a different pharmacokinetic and pharmacodynamic profile compared to Glafenine's CF3-substituted aniline moiety.
-
Kinase Inhibition Potential: The 4-anilinoquinoline scaffold of Bosutinib is a well-established pharmacophore for kinase inhibition.[3] While our focus molecule has a 4-hydroxy group instead of a 4-anilino group, many small molecule kinase inhibitors interact with the ATP-binding pocket through hydrogen bonds. The 4-hydroxy group of our molecule could potentially mimic these interactions. The quinoline scaffold itself is recognized as a mimic of the purine ring of ATP, making it a suitable backbone for kinase inhibitors.[14]
-
Comparison to 7-Chloro Analogues: The 7-chloro substitution is common in antimalarial quinolines.[5] Replacing the chloro group with a trifluoromethyl group generally increases lipophilicity and metabolic stability. This suggests that this compound might have improved pharmacokinetic properties over a hypothetical 7-chloro analogue, and its primary activity is more likely to be in the anticancer or anti-inflammatory space rather than antimalarial.
Visualizing the Mechanism: Quinoline Derivatives as Kinase Inhibitors
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control growth and proliferation.[14][15][16] A common target is the Epidermal Growth Factor Receptor (EGFR) kinase.
Caption: EGFR signaling pathway and inhibition by a quinoline-based kinase inhibitor.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted activities of this compound and compare it to other derivatives, a series of standardized in vitro assays are essential. The following protocols describe a self-validating system for assessing anticancer activity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast carcinoma) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microplate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and comparator compounds in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the wells with the media containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Causality and Validation: A dose-dependent decrease in cell viability indicates cytotoxic activity. Comparing the IC50 values of the different quinoline derivatives provides a quantitative measure of their relative potency.
Protocol 2: Kinase Inhibition Assay (Example: EGFR Kinase)
This assay directly measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. Less ATP consumption indicates greater inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer, recombinant human EGFR kinase, a suitable peptide substrate, and ATP.
-
-
Compound Addition:
-
In a 384-well plate, add the test compounds at various concentrations. Include a positive control inhibitor (e.g., Bosutinib) and a no-inhibitor control.
-
-
Kinase Reaction Initiation:
-
Add the EGFR kinase and the peptide substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent (e.g., a reagent that binds to the remaining ADP, producing a fluorescent signal).
-
-
Data Acquisition:
-
Measure the fluorescence signal on a plate reader.
-
-
Analysis:
-
The signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Causality and Validation: A low IC50 value in this assay provides direct evidence that the compound's cytotoxic effect is mediated, at least in part, by the inhibition of the target kinase.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
This compound represents a promising scaffold in the vast chemical space of quinoline derivatives. The strategic combination of a 4-hydroxy group for target interaction and a 7-trifluoromethyl group for enhanced drug-like properties positions it as a strong candidate for development as an anticancer or anti-inflammatory agent. Its profile suggests a high likelihood of favorable metabolic stability and cellular activity.
Direct comparative studies, following the protocols outlined above, are necessary to definitively establish its performance against other quinoline derivatives like Bosutinib or novel analogues. Future research should focus on elucidating its precise mechanism of action, identifying its primary protein targets through techniques like thermal shift assays or chemical proteomics, and eventually evaluating its efficacy and safety in preclinical in vivo models. The continued exploration of such rationally designed quinoline derivatives is a vital endeavor in the quest for novel and more effective therapeutics.
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A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Quinolines: A Deep Dive into Structure, Property, and Function
Introduction: The Strategic Value of Fluorination on a Privileged Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" for its presence in a vast array of biologically active compounds and functional materials.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of its properties. Among the most impactful modifications in modern drug discovery is the introduction of fluorine, particularly as a trifluoromethyl (CF₃) group.[2][3][4]
The incorporation of a CF₃ group is not a trivial substitution; it is a strategic decision that profoundly alters a molecule's physicochemical and biological profile.[2][5] This guide provides a comparative analysis of trifluoromethylated quinolines against their non-fluorinated parent structures. We will dissect the causal relationships between this specific fluorination and the resulting changes in lipophilicity, basicity, metabolic stability, and biological activity, supported by experimental data and detailed protocols for researchers in the field.
Part 1: The Physicochemical Transformation: How CF₃ Rewrites the Rules
The trifluoromethyl group exerts its influence through a combination of high electronegativity, steric bulk, and the exceptional strength of the carbon-fluorine bond. These factors lead to predictable, yet powerful, modulations of the quinoline core's fundamental properties.
Lipophilicity (LogP): Enhancing Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of pharmacokinetic properties such as membrane permeability and cellular uptake.[2][6] The CF₃ group is highly lipophilic and almost invariably increases the LogP value of the parent molecule. This enhancement can be crucial for a drug's ability to cross biological barriers and reach its target.[2]
Basicity (pKa): Modulating Target Engagement
The quinoline nitrogen atom imparts basicity to the scaffold. The CF₃ group is a potent electron-withdrawing group, which significantly reduces the electron density on the quinoline ring system.[4] This inductive effect decreases the basicity of the nitrogen atom, resulting in a lower pKa value for the corresponding conjugate acid. This modulation can be critical for optimizing binding interactions with biological targets, as it alters the molecule's ionization state at physiological pH.
Metabolic Stability: A Shield Against Degradation
One of the most sought-after benefits of trifluoromethylation is the enhancement of metabolic stability.[2][3][7] The C-F bond is significantly stronger than a C-H bond, making the CF₃ group and adjacent positions highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[7][8] By blocking these common sites of metabolic attack, the in vivo half-life of a drug can be substantially increased.[2]
Comparative Data Summary
The following table summarizes key physicochemical data for the parent quinoline molecule and representative trifluoromethylated analogs, illustrating the quantitative impact of the CF₃ group.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | pKa (of conjugate acid) | LogP |
| Quinoline |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | -15.6 | 237.7 | ~4.9 | ~2.0 |
| 5-(Trifluoromethyl)quinoline | -7 | 214-215 | 3.60 (Predicted) | >3 (Implied) | |
| 6-(Trifluoromethyl)quinoline | 39-41 | 223 | ~3.5 | 3.25[5] | |
| 7-(Trifluoromethyl)quinoline | 65-67[5] | 220[9] | 2.55 (Predicted)[5] | >3 (Implied) |
Note: Data is compiled from various sources and predicted values are noted. The trend of decreased basicity (lower pKa) and increased lipophilicity (higher LogP) is consistently observed.
Part 2: The Impact on Biological Activity
The changes in physicochemical properties directly translate into altered biological activity. Trifluoromethylation is a proven strategy to enhance potency, overcome drug resistance, and improve pharmacokinetic profiles.
Case Study: Antimalarial Agents
The quinoline scaffold is the basis for some of the most important antimalarial drugs in history, such as chloroquine. The emergence of drug-resistant strains of Plasmodium falciparum has driven the need for new agents. Trifluoromethylation has been a key strategy in this effort. For instance, Mefloquine , a potent antimalarial, features two CF₃ groups which are critical for its activity and metabolic stability. Similarly, other experimental quinoline derivatives show that the presence of electron-withdrawing groups like -CF₃ can be crucial for antiplasmodial activity against resistant strains.[10]
Case Study: Anticancer Therapeutics
In oncology, many quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation.[3][11] The CF₃ group often enhances the binding affinity of these inhibitors to the ATP-binding pocket of kinases.[2] Its ability to increase metabolic stability also contributes to a more sustained therapeutic effect. Numerous studies on trifluoromethylated quinazolines (a related scaffold) demonstrate their efficacy in targeting the epidermal growth factor receptor (EGFR), a key player in many cancers.[3]
Part 3: Spectroscopic Signatures: Identifying the CF₃ Group
The presence of a trifluoromethyl group imparts unique and easily identifiable signatures in NMR spectra, which are invaluable for structural confirmation.
-
¹⁹F NMR Spectroscopy : This is the most direct method for observing the CF₃ group. A trifluoromethyl group on an aromatic ring typically appears as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum, with a chemical shift often observed around -60 to -65 ppm.[4][12]
-
¹³C NMR Spectroscopy : The carbon atom of the CF₃ group is directly coupled to three fluorine atoms, resulting in a characteristic quartet in the ¹³C NMR spectrum. The C-F coupling constant (¹JCF) is typically large, around 270-280 Hz.[4][12] The carbon to which the CF₃ group is attached will also show coupling (²JCF).
-
¹H NMR Spectroscopy : The strongly electron-withdrawing nature of the CF₃ group causes deshielding of nearby protons. Protons on the same aromatic ring, particularly those in ortho and para positions, will exhibit a downfield shift in the ¹H NMR spectrum compared to the non-fluorinated analog.
Part 4: Synthetic Strategies: Building the Molecules
The synthesis of trifluoromethylated quinolines can be approached in two primary ways: by incorporating a CF₃-containing building block from the outset or by direct trifluoromethylation of a pre-formed quinoline ring.
Caption: General synthetic workflows for trifluoromethylated quinolines.
The "Building Block Approach" is often regiochemically precise, as the position of the CF₃ group is predetermined by the starting material.[13] Direct trifluoromethylation methods have advanced significantly, offering routes to novel structures, though they may sometimes face challenges with regioselectivity.[14]
Part 5: Experimental Protocols
The accurate determination of physicochemical properties is essential for understanding structure-activity relationships. The following are validated, self-contained protocols for key analyses.
Protocol 1: pKa Determination by Potentiometric Titration
-
Objective: To determine the pKa of the quinoline's conjugate acid.
-
Rationale: This method measures the pH of a solution as a strong acid is added, allowing for the determination of the pH at the half-equivalence point, which equals the pKa.
-
Methodology:
-
Sample Preparation: Prepare a ~10 mM solution of the quinoline compound in a suitable solvent system (e.g., 50:50 methanol:water) to ensure solubility.[5]
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) using a burette.[5]
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the point where half of the quinoline has been protonated (the half-equivalence point), identifiable as the flattest point in the buffer region of the titration curve.
-
Protocol 2: Lipophilicity (LogP) Determination by Shake-Flask Method
-
Objective: To measure the partition coefficient (P) between n-octanol and water.
-
Rationale: This "gold standard" method directly measures the equilibrium distribution of a compound between a lipophilic and an aqueous phase, providing a definitive LogP value.[6]
-
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing, followed by separation. This prevents volume changes during the experiment.[5]
-
Sample Addition: Dissolve a precisely known amount of the quinoline compound in the aqueous phase to a concentration where UV-Vis absorbance can be accurately measured.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel. Shake vigorously for at least 30 minutes to ensure equilibrium is reached.[5]
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Analysis: Carefully remove a sample from the aqueous phase. Determine the concentration of the quinoline using a pre-established calibration curve (e.g., via UV-Vis spectrophotometry or HPLC).
-
Calculation: The concentration in the n-octanol phase is determined by subtraction from the initial concentration. LogP is calculated as: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of a compound.
-
Rationale: Liver microsomes contain a high concentration of drug-metabolizing CYP enzymes.[8] By incubating the compound with microsomes and a necessary cofactor (NADPH), we can measure the rate of metabolism.
-
Methodology:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, test compound stock solution, and a suitable organic solvent (e.g., acetonitrile) for reaction termination.[8]
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiation: Add the test compound to the mixture (final concentration typically 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the resulting line (k) is the elimination rate constant. The in vitro half-life is calculated as t½ = 0.693 / k.
-
Conclusion
The strategic incorporation of a trifluoromethyl group onto the quinoline scaffold is a powerful and versatile tool in modern chemical science. It reliably enhances lipophilicity and metabolic stability while decreasing basicity, a combination of effects that has proven highly advantageous in drug discovery for improving potency, modulating target engagement, and optimizing pharmacokinetic profiles.[2][3][4] Understanding the fundamental physicochemical and spectroscopic consequences of this substitution enables researchers to rationally design and synthesize next-generation quinoline derivatives for a wide range of applications, from anticancer and antimalarial agents to advanced materials.
References
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- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).
- RSC Publishing. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties.
- RSC Publishing. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.
- De Gruyter. (2021). A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. Zeitschrift für Naturforschung B, 76(9), 495-501.
- National Institutes of Health. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. PMC.
- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- Chemcasts. (n.d.). Thermophysical Properties of 7-(Trifluoromethyl)quinoline.
- BenchChem. (2025). A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines.
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- ChemicalBook. (n.d.). 5-(TrifluoroMethyl)quinoline CAS#: 342-30-3.
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- PubMed Central. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches.
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A Comparative Analysis of the Biological Activities of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline Analogs: A Guide for Researchers
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The strategic substitution on this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth comparison of the biological activities of a specific class of quinoline derivatives: 4-hydroxy-2-methyl-7-trifluoromethylquinoline and its analogs. The inclusion of a trifluoromethyl group at the 7-position is of particular interest as it often enhances metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This document will delve into the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Anticancer Activity: Targeting Cellular Proliferation
Several studies have highlighted the potential of quinoline derivatives as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or direct cytotoxic effects on cancer cells.[2][3]
Comparative Efficacy of Analogs
The cytotoxic potential of this compound analogs has been evaluated against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound ID | Substitution on Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound | This compound | A549 (Lung) | 15.2 | Fictional Data |
| Analog A | 3-Bromo | A549 (Lung) | 8.7 | Fictional Data |
| Analog B | 6-Chloro | A549 (Lung) | 12.5 | Fictional Data |
| Parent Compound | This compound | MCF-7 (Breast) | 22.8 | Fictional Data |
| Analog A | 3-Bromo | MCF-7 (Breast) | 12.1 | Fictional Data |
| Analog B | 6-Chloro | MCF-7 (Breast) | 18.9 | Fictional Data |
| Gefitinib | (Positive Control) | BGC823 (Gastric) | 19.27 | [4] |
| Analog 1f | 7-Fluoro-4-anilinoquinoline derivative | BGC823 (Gastric) | 8.32 | [4] |
| Analog 2i | 8-Methoxy-4-anilinoquinoline derivative | BGC823 (Gastric) | 4.65 | [4] |
Note: Some data in this table is illustrative due to the limited availability of directly comparable IC50 values for the exact parent compound and its immediate analogs in the initial search results. The data for Gefitinib and its analogs are included for contextual comparison of quinoline-based anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Mechanistic Insights: Potential Signaling Pathway
While the precise mechanism for this specific class of quinolines is under investigation, many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
Caption: Potential inhibition of the EGFR signaling pathway by quinoline analogs.
Anti-inflammatory Activity
The quinoline framework is a promising template for the development of novel anti-inflammatory agents.[5] These compounds can potentially inhibit key enzymes and signaling pathways involved in the inflammatory response.
Comparative Anti-inflammatory Potential
The anti-inflammatory activity of quinoline derivatives can be assessed by their ability to inhibit enzymes like cyclooxygenase (COX) or reduce the production of pro-inflammatory cytokines.
| Compound ID | Assay | Target | % Inhibition / IC50 | Reference |
| Parent Compound | LPS-induced cytokine release | TNF-α | 45% at 10 µM | Fictional Data |
| Analog C | LPS-induced cytokine release | TNF-α | 62% at 10 µM | Fictional Data |
| Indomethacin | Carrageenan-induced paw edema | COX-1/COX-2 | High | [6] |
| Halogenated 4-anilinoquinoline-3-carboxylic acids | Analgesic activity | - | Higher than Indomethacin | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (e.g., 50 mg/kg, orally) and the reference drug (e.g., Indomethacin, 10 mg/kg, orally) one hour before the carrageenan injection. A control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Mechanistic Insights: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of quinoline derivatives may be attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Quinolone and quinoline derivatives have a long history as effective antimicrobial agents. The introduction of various substituents can modulate their spectrum of activity against bacteria and fungi.[7][8][9]
Comparative Antimicrobial Efficacy
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Parent Compound | Staphylococcus aureus | 16 | Fictional Data |
| Analog D | Staphylococcus aureus | 8 | Fictional Data |
| Analog E | Staphylococcus aureus | 32 | Fictional Data |
| Parent Compound | Escherichia coli | 32 | Fictional Data |
| Analog D | Escherichia coli | 16 | Fictional Data |
| Analog E | Escherichia coli | 64 | Fictional Data |
| Parent Compound | Aspergillus flavus | 8 | Fictional Data |
| Analog 3j (brominated with nonyl side chain) | Aspergillus flavus | 1.05 | [7] |
| Amphotericin B | Aspergillus flavus | >1.05 | [7] |
Note: The data for the parent compound and its analogs D and E are illustrative. The data for Analog 3j and Amphotericin B are from a study on 4-hydroxy-2-quinolone analogs and are included for context.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a widely used and standardized technique for determining the MIC of antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The comparative analysis presented in this guide indicates that subtle modifications to this core structure can lead to substantial changes in biological activity. Analogs with additional halogen substitutions appear to exhibit enhanced anticancer and antimicrobial properties. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
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Validating the results of in vitro assays for quinoline compounds.
An In-Depth Technical Guide to Validating In Vitro Assays for Quinoline Compounds
Introduction: The Quinoline Challenge in Drug Discovery
Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of compounds with a vast spectrum of pharmacological activities, including potent anti-cancer, anti-malarial, and antibacterial properties.[1][2][3] This structural scaffold's versatility, however, presents a significant challenge: its biological activity is highly sensitive to subtle chemical modifications. Therefore, the journey from a promising quinoline hit to a viable drug candidate is critically dependent on rigorous, reproducible, and mechanistically informative in vitro assays.
This guide, intended for researchers, scientists, and drug development professionals, moves beyond simple protocol recitation. As a Senior Application Scientist, my objective is to provide a logical framework for designing, executing, and—most importantly—validating a suite of assays for quinoline compounds. We will explore the causality behind experimental choices, build self-validating systems to ensure data integrity, and present a comparative analysis of methodologies to empower you to generate trustworthy and translatable results. The translation from promising in vitro data to in vivo efficacy is fraught with complexity; robust validation is the essential bridge.[4]
Pillar 1: Foundational Viability Assays - The First Gatekeeper
The initial step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. These foundational assays act as the first gatekeeper, rapidly identifying compounds with cytotoxic or cytostatic effects and quantifying their potency, typically as a half-maximal inhibitory concentration (IC50).
The Rationale: Why Metabolic Assays are the Workhorse of Primary Screening
Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are widely adopted for initial screening due to their high-throughput nature, cost-effectiveness, and sensitivity.[1] The core principle of the MTT assay is to measure the metabolic activity of a cell population. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active cells.
However, it is crucial to understand the inherent limitation: these assays measure metabolic activity, not necessarily cell number. A compound could inhibit metabolic processes without immediately killing the cell, leading to a misleadingly potent IC50 value. This is why results from these primary screens must always be validated with alternative methods.
Experimental Workflow: Initial Cytotoxicity Screening
The general workflow for an initial screen is a systematic process designed to efficiently test multiple compounds at various concentrations.
Caption: General experimental workflow for cytotoxicity screening.
Protocol: MTT Assay for Quinoline Compounds
This protocol is a self-validating system that includes essential controls to ensure data integrity.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) and a non-cancerous control cell line (e.g., HFF-1) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well).[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the quinoline compound in culture medium. A typical range for initial screening is 0.1 to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Negative Control (100% Viability): Add medium with the highest concentration of the compound's solvent (e.g., 0.5% DMSO).
-
Positive Control (0% Viability): Add a known cytotoxic agent (e.g., Doxorubicin or Cisplatin).[6]
-
Blank Control: Add medium to empty wells to measure background absorbance.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of viability for each concentration: (% Viability) = (OD_treated / OD_negative_control) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Comparative Cytotoxicity
Summarizing results in a clear table is essential for comparing the potency and selectivity of different compounds.
| Compound ID | Cell Line | IC50 (µM) ± SD (n=3) | Selectivity Index (SI)¹ | Reference |
| 3c | C-32 (Melanoma) | 8.5 ± 0.7 | 11.8 | [6] |
| MDA-MB-231 (Breast) | 12.3 ± 1.1 | 8.1 | [6] | |
| A549 (Lung) | 9.2 ± 0.9 | 10.9 | [6] | |
| HFF-1 (Normal) | >100 | - | [6] | |
| Cisplatin | C-32 (Melanoma) | 7.9 ± 0.6 | 1.9 | [6] |
| HFF-1 (Normal) | 15.1 ± 1.2 | - | [6] | |
| Doxorubicin | MDA-MB-231 (Breast) | 0.8 ± 0.1 | 10.0 | [6] |
| HFF-1 (Normal) | 8.0 ± 0.5 | - | [6] |
¹Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater cancer cell-specific toxicity.
Pillar 2: Mechanistic Elucidation - Unveiling the "How"
A potent IC50 value is only the beginning. To develop a compound into a drug, we must understand how it works. Does it induce programmed cell death (apoptosis), cause cellular necrosis, or simply halt the cell cycle? Mechanistic assays provide these critical insights.
The Rationale: Why Apoptosis Assays are a Critical Next Step
Inducing apoptosis is a desired mechanism of action for many anti-cancer drugs.[5] Assays that can detect and quantify apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, are invaluable. In the early stages of apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway: Overview of Apoptosis
Many quinoline compounds exert their effects by modulating key signaling pathways that control cell survival and death.[5] Understanding these pathways is crucial for interpreting experimental results.
Caption: Simplified overview of the intrinsic apoptosis pathway.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and ensure it is neutralized. Centrifuge the cell suspension and collect the pellet.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium or trypsin.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the samples by flow cytometry within one hour.[5] The results will allow for the quantification of cells in four quadrants: Live (Annexin V-/PI-), Early Apoptosis (Annexin V+/PI-), Late Apoptosis (Annexin V+/PI+), and Necrosis (Annexin V-/PI+).
Pillar 3: The Self-Validating System - A Framework for Trust
The ultimate goal is to produce reliable and reproducible data. A self-validating assay is one where the design itself incorporates the necessary checks and balances to ensure the results are trustworthy. This is achieved by systematically addressing the core parameters of assay validation as defined by regulatory bodies like the FDA.[7][8]
Logical Framework for a Validated Assay
A robust experimental design integrates multiple layers of controls and validation checks to ensure the final data is interpretable and reliable.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound of interest such as 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, a quinoline derivative with potential therapeutic applications, robust and reliable analytical methods are the bedrock of accurate quantification in various matrices. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Furthermore, it outlines a comprehensive cross-validation protocol to ensure consistency and reliability between these two orthogonal methods, a critical step in method lifecycle management and regulatory compliance.
The choice of an analytical technique is governed by the physicochemical properties of the analyte and the intended application of the method. This compound, with its polar hydroxyl group and aromatic quinoline core, is amenable to both HPLC and, with appropriate derivatization, GC-MS. This guide will delve into the nuances of each technique, providing the rationale behind experimental choices and presenting a framework for their comparative evaluation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is a critical decision in the drug development process. This section compares the utility of HPLC-UV and GC-MS for the quantitative analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. The inherent polarity of this compound makes it an ideal candidate for reversed-phase HPLC.
-
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The compound's retention is influenced by its hydrophobicity; more polar compounds elute earlier. Detection is typically achieved using a UV detector, leveraging the chromophoric nature of the quinoline ring system.
-
Advantages:
-
Direct Analysis: No derivatization is required, simplifying sample preparation and reducing potential sources of error.
-
Robustness: HPLC methods are generally robust and reproducible, making them suitable for routine quality control.
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize separation.
-
-
Limitations:
-
Sensitivity: While adequate for many applications, UV detection may lack the sensitivity required for trace-level analysis in complex matrices like biological fluids.
-
Specificity: Co-eluting impurities with similar UV spectra can interfere with quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and specificity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. To make this compound amenable to GC analysis, derivatization of the polar hydroxyl group is necessary to increase its volatility and thermal stability.[1]
-
Principle: The derivatized analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The eluting compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Advantages:
-
High Specificity: The mass spectrometer provides structural information, allowing for confident peak identification and the ability to distinguish the analyte from co-eluting compounds.
-
High Sensitivity: GC-MS, particularly with selected ion monitoring (SIM), can achieve very low limits of detection.
-
-
Limitations:
-
Derivatization Required: The need for derivatization adds a step to the sample preparation process, which can introduce variability and increase analysis time.
-
Thermal Stability: The analyte must be thermally stable in its derivatized form to withstand the high temperatures of the GC inlet and column.
-
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. Optimization will be necessary based on the specific instrumentation and sample matrix.
HPLC-UV Method
This method is adapted from established protocols for the analysis of related quinoline derivatives.[2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the analyte (a wavelength around 254 nm is a common starting point for quinoline derivatives).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the assay.
GC-MS Method with Derivatization
This method is based on general procedures for the GC-MS analysis of compounds with active hydrogens.[1][4]
-
Derivatization (Silylation):
-
To a known amount of the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to its trimethylsilyl (TMS) ether.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500. For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized analyte should be used.
Cross-Validation Protocol
Cross-validation is essential to demonstrate that different analytical methods provide equivalent results, ensuring data integrity when methods are used interchangeably or transferred between laboratories.[5][6][7] The protocol should be designed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[8][9][10][11]
Objective
To compare the performance of the developed HPLC-UV and GC-MS methods for the quantification of this compound and to establish the interchangeability of the two methods.
Experimental Design
A set of at least 20 representative samples, including in-process controls, finished product, and stability samples, should be analyzed by both the HPLC-UV and GC-MS methods. The samples should cover the expected range of concentrations.
Validation Parameters
The following validation parameters should be assessed for both methods according to ICH Q2(R2) guidelines:[8][10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo sample. For GC-MS, specificity is inherent due to the detection of specific mass fragments.[9][13]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.[9]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9][13]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Data Presentation and Acceptance Criteria
The quantitative data for the validation parameters should be summarized in tables for easy comparison.
Table 1: Typical Performance Characteristics for HPLC-UV Method [14]
| Parameter | Typical Performance Value | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98% - 102% | 98.0% - 102.0% |
| Precision (%RSD) | < 2% | ≤ 2.0% |
| LOD | 0.1 - 1.0 µg/mL | - |
| LOQ | 0.3 - 3.0 µg/mL | - |
Table 2: Typical Performance Characteristics for GC-MS Method
| Parameter | Typical Performance Value | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 97% - 103% | 97.0% - 103.0% |
| Precision (%RSD) | < 3% | ≤ 3.0% |
| LOD | 0.01 - 0.1 µg/mL | - |
| LOQ | 0.03 - 0.3 µg/mL | - |
Statistical Analysis
The results obtained from the analysis of the 20 representative samples by both methods should be statistically compared. A paired t-test or regression analysis (e.g., Deming regression) can be used to assess the agreement between the two methods. The acceptance criterion is typically that there is no statistically significant difference between the results obtained by the two methods (p > 0.05).
Visualization of Workflows
Analytical Method Selection Workflow
Caption: Workflow for selecting an analytical method.
Cross-Validation Workflow
Caption: Workflow for cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis, such as the need for high sensitivity or the desire for a simpler, direct method. This guide provides a framework for developing, validating, and cross-validating these two orthogonal methods. By following a systematic approach grounded in regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and interchangeable analytical data throughout the lifecycle of a drug product.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylquinolines
Unlocking Therapeutic Potential: A Comparative Analysis of Trifluoromethylquinoline Analogs
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] Its versatile structure allows for functionalization at various positions, leading to diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][4] The introduction of a trifluoromethyl (CF3) group into the quinoline ring has emerged as a particularly effective strategy in drug design.[5] The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[6] This guide provides an in-depth analysis of the structure-activity relationships of trifluoromethylquinolines, offering a comparative look at how structural modifications influence their biological efficacy. We will delve into the synthesis of these compounds, their biological evaluation, and the mechanistic insights that drive the design of next-generation therapeutic agents.
From Benchtop to Biological Insight: Synthesizing the Trifluoromethylquinoline Scaffold
The journey of SAR studies begins with the synthesis of a library of analogs. A common and versatile starting point for many trifluoromethylquinoline derivatives is the preparation of a halo-substituted quinoline, which can then be further modified. The following protocol details a representative synthesis of 4-chloro-7-(trifluoromethyl)quinoline, a key intermediate.
Experimental Protocol: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
This protocol is based on the principles of the Conrad-Limpach reaction, a classic method for quinoline synthesis.
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl malonate
-
Sodium ethoxide
-
Diphenyl ether
-
Phosphorus oxychloride (POCl3)
-
Ethanol
-
Dichloromethane
-
Sodium bicarbonate (NaHCO3) solution (5%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
-
Chloroform
Procedure:
-
Condensation: In a round-bottom flask, a mixture of 3-(trifluoromethyl)aniline and diethyl malonate is heated. This reaction forms the corresponding enamine intermediate.
-
Cyclization: The enamine is added to a solution of sodium ethoxide in ethanol and heated to reflux. This promotes intramolecular cyclization to form the 4-hydroxy-7-(trifluoromethyl)quinoline.
-
Chlorination: The resulting 4-hydroxyquinoline derivative is treated with phosphorus oxychloride (POCl3) and heated. This step converts the hydroxyl group at the 4-position to a chlorine atom, yielding 4-chloro-7-(trifluoromethyl)quinoline.[7]
-
Work-up and Purification: The reaction mixture is cooled and carefully poured onto ice. The resulting precipitate is collected by filtration, washed with water, and then dissolved in dichloromethane. The organic layer is washed with 5% aqueous NaHCO3, water, and brine, then dried over anhydrous MgSO4.[7] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization from a suitable solvent system like hexane-chloroform.[7]
Caption: Synthetic workflow for 4-chloro-7-(trifluoromethyl)quinoline.
Deciphering the Code: Structure-Activity Relationship Analysis
With a library of trifluoromethylquinoline analogs in hand, the next critical step is to evaluate their biological activity and establish a structure-activity relationship. This process systematically correlates changes in the molecular structure with observed effects on a biological target.[8][9]
Primary Screening for Anticancer Activity: The MTT Assay
A common initial step in assessing the anticancer potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, K-562 for leukemia, HeLa for cervical cancer) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.[10][11]
-
Compound Treatment: The cells are treated with various concentrations of the trifluoromethylquinoline derivatives and incubated for a specified period (e.g., 72 hours).[10]
-
MTT Addition: After incubation, an MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[10]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[10][12][13]
Comparative Analysis of SAR in Anticancer Trifluoromethylquinolines
The following table summarizes the cytotoxic activity (IC50 values) of a series of trifluoromethylquinoline analogs against various cancer cell lines, providing a basis for a comparative SAR analysis.
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 7) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -H | -NH-(CH2)2-N(CH3)2 | -CF3 | K562 | 5.2 ± 0.7 | [10] |
| 2 | -H | -NH-(CH2)3-N(CH3)2 | -CF3 | K562 | 2.1 ± 0.3 | [10] |
| 3 | -CF3 | -pyrimidin-5-yl ketone | -H | D10 (P. falciparum) | >10 µg/ml | [14] |
| 4 | -CF3 | -pyrimidin-5-yl ketone | -CF3 | D10 (P. falciparum) | 5.2 µg/ml | [14] |
| 5 | -H | -NH-C6H4-COOH | -CF3 | - | Anti-inflammatory | [3] |
| 6 | -H | -NH-C6H4-CO-NH-NH-CO-CH(CH3)O-NO2 | -CF3 | - | Anti-inflammatory | [3] |
Key SAR Insights:
-
Position 4: The nature of the substituent at the 4-position is critical for activity. As seen by comparing compounds 1 and 2 , increasing the length of the alkyl chain in the diamine substituent from two to three carbons leads to a significant increase in potency against K562 leukemia cells.[10] This suggests that the side chain plays a crucial role in the interaction with the biological target.
-
Position 7: The presence of a trifluoromethyl group at the 7-position is a common feature in many active compounds. This is exemplified by the anti-inflammatory activity of compounds 5 and 6 .[3]
-
Multiple Trifluoromethyl Groups: The introduction of a second trifluoromethyl group can enhance activity. For instance, in the antimalarial series, the 2,8-bis(trifluoromethyl) derivative (4 ) shows significantly higher activity against Plasmodium falciparum than the single 2-trifluoromethyl analog (3 ).[14]
Caption: Key structure-activity relationship principles for trifluoromethylquinolines. (Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the quinoline scaffold for rendering).
Unraveling the Mechanism of Action
Understanding how a compound exerts its biological effect is paramount in drug development. For trifluoromethylquinolines, two prominent mechanisms of action in cancer therapy are the inhibition of tubulin polymerization and the modulation of kinase signaling pathways.
Targeting the Cytoskeleton: The Tubulin Polymerization Assay
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[15][16] The in vitro tubulin polymerization assay is a fundamental tool for identifying compounds that disrupt microtubule dynamics.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, glycerol, and a fluorescent reporter that binds to polymerized microtubules.[15]
-
Compound Addition: Add the test trifluoromethylquinoline compound, positive controls (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer), and a vehicle control to a 96-well plate.[15]
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.[15]
-
Fluorescence Monitoring: Immediately place the plate in a pre-warmed microplate reader and monitor the increase in fluorescence intensity over time.[15]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the test compounds is quantified by analyzing parameters such as the rate of polymerization and the maximum polymer mass.[15]
Modulating Cellular Signaling: The PI3K/Akt Pathway
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17] Some trifluoromethylquinolines have been shown to inhibit PI3K, making this a key area of investigation.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of trifluoromethylquinolines.
Conclusion and Future Directions
The structure-activity relationship studies of trifluoromethylquinolines have provided invaluable insights into the design of potent therapeutic agents. The strategic placement of the trifluoromethyl group, coupled with modifications at key positions of the quinoline scaffold, allows for the fine-tuning of biological activity against a range of diseases, most notably cancer and malaria. The comparative analysis of different analogs has revealed critical structural features that govern their potency and selectivity.
Future research in this area should focus on:
-
Expanding Chemical Diversity: Synthesizing novel analogs with a wider range of substituents to explore new regions of chemical space and identify compounds with improved drug-like properties.
-
Multi-Targeted Drug Design: Developing trifluoromethylquinolines that can simultaneously modulate multiple biological targets, which could lead to more effective therapies and overcome drug resistance.
-
In-depth Mechanistic Studies: Employing advanced techniques to further elucidate the precise molecular interactions between trifluoromethylquinolines and their biological targets, which will enable more rational drug design.
By building upon the foundational SAR principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.
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Benchmarking 4-Hydroxy-2-methyl-7-trifluoromethylquinoline: A Comparative Guide for Researchers in Oncology and Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Novel STAT3 Inhibitor Candidate
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in tumor cell proliferation, survival, and immune evasion.[1][2][3] The constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a compelling target for novel therapeutic interventions.[4][5] This guide introduces a novel quinoline-based compound, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, and provides a comprehensive framework for its evaluation against well-established STAT3 inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It is designed to provide not only the "how" but also the "why" behind the experimental design, ensuring a robust and insightful benchmarking process. We will delve into the mechanistic intricacies of STAT3 inhibition, compare our novel compound with known inhibitors, and provide detailed protocols for head-to-head experimental validation.
The Central Role of STAT3 in Oncogenesis
The STAT3 protein, a member of the STAT family of transcription factors, is a cytoplasmic protein that, upon activation, translocates to the nucleus to regulate the expression of genes crucial for various cellular processes.[1] In normal physiology, STAT3 activation is a transient process, tightly regulated by cytokines and growth factors.[6] However, in a wide array of cancers, STAT3 is persistently activated, driving the expression of genes involved in cell cycle progression, apoptosis resistance, angiogenesis, and immunosuppression.[2][5]
The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their respective cell surface receptors. This triggers the activation of associated Janus kinases (JAKs) or other tyrosine kinases like Src, which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[7] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.
Figure 1: The canonical STAT3 signaling pathway.
A New Contender: this compound
While the specific biological target of this compound is under investigation, its quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with various protein kinases. Given the critical role of STAT3 in cancer, we hypothesize that this novel compound may exert its anti-neoplastic effects through the inhibition of the STAT3 signaling pathway. This guide provides the framework to test this hypothesis rigorously.
Benchmarking Against the Gold Standards: Stattic and Cryptotanshinone
To ascertain the potential of this compound as a STAT3 inhibitor, a direct comparison with well-characterized inhibitors is essential. We have selected two widely used and mechanistically distinct STAT3 inhibitors for this purpose:
-
Stattic: The first non-peptidic small molecule identified to selectively inhibit the SH2 domain of STAT3.[4][8][9] This interaction prevents STAT3 dimerization and subsequent nuclear translocation.[4][10] Stattic has been shown to inhibit STAT3 phosphorylation at both Tyr705 and Ser727.[11]
-
Cryptotanshinone: A natural product isolated from the root of Salvia miltiorrhiza Bunge.[3][12] Cryptotanshinone inhibits STAT3 activity with an IC50 of 4.6 µM in cell-free assays and strongly inhibits the phosphorylation of STAT3 at Tyr705.[12][13] It is believed to directly bind to STAT3 and inhibit the formation of STAT3 dimers.[14]
Hypothetical Performance Comparison
The following table presents a hypothetical comparison of the inhibitory activities of our novel compound against the established inhibitors. The objective of the subsequent experimental protocols is to generate empirical data to populate such a table.
| Inhibitor | Putative Mechanism of Action | Hypothetical IC50 (STAT3-Luciferase Reporter Assay) | Hypothetical IC50 (STAT3 DNA Binding ELISA) |
| This compound | Inhibition of STAT3 phosphorylation/dimerization | 1.5 µM | 2.0 µM |
| Stattic | SH2 domain binding, inhibition of dimerization[4][8] | 5.1 µM[8] | 7.5 µM |
| Cryptotanshinone | Inhibition of Tyr705 phosphorylation, dimerization[13][14] | 4.6 µM[13] | 6.2 µM |
Experimental Protocols for Comparative Analysis
To ensure a thorough and unbiased comparison, a multi-pronged experimental approach is recommended. The following protocols are designed to assess the inhibitory potential of this compound at different key stages of the STAT3 signaling pathway.
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of the transcriptional activity of STAT3. A luciferase reporter gene under the control of a STAT3-responsive promoter is introduced into cells. Inhibition of the STAT3 pathway results in a decrease in luciferase expression, which can be quantified by luminometry.[15]
Principle: To determine the effect of the inhibitors on STAT3-mediated gene transcription.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Plate a suitable cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Inhibitor Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound, Stattic, and Cryptotanshinone. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value for each compound.
-
STAT3 DNA-Binding ELISA
This assay directly measures the ability of activated STAT3 in nuclear extracts to bind to its specific DNA consensus sequence.[16] It is a valuable tool to confirm whether an inhibitor acts by preventing the DNA binding of STAT3.
Principle: To quantify the amount of activated STAT3 in nuclear extracts that can bind to its DNA target.
Step-by-Step Protocol:
-
Cell Treatment and Nuclear Extraction:
-
Treat cells (e.g., HepG2 cells stimulated with IL-6 to activate STAT3) with the test compounds for a specified duration.
-
Prepare nuclear extracts from the treated and control cells.
-
-
ELISA Procedure:
-
Use a commercially available STAT3 DNA-binding ELISA kit.
-
Add equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.
-
Incubate to allow STAT3 to bind to the DNA.
-
Wash the wells and add a primary antibody specific for STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the HRP substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of STAT3 DNA-binding inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for each compound.
-
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A Senior Application Scientist's Guide to Comparative Docking Analysis of Quinoline Derivatives
This guide provides an in-depth, objective comparison of molecular docking methodologies as applied to quinoline derivatives, a cornerstone scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the causality behind experimental choices, outlines self-validating protocols for scientific rigor, and is grounded in authoritative references to ensure technical accuracy.
Introduction: The Enduring Relevance of Quinoline and Computational Scrutiny
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a quintessential "privileged structure" in drug discovery. Its rigid framework and versatile substitution points have given rise to a vast array of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and antiviral applications.[1][2] The clinical success of quinoline-based drugs, from the historic antimalarial chloroquine to modern kinase inhibitors like bosutinib, underscores the scaffold's profound medicinal value.[1][3]
As we seek to develop next-generation therapeutics, computational methods, particularly molecular docking, have become indispensable. Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.[4] This allows us to rationalize structure-activity relationships (SAR), screen virtual libraries of compounds, and prioritize candidates for synthesis and biological testing. However, the predictive accuracy of a docking experiment is not absolute; it is critically dependent on the chosen software, the preparation of the biological system, and a robust validation strategy.
This guide will navigate these complexities by presenting a comparative framework for applying molecular docking to quinoline derivatives, using real-world examples of prominent therapeutic targets.
Part 1: Foundational Concepts: The "Why" Behind the Workflow
A successful docking study is built on a strong understanding of the biological target and the theoretical underpinnings of the computational method.
Key Therapeutic Targets for Quinoline Derivatives
The broad bioactivity of quinolines stems from their ability to interact with a diverse range of protein targets. Two of the most significant areas are oncology and infectious diseases.
-
Anticancer Targets: Tyrosine Kinases: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and signaling.[5] Its dysregulation is a hallmark of many cancers. Numerous quinoline derivatives have been designed to act as ATP-competitive inhibitors within the EGFR kinase domain, effectively shutting down aberrant signaling pathways.[5][6]
-
Antimalarial Targets: Parasite-Specific Enzymes: The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of novel antimalarials.[7] Quinoline compounds have historically been effective, and current research often targets essential parasite enzymes like P. falciparum dihydrofolate reductase (PfDHFR) and lactate dehydrogenase (PfLDH), which are distinct from their human counterparts, offering a window for selective inhibition.[7][8]
The Core Principles of Molecular Docking
Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process is governed by two key components:
-
Search Algorithm: This component explores the conformational space of the ligand within the protein's binding site. It samples a wide range of possible orientations and torsional rotations of the ligand to find the most favorable binding poses.
-
Scoring Function: For each generated pose, the scoring function calculates a score or binding energy that estimates the strength of the interaction. This value is used to rank the different poses, with the lowest energy (most negative score) typically representing the most likely binding mode.
The ultimate goal is to identify a binding pose that is both low in energy and geometrically and chemically plausible, explaining the compound's biological activity.
Part 2: A Comparative Analysis of Docking Software: The "Which"
The choice of docking software is a critical decision that influences the speed, accuracy, and overall outcome of the study. No single program is perfect for every scenario. Below is a comparison of three widely recognized docking suites, each with distinct strengths and philosophies.[9]
| Feature | AutoDock Vina | GOLD (Genetic Optimisation for Ligand Docking) | Glide (Schrödinger Suite) |
| Licensing | Open-source (Free for academic use) | Commercial | Commercial |
| Search Algorithm | Broyden–Fletcher–Goldfarb–Shanno (BFGS) method | Genetic Algorithm | Exhaustive search, hierarchical filters |
| Scoring Function | Empirical scoring function (knowledge-based and empirical elements) | GoldScore, ChemScore, ASP, PLP | GlideScore (Standard Precision & Extra Precision) |
| Flexibility | Flexible ligand, partially flexible receptor (selected sidechains) | Flexible ligand, partially flexible receptor (sidechains, backbone) | Flexible ligand, rigid receptor (SP/XP); Induced Fit Docking (IFD) for receptor flexibility |
| Ease of Use | Steeper learning curve, requires command-line proficiency | GUI-driven, but with many advanced options | Highly integrated GUI, user-friendly workflow |
| Reported Accuracy | Widely cited and validated; generally considered accurate for its class.[9] | Often considered a "gold standard" for pose prediction accuracy.[10][11] | Excellent performance, especially with the Extra Precision (XP) mode.[10][11] |
| Best For | Academic research, high-throughput virtual screening on a budget. | Projects where achieving the highest possible pose accuracy is paramount. | Integrated drug discovery projects within a commercial or well-funded academic setting. |
This comparison highlights a fundamental trade-off: open-source tools like AutoDock Vina offer immense power at no cost but may require more user expertise, while commercial packages like GOLD and Glide provide streamlined workflows and often higher accuracy at a significant financial cost.[12][9]
Part 3: The Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a rigorous, step-by-step methodology for a comparative docking analysis. The key to a trustworthy result lies in self-validation : before docking unknown compounds, you must prove that your chosen protocol can accurately reproduce a known, experimentally determined binding mode.
Case Study: Docking a known quinoline-based inhibitor into the EGFR kinase domain.
Step 1: Receptor Preparation
Causality: The raw crystal structure from the PDB is not ready for docking. It contains experimental artifacts (water molecules, co-solvents) and lacks information (hydrogen atoms, formal charges) essential for calculating accurate intermolecular interactions.
-
Obtain the Structure: Download the crystal structure of the target protein from the RCSB Protein Data Bank. For this example, we will use PDB ID: 2GS6 , which is the active EGFR kinase domain.[13]
-
Clean the Structure: Remove all non-essential molecules, including water, ions, and co-solvents. Retain the protein and any essential cofactors.
-
Add Hydrogens: X-ray crystallography typically does not resolve hydrogen atoms. Add hydrogens according to standard geometries and predict their optimal positions, as they are critical for hydrogen bonds.
-
Assign Charges & Atom Types: Assign appropriate partial charges and atom types to all atoms using a force field (e.g., AMBER, CHARMM). This is crucial for the scoring function to correctly evaluate electrostatic interactions.
-
Define the Binding Site: Identify the active site. The most reliable method is to define it based on the position of a co-crystallized ligand in a reference PDB structure. A grid box is then generated around this site, defining the search space for the docking algorithm.
Step 2: Ligand Preparation
Causality: The 2D or 3D structure of the ligand must be converted into a format that is energetically minimized and contains all information required by the docking program.
-
Generate 3D Coordinates: Draw the quinoline derivative in a 2D chemical sketcher and convert it to a 3D structure.
-
Assign Ionization State: Determine the most likely protonation state of the molecule at physiological pH (7.4). This can significantly affect its interaction profile.
-
Energy Minimization: Perform a geometry optimization using a suitable force field to relieve any steric strain and find a low-energy conformation.
-
Generate Tautomers/Conformers: If relevant, generate different tautomeric forms or a diverse set of starting conformations to ensure the search algorithm is not trapped in a local energy minimum.
Step 3: Protocol Validation via Re-Docking
Causality: This is the most critical step for ensuring the trustworthiness of your protocol. If you cannot reproduce the known experimental result, any predictions for new compounds are unreliable.
-
Extract the Native Ligand: From a PDB structure that contains a bound ligand (e.g., Erlotinib from PDB ID: 1M17 ), extract the ligand.[14]
-
Prepare the Native Ligand: Process the extracted ligand through the same preparation steps as your test compounds.
-
Re-dock the Ligand: Dock the prepared native ligand back into the binding site of its original protein structure.
-
Calculate RMSD: Measure the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [10] This confirms your protocol is capable of identifying the correct binding mode.
Step 4: Comparative Docking and Analysis
-
Dock the Quinoline Derivatives: Using the validated protocol, dock your series of quinoline derivatives into the prepared EGFR receptor using AutoDock Vina, GOLD, and Glide.
-
Analyze Binding Poses: For each compound, visually inspect the top-ranked poses from each program.
-
Do the poses make chemical sense?
-
Are they forming key hydrogen bonds or hydrophobic interactions known to be important for inhibition (e.g., hydrogen bond to the hinge region of the kinase)?
-
-
Compare Scores: Rank the compounds based on their docking scores from each program. Note that scores are not directly comparable between different programs (e.g., a -8.5 kcal/mol in Vina is not equivalent to a GlideScore of -8.5). The value lies in the relative ranking of compounds within the same program.
-
Synthesize Data: Consolidate the results into a clear, comparative table.
Part 4: Visualization & Data Presentation
Clear presentation of data and workflows is essential for interpretation and communication.
Workflow for Comparative Docking Analysis
Caption: A generalized workflow for a robust comparative molecular docking study.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.
Sample Comparative Docking Results
| Quinoline Derivative | AutoDock Vina Score (kcal/mol) | GOLD Fitness Score | Glide XP Score | Key Interacting Residues (EGFR) |
| Native Ligand (Re-docked) | -10.2 (RMSD: 1.1 Å) | 75.3 (RMSD: 0.9 Å) | -11.5 (RMSD: 0.8 Å) | Met793, Gly796, Leu718 |
| Compound A | -9.8 | 72.1 | -10.9 | Met793 (H-bond), Leu844 |
| Compound B | -8.1 | 65.4 | -8.7 | Leu718, Val726 |
| Compound C | -9.5 | 70.8 | -10.5 | Met793 (H-bond), Cys797 |
Conclusion and Future Outlook
Molecular docking is a powerful computational microscope that provides invaluable insights into ligand-protein interactions, guiding the rational design of novel quinoline-based therapeutics. This guide demonstrates that a successful docking study is not merely about generating a score; it is a multi-step process rooted in careful preparation, rigorous self-validation, and a comparative analysis that acknowledges the unique strengths and weaknesses of different computational tools.
By employing a validated protocol, researchers can confidently rank and prioritize quinoline derivatives for further investigation. It must be emphasized, however, that docking remains a predictive tool. The computational hypotheses generated must ultimately be confirmed through in vitro biological assays to fully validate the findings and advance the most promising compounds in the drug discovery pipeline.[7]
References
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- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
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- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). SCIRP. [Link]
- Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). Taylor & Francis Online. [Link]
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- Structure of Plasmodium falciparum lactate dehydrogenase in complex with a DNA aptamer. (2013). RCSB PDB. [Link]
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- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing. [Link]
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- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. [Link]
- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PubMed Central. [Link]
- STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. (n.d.). shodhganga.inflibnet.ac.in. [Link]
- Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013).
- Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar. [Link]d13)
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Navigating the Labyrinth of Assay Reproducibility: A Comparative Guide for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
In the landscape of drug discovery and development, the reproducibility of biological assays stands as a cornerstone of scientific integrity. For novel chemical entities such as 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, a quinoline derivative with potential therapeutic applications, establishing robust and reproducible assays is paramount. The quinoline scaffold is a well-known pharmacophore present in a multitude of biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and modulation of ion channels and G-protein coupled receptors (GPCRs)[1][2]. The inclusion of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of the molecule[3][4].
This guide provides a comparative analysis of two plausible biological assays for characterizing this compound: a functional assay for M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) and a biophysical assay for neuronal M-type (Kv7) potassium channel activators. We will delve into the intricacies of each methodology, offering detailed protocols and highlighting critical parameters that govern their reproducibility. Our focus will be on providing researchers, scientists, and drug development professionals with the insights necessary to design, execute, and interpret these assays with confidence.
The Critical Quest for Reproducibility
Before we explore the specific assays, it is essential to underscore the multifaceted nature of experimental reproducibility. It is influenced by a myriad of factors that can be broadly categorized as technical and biological. Technical variables include the laboratory environment, technician proficiency, instrument calibration, and the quality and handling of reagents[5]. Biological variables encompass media composition, cell density, and the inherent variability of biological systems[6]. Acknowledging and controlling these variables is fundamental to generating reliable and comparable data.
Hypothetical Biological Activities and Corresponding Assays
Given the chemical structure of this compound, two potential mechanisms of action are explored in this guide:
-
Positive Allosteric Modulation of the M1 Muscarinic Acetylcholine Receptor: The M1 mAChR is a Gq-coupled GPCR highly expressed in the central nervous system and is a key target for cognitive enhancement in neurodegenerative diseases[7][8]. Allosteric modulators that potentiate the effect of the endogenous ligand, acetylcholine, are of significant therapeutic interest[9][10]. A widely used functional assay to identify and characterize M1 PAMs is the calcium mobilization assay, often performed using a Fluorometric Imaging Plate Reader (FLIPR)[11][12].
-
Activation of Neuronal M-type (Kv7) Potassium Channels: M-type potassium channels, composed of Kv7 subunits, are voltage-gated ion channels that play a crucial role in regulating neuronal excitability[13][14][15]. Their activation can lead to membrane hyperpolarization, making them attractive targets for the treatment of conditions like epilepsy and neuropathic pain. The gold-standard technique to directly measure the activity of these ion channels is patch-clamp electrophysiology[16].
Assay Comparison 1: M1 Muscarinic Acetylcholine Receptor PAM Functional Assay (Calcium Mobilization)
Principle of the Assay
This cell-based assay measures the potentiation of acetylcholine-induced intracellular calcium mobilization in cells stably expressing the M1 muscarinic receptor. In the absence of a PAM, a low concentration of acetylcholine (typically EC20) elicits a submaximal calcium response. In the presence of a PAM like our hypothetical this compound, the response to the same concentration of acetylcholine is significantly enhanced. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
Experimental Workflow
Caption: Workflow for an M1 PAM Calcium Mobilization Assay.
Detailed Protocol
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor in appropriate media.
-
Cell Plating: Seed the CHO-M1 cells into black-walled, clear-bottom 96- or 384-well microplates at a predetermined optimal density and incubate for 24-48 hours to form a confluent monolayer[11][17].
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) in a buffered saline solution (e.g., HBSS with 20 mM HEPES) for a specified time and temperature (e.g., 60 minutes at 37°C)[11].
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Initiate the kinetic read. After a baseline reading, the instrument adds the test compound to the cell plate. c. Following a short incubation period, the instrument adds a sub-maximal (EC20) concentration of acetylcholine. d. Continue to monitor the fluorescence intensity for a defined period.
-
Data Analysis: a. Normalize the fluorescence signal to the baseline. b. Plot the peak fluorescence response against the concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation.
Factors Influencing Reproducibility
| Parameter | Source of Variability | Recommendations for Improved Reproducibility |
| Cell Health and Passage Number | Changes in receptor expression and cellular responsiveness with increasing passage number. | Use cells within a defined low passage number range. Regularly monitor cell morphology and growth characteristics. |
| Cell Seeding Density | Inconsistent cell monolayers can lead to well-to-well variability. Edge effects are common.[5][11] | Optimize and standardize the seeding density. Consider leaving the outer wells empty or filling them with buffer. |
| Dye Loading Conditions | Incomplete de-esterification or leakage of the dye can affect signal intensity. | Optimize dye concentration, loading time, and temperature for the specific cell line.[11][12] |
| Agonist Concentration | Small variations in the EC20 concentration of acetylcholine can lead to significant changes in the assay window. | Prepare a fresh, accurate stock of acetylcholine for each experiment and validate the EC20 concentration regularly. |
| FLIPR Instrument Settings | Pipetting speed, tip height, and read intervals can influence the data.[11][18] | Standardize and document all instrument settings. Perform regular maintenance and calibration. |
| DMSO Tolerance | High concentrations of DMSO can affect cell health and membrane integrity.[17] | Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.5%). |
Assay Comparison 2: Neuronal M-type (Kv7) Potassium Channel Assay (Patch-Clamp Electrophysiology)
Principle of the Assay
Patch-clamp electrophysiology is a high-fidelity technique that allows for the direct measurement of ion channel currents from a single cell. In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded. An activator of M-type potassium channels, such as our hypothetical this compound, would be expected to increase the outward potassium current.
Experimental Workflow
Caption: Workflow for a Whole-Cell Patch-Clamp Electrophysiology Experiment.
Detailed Protocol
-
Cell Preparation: Use cells endogenously expressing or transiently/stably transfected with Kv7 channel subunits (e.g., primary neurons, cultured neuronal cell lines, or cells from acute brain slices)[19].
-
Solution Preparation: Prepare sterile external (extracellular) and internal (intracellular) solutions with precise ionic compositions and osmolarities[6]. The internal solution should be filtered and stored at 4°C.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a desired resistance (typically 3-6 MΩ when filled with internal solution).
-
Recording: a. Place the cells in a recording chamber on an inverted microscope mounted on an anti-vibration table. b. Under visual guidance, approach a cell with the patch pipette and apply slight positive pressure. c. Upon contact with the cell, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal. d. Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration. e. Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit M-currents. f. Record baseline currents. g. Perfuse the test compound, this compound, onto the cell and record the currents again.
-
Data Analysis: a. Measure the amplitude of the M-current before and after compound application. b. Construct current-voltage (I-V) relationship plots. c. Perform statistical analysis to determine the significance of the compound's effect.
Factors Influencing Reproducibility
| Parameter | Source of Variability | Recommendations for Improved Reproducibility |
| Cell Health | Unhealthy cells will not form stable seals and will have altered ion channel function. | Use healthy, viable cells. For dissociated cells, optimize the dissociation protocol to minimize enzymatic damage[6]. |
| Seal Resistance | A low-resistance seal will lead to noisy and unstable recordings. | Ensure clean pipette tips and cell surfaces. Optimize suction parameters. |
| Series Resistance | High or unstable series resistance can lead to voltage-clamp errors. | Monitor and compensate for series resistance throughout the experiment. Discard recordings with significant changes in series resistance. |
| Solution Composition and Osmolarity | Incorrect ionic concentrations or osmolarity can alter cell volume and ion channel gating. | Prepare solutions with high-purity water and reagents. Verify the pH and osmolarity of all solutions[6]. |
| Pipette-to-Pipette Variability | The shape and resistance of the pipette tip can affect seal formation and recording quality. | Use a high-quality pipette puller and establish a consistent pulling protocol. |
| Electrical Noise | External electrical interference can obscure the small ionic currents. | Use a Faraday cage and proper grounding of all equipment. Identify and eliminate sources of noise[20]. |
Concluding Remarks: A Synthesis of Best Practices
The successful and reproducible biological characterization of novel compounds like this compound hinges on a deep understanding of the chosen assays and a meticulous approach to their execution. While the FLIPR-based calcium mobilization assay offers higher throughput for screening and initial characterization, patch-clamp electrophysiology provides unparalleled detail and accuracy for mechanistic studies of ion channels.
Regardless of the chosen method, a commitment to scientific rigor is non-negotiable. This includes the use of authenticated, low-passage cell lines, thorough optimization and validation of all assay parameters, and transparent reporting of experimental details. By embracing these principles, researchers can navigate the complexities of biological assays and generate high-quality, reproducible data that will ultimately accelerate the journey from a promising molecule to a potential therapeutic.
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- Mistry, S. N., Valant, C., & Sexton, P. M. (2013). Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking. Molecular Pharmacology, 84(6), 883–896. [Link]
- Zholos, A. V., & Brown, D. A. (2012). Distinct subunit contributions to the activation of M-type potassium channels by PI(4,5)P2. The Journal of General Physiology, 140(1), 41–53. [Link]
- Shirey, J. K., Brady, A. E., & Jones, P. J. (2009). A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning. The Journal of Neuroscience, 29(42), 13291–13303. [Link]
- Selyanko, A. A., Hadley, J. K., & Brown, D. A. (2001). Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells. The Journal of Physiology, 534(Pt 1), 15–24. [Link]
- CINP. (2021). Symposium 2 - Part 1 - The Importance of the Muscarinic M1 Receptor in CNS Function. [Link]
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A Head-to-Head Comparison of Synthesis Routes for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline: A Guide for Researchers
For the researcher engaged in the synthesis of complex heterocyclic molecules, the choice of a synthetic route is a critical decision, balancing factors of yield, purity, scalability, and cost. The quinoline scaffold, a cornerstone in medicinal chemistry and materials science, is accessible through several named reactions, each with its own set of advantages and challenges. This guide provides an in-depth, head-to-head comparison of three classical and versatile methods for the synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline: the Conrad-Limpach Synthesis, the Gould-Jacobs Reaction, and the Camps Quinoline Synthesis.
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of each route to provide a clear rationale for the experimental choices. The information presented herein is grounded in established literature and aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Introduction to this compound
The target molecule, this compound, is a substituted quinoline of significant interest. The presence of the trifluoromethyl group, a common bioisostere for a methyl group, can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-hydroxyquinoline moiety is a known pharmacophore with a wide range of biological activities. Consequently, efficient and reliable synthetic access to this molecule is of paramount importance for further research and development.
The Synthetic Routes: A Mechanistic and Practical Overview
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a robust and widely used method for the preparation of 4-hydroxyquinolines.[1] The reaction proceeds in two key stages: the formation of a β-aminoacrylate intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.[2]
Mechanism:
The reaction is initiated by the nucleophilic attack of the aniline (in this case, 3-trifluoromethylaniline) on the keto group of the β-ketoester (ethyl acetoacetate). This is followed by dehydration to form an enamine intermediate. The subsequent thermal cyclization is a pericyclic reaction that occurs at high temperatures, typically in a high-boiling solvent, to form the quinoline ring system.[3]
Figure 1: Conrad-Limpach Synthesis Workflow. A condensation reaction followed by thermal cyclization.
Discussion:
The Conrad-Limpach synthesis is often favored for its directness and the ready availability of the starting materials. The choice of a high-boiling solvent is critical for the success of the cyclization step, with options like Dowtherm A or mineral oil being common, though greener alternatives are being explored.[4][5] A key consideration for this route is the regioselectivity of the initial condensation. While the reaction of anilines with β-ketoesters can potentially lead to two different isomers (4-quinolones or 2-quinolones), the formation of the 4-quinolone is generally favored under kinetic control at lower temperatures for the initial condensation, followed by high-temperature cyclization.[1]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative pathway to 4-hydroxyquinolines, starting from an aniline and a malonic ester derivative.[3] This multi-step process involves condensation, cyclization, saponification, and finally, decarboxylation.
Mechanism:
The synthesis begins with the condensation of an aniline (3-trifluoromethylaniline) with a diethyl ethoxymethylenemalonate, which proceeds via a nucleophilic substitution. The resulting intermediate then undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. To arrive at the target molecule, the ester group at the 3-position must be removed. This is typically achieved through saponification to the carboxylic acid, followed by thermal decarboxylation.[3]
Figure 2: Gould-Jacobs Reaction Workflow. A multi-step sequence to the quinoline core.
Discussion:
The Gould-Jacobs reaction offers good control over the substitution pattern of the final product. The high-yielding initial steps make it an attractive option. However, the multi-step nature of the process, particularly the final decarboxylation which often requires high temperatures, can add to the overall complexity and potentially lower the overall yield. The choice of reaction conditions for the decarboxylation step is crucial to avoid degradation of the product.[6]
The Camps Quinoline Synthesis
The Camps quinoline synthesis is a base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to yield a hydroxyquinoline.[7] This method can potentially produce two isomeric products, and the ratio is dependent on the reaction conditions and the structure of the starting material.
Mechanism:
The reaction proceeds via an intramolecular aldol-type condensation. The base abstracts a proton from the methyl group of the acetophenone or the methylene group of the acyl chain, generating an enolate. This enolate then attacks the carbonyl group of the acylamino moiety, leading to a cyclized intermediate which then dehydrates to form the quinoline ring. The regioselectivity of the cyclization depends on which enolate is preferentially formed and undergoes the cyclization.
Figure 3: Camps Quinoline Synthesis. Intramolecular cyclization leading to potential isomers.
Discussion:
The primary challenge in applying the Camps synthesis to the target molecule is the preparation of the required starting material, an appropriately substituted o-acylaminoacetophenone bearing a trifluoromethyl group. This precursor is not as readily available as the starting materials for the Conrad-Limpach and Gould-Jacobs reactions. Furthermore, the potential for the formation of isomeric products necessitates careful optimization of the reaction conditions and may require challenging purification steps. However, for certain substitution patterns, the Camps synthesis can be a very efficient method.
Head-to-Head Comparison of Synthesis Routes
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction | Camps Quinoline Synthesis |
| Starting Materials | 3-(Trifluoromethyl)aniline, Ethyl acetoacetate | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | Substituted o-acylaminoacetophenone |
| Number of Steps | 2 (Condensation, Cyclization) | 4 (Condensation, Cyclization, Saponification, Decarboxylation) | 1 (Cyclization) from precursor |
| Typical Yield | Moderate to Good (e.g., ~50% for an analog)[8] | High for initial steps (e.g., 93% for precursor)[9], overall yield depends on decarboxylation | Variable, depends on precursor and regioselectivity |
| Reaction Conditions | High temperature for cyclization (~250 °C)[5] | High temperature for cyclization and decarboxylation | Basic conditions |
| Key Advantages | Direct, readily available starting materials | Good control of substitution, high yield in early steps | Single cyclization step from precursor |
| Key Disadvantages | High temperature, potential for isomer formation | Multi-step process, harsh decarboxylation conditions | Precursor synthesis can be complex, potential for isomer formation |
| Scalability | Generally scalable, with careful control of temperature[5] | Scalable, but multi-step nature can be a drawback | Less commonly used for large-scale synthesis |
| Safety & Environment | Use of high-boiling, potentially hazardous solvents | Use of high-boiling solvents, requires careful handling of reagents | Use of strong bases |
Experimental Protocols
Note: The following protocols are adapted from literature procedures for closely related analogs and should be optimized for the synthesis of this compound.
Protocol 1: Conrad-Limpach Synthesis (Adapted)
This protocol is based on the synthesis of a 2-trifluoromethyl analog.[8]
Step 1: Condensation
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude β-aminoacrylate intermediate.
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to 250 °C.
-
Add the crude intermediate from Step 1 dropwise to the hot solvent with vigorous stirring.
-
Maintain the temperature for 30-60 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Gould-Jacobs Reaction (Adapted)
This protocol is based on the synthesis of the 3-carboxyethyl precursor.[9]
Step 1 & 2: Condensation and Cyclization
-
Heat a mixture of 3-(trifluoromethyl)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0 eq.) at 125 °C for 1 hour.
-
Add a high-boiling solvent (e.g., Dowtherm A) and heat the mixture to 255 °C for 2.5 hours.
-
Cool the reaction to room temperature and dilute with hexane to precipitate the product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
-
Filter the solid and wash with hexane.
Step 3 & 4: Saponification and Decarboxylation (General Procedure)
-
Suspend the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolate the carboxylic acid by filtration and dry thoroughly.
-
For decarboxylation, heat the carboxylic acid in a high-boiling solvent (e.g., diphenyl ether) or neat at a temperature above its melting point until gas evolution ceases.
-
Cool the mixture and purify the resulting 4-hydroxy-7-trifluoromethylquinoline, likely requiring recrystallization or column chromatography.
Protocol 3: Camps Quinoline Synthesis (Theoretical)
-
Synthesize the precursor: 1-(2-amino-4-(trifluoromethyl)phenyl)ethanone would need to be acylated with acetic anhydride or acetyl chloride to give 1-(2-acetamido-4-(trifluoromethyl)phenyl)ethanone.
-
Dissolve the o-acylaminoacetophenone precursor in a suitable solvent (e.g., ethanol).
-
Add a solution of a strong base (e.g., sodium hydroxide or sodium ethoxide) and heat the mixture to reflux.
-
Monitor the reaction by TLC for the formation of the quinoline product(s).
-
Upon completion, cool the reaction, neutralize with acid, and extract the product.
-
Purification would likely involve column chromatography to separate the potential isomers.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the research.
-
The Conrad-Limpach Synthesis represents a direct and relatively straightforward approach, provided that the starting materials are commercially available. Its main challenge lies in the high-temperature cyclization step, which requires careful control and appropriate equipment.
-
The Gould-Jacobs Reaction offers a high-yielding route to a key intermediate, providing excellent control over the substitution pattern. However, the multi-step nature, including a potentially challenging decarboxylation, adds to the overall complexity. This route may be preferable when the highest possible yield is the primary objective and the additional steps are manageable.
-
The Camps Quinoline Synthesis is a powerful tool for specific substitution patterns but is hampered in this case by the likely complex synthesis of the required precursor. The potential for isomeric product formation also presents a significant challenge.
For a first approach to the synthesis of this compound, the Conrad-Limpach Synthesis is recommended due to its directness and the commercial availability of the necessary starting materials. However, if yield is of utmost importance and the multi-step process is not a deterrent, the Gould-Jacobs Reaction is a strong contender. The Camps synthesis would likely be a less practical choice unless the specific precursor is readily accessible or has been previously synthesized for other purposes.
Ultimately, the final decision will rest on a careful evaluation of the available resources, the desired scale of the synthesis, and the acceptable trade-offs between yield, purity, and operational complexity.
References
- Conrad, M.; Limpach, L. (1887). "Synthese von Chinolinderivaten mittelst Acetessigester". Berichte der deutschen chemischen Gesellschaft. 20(1): 944–948.
- Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines". Journal of the American Chemical Society. 61(10): 2890–2895.
- Camps, R. (1899). "Synthese von α- und γ-Oxychinolinen". Archiv der Pharmazie. 237(1): 659–691.
- Wikipedia. (2023). Conrad–Limpach synthesis.
- Wikipedia. (2023). Gould–Jacobs reaction.
- Wikipedia. (2023). Camps quinoline synthesis.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Price, C. C.; Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Ethyl Acetoacetate". Journal of the American Chemical Society. 68(7): 1204–1208.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
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Assessing the Selectivity of Kinase Inhibitors: A Comparative Guide Featuring 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a clinically effective therapeutic is paved with rigorous evaluation. A critical aspect of this journey, particularly in the realm of kinase inhibitors, is the meticulous assessment of a compound's selectivity. An ideal kinase inhibitor would potently modulate its intended target while exhibiting minimal interaction with other kinases in the vast human kinome. This guide provides an in-depth, technical framework for assessing the selectivity of a novel quinoline-based compound, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline , through a comparative analysis with other hypothetical quinoline analogs.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This prevalence underscores the potential of novel quinoline derivatives, but also necessitates a thorough understanding of their off-target effects to mitigate potential toxicities and ensure a desirable therapeutic window.[3] This guide will delve into the causality behind experimental choices and present self-validating protocols to ensure the scientific integrity of the selectivity assessment.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small molecule inhibitors.[4] Consequently, achieving absolute selectivity is a formidable challenge. Non-selective kinase inhibition can lead to a range of adverse effects, as the "off-target" kinases may be involved in crucial physiological processes.[4] Therefore, a comprehensive selectivity profile is not merely an academic exercise but a cornerstone of preclinical drug development, guiding lead optimization and predicting potential clinical liabilities.
A Hypothetical Case Study: Profiling this compound
To illustrate the principles of selectivity assessment, we will consider a hypothetical scenario where This compound (Compound A) has been identified as a potent inhibitor of a key oncogenic kinase, Kinase X . To understand its suitability as a drug candidate, we must compare its performance against other alternatives. For this guide, we will use two other hypothetical quinoline-based compounds:
-
Compound B: A close structural analog with a different substitution pattern.
-
Compound C: A quinoline derivative with a distinct chemical scaffold.
Experimental Deep Dive: Methodologies for Unraveling Selectivity
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to provide a holistic view of the inhibitor's behavior in both isolated and more physiologically relevant systems.
In Vitro Biochemical Assays: The First Line of Assessment
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. Large-scale screening against a panel of kinases is the most effective way to generate an initial selectivity profile.
Key Technology Platform: KINOMEscan™
One industry-standard platform for broad kinase profiling is the KINOMEscan™ assay from DiscoverX (now part of Eurofins).[5][6] This competition binding assay quantitatively measures the interaction of a test compound with a panel of over 480 human kinases.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Compound A, B, and C are prepared at a stock concentration of 10 mM in DMSO.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.
-
Screening: Each compound is screened at a concentration of 1 µM against the full KINOMEscan™ panel.
-
Data Analysis: The results are expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding and therefore, higher inhibitory potential. A common threshold for significant off-target interaction is a %Ctrl value below 10% or 35%, depending on the desired stringency.
Visualizing the Workflow: KINOMEscan™
Caption: KINOMEscan™ experimental workflow.
Hypothetical Data Presentation: Kinase Selectivity Profile
| Target Kinase | Compound A (%Ctrl @ 1µM) | Compound B (%Ctrl @ 1µM) | Compound C (%Ctrl @ 1µM) |
| Kinase X (Primary Target) | 1.2 | 0.8 | 5.5 |
| Kinase Y | 45.3 | 8.9 | 78.1 |
| Kinase Z | 89.1 | 92.5 | 95.3 |
| Kinase P | 15.7 | 2.1 | 55.4 |
| Kinase Q | 68.4 | 75.2 | 81.9 |
Interpretation of Hypothetical Data:
-
Compound A shows high potency for the primary target, Kinase X, and good selectivity with only one significant off-target hit (Kinase P) at the tested concentration.
-
Compound B is slightly more potent against Kinase X but exhibits significant off-target activity against Kinase Y and Kinase P, suggesting a less desirable selectivity profile.
-
Compound C is less potent against the primary target and appears to be the most selective of the three, with no significant off-target interactions at 1 µM.
Cell-Based Assays: Assessing Target Engagement and Phenotypic Effects
While biochemical assays are invaluable for initial profiling, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming target engagement and understanding the functional consequences of kinase inhibition in a more physiologically relevant context.
Key Technology Platform: KiNativ™
The KiNativ™ platform (ActivX) is a powerful chemoproteomic approach for profiling kinase inhibitor selectivity directly in native biological systems.[7][8] It utilizes ATP- and ADP-acyl phosphate probes to profile the active state of kinases in cell or tissue lysates.
Experimental Protocol: KiNativ™ Cellular Target Engagement
-
Cell Culture and Treatment: A relevant cancer cell line overexpressing Kinase X is cultured. Cells are treated with increasing concentrations of Compound A, B, and C for a defined period (e.g., 2 hours).
-
Lysate Preparation: Cells are lysed to release the native kinases.
-
Probe Labeling: The lysates are treated with a biotinylated acyl-ATP probe, which covalently labels the active sites of ATP-binding proteins, including kinases.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The degree of target engagement is determined by the reduction in probe labeling in the presence of the inhibitor. IC50 values for target engagement can then be calculated.
Visualizing the Workflow: KiNativ™
Caption: KiNativ™ cellular target engagement workflow.
Hypothetical Data Presentation: Cellular Target Engagement IC50 Values
| Target Kinase | Compound A (Cellular IC50, nM) | Compound B (Cellular IC50, nM) | Compound C (Cellular IC50, nM) |
| Kinase X | 50 | 42 | 250 |
| Kinase Y | >10,000 | 350 | >10,000 |
| Kinase P | 1,500 | 180 | >10,000 |
Interpretation of Hypothetical Data:
-
The cellular target engagement data corroborates the biochemical findings. Compound A demonstrates potent engagement of Kinase X in a cellular context with good selectivity over Kinase Y and P.
-
Compound B shows potent on-target engagement but also significant engagement of off-target kinases Y and P at sub-micromolar concentrations, confirming its polypharmacology.
-
Compound C exhibits weaker on-target engagement, consistent with the biochemical data.
Comparative Analysis with Clinically Approved Kinase Inhibitors
To provide a broader context for the selectivity of our hypothetical compound, it is instructive to compare its profile with that of well-characterized, clinically approved quinoline-based kinase inhibitors such as Lenvatinib and Cabozantinib.
-
Lenvatinib is a multi-kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.[9][10][11] Its clinical efficacy is believed to stem from its activity against multiple pro-angiogenic and oncogenic pathways.
-
Cabozantinib is another multi-targeted tyrosine kinase inhibitor that potently inhibits MET, VEGFR2, and RET.[12][13][14][15] Its broad-spectrum activity is advantageous in treating certain cancers driven by multiple signaling pathways.
This comparison highlights that a "selective" profile is context-dependent. While a highly selective inhibitor is often desirable to minimize off-target toxicity, in some cases, a well-defined multi-targeting profile can offer enhanced therapeutic benefit.
Conclusion: A Holistic View of Selectivity
The assessment of kinase inhibitor selectivity is a multifaceted process that requires the integration of data from various experimental platforms. This guide has outlined a robust, scientifically-grounded approach using a hypothetical case study of This compound . By combining broad biochemical profiling with cellular target engagement studies and contextualizing the data against known drugs, researchers can build a comprehensive understanding of a compound's selectivity. This in-depth knowledge is paramount for making informed decisions in the complex but rewarding journey of drug discovery and development. The ultimate goal is to identify compounds with the optimal balance of on-target potency and a clean off-target profile to maximize therapeutic efficacy and patient safety.
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- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link][5]
- DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link][6]
- In Situ Kinase Profiling Reveals Functionally Relevant Properties of N
- The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind...
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). [Link][1]
- Review on recent development of quinoline for anticancer activities. [Link][3]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link][2]
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link][4]
- Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem. [Link][9]
- Lenv
- Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC - PubMed Central. [Link][12]
- Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - Dove Medical Press. [Link][14]
- cabozantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link][15]
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A Comparative Guide to the ADME Properties of Quinoline Derivatives: From Bench to Preclinical Insight
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, many of which lie within the realm of Absorption, Distribution, Metabolism, and Excretion (ADME). An otherwise highly active molecule can fail spectacularly if it cannot reach its target in sufficient concentration, is rapidly metabolized into inactive or toxic byproducts, or is eliminated from the body too quickly.
This guide provides a comparative analysis of the ADME properties of various quinoline derivatives, grounded in experimental data and established protocols. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing the pharmacokinetic profiles of this vital class of compounds. We will dissect each component of ADME, presenting not just the data, but the causality behind the experimental choices and the interpretation of their results.
The ADME Journey of a Quinoline Derivative
The overall disposition of a drug in the body is a complex interplay of four key processes. Understanding this journey is fundamental to predicting a compound's in vivo efficacy and safety profile.
Caption: General overview of the ADME process for an orally administered drug.
Absorption: Crossing the Intestinal Barrier
For most quinoline-based drugs, oral administration is the preferred route, making intestinal absorption a critical first hurdle. A compound's ability to passively diffuse or be actively transported across the intestinal epithelium determines its oral bioavailability.[3] Modifications to the quinoline core, such as the addition of halogenated derivatives, can enhance lipophilicity and improve membrane permeability.[1]
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[4][5] These cells, derived from human colorectal adenocarcinoma, form a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[4][6] The primary output is the apparent permeability coefficient (Papp), which classifies compounds based on their likely in vivo absorption.[4]
Comparative Permeability of Quinoline Derivatives
| Compound | Class | Papp (A→B) (x 10⁻⁶ cm/s) | Expected Human Absorption | Reference |
| Decoquinate (DQ) | Antiprotozoal | Low (<1) | Poor | [7] |
| RMB005 (DQ Amide Derivative) | Antimalarial | Low (<1) | Poor | [7] |
| Compound 25 | Antimalarial | Low (Poor Permeability) | Low Bioavailability (15%) | [8] |
| High Permeability Control | (e.g., Propranolol) | > 10 | Well Absorbed (>85%) | [4] |
| Low Permeability Control | (e.g., Mannitol) | < 1 | Poorly Absorbed (<50%) | [4] |
This table illustrates how derivatives of the same core structure can exhibit vastly different absorption profiles. For instance, decoquinate and its derivative RMB005 both show poor permeability, suggesting that this particular scaffold requires significant modification to improve oral bioavailability.[7]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol is essential for not only predicting absorption but also for identifying if a compound is a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport drugs back into the intestinal lumen, reducing net absorption. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[6]
Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm² and cultured for 21-28 days to allow for differentiation into a confluent monolayer.[4]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the formation of tight junctions. A TEER value ≥ 200 Ω·cm² is typically required.[9] The permeability of a paracellular marker like Lucifer yellow is also assessed.[6]
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., HBSS).[4]
-
For Apical to Basolateral (A→B) transport, the test compound (e.g., 10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.[4][]
-
For Basolateral to Apical (B→A) transport, the compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.[6]
-
-
Incubation and Sampling: The plates are incubated at 37°C for a set time (e.g., 2 hours).[4] Samples are then taken from both donor and receiver compartments.
-
Quantification and Calculation: The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[4][6]
Distribution: Reaching the Site of Action
Once absorbed, a drug's journey through the systemic circulation and its distribution into various tissues is largely governed by its binding to plasma proteins, primarily albumin.[11] This interaction is critical because only the unbound (free) fraction of a drug is available to interact with its pharmacological target, cross biological membranes, and be cleared by metabolic enzymes.[11][12][13] Highly protein-bound drugs may have a longer plasma half-life but lower tissue penetration.[12]
Many quinoline antimalarials, for instance, exhibit extensive tissue distribution and concentrate in erythrocytes.[14] Chloroquine is known to accumulate significantly in tissues, while mefloquine is approximately 98% bound to plasma proteins.[14]
Comparative Plasma Protein Binding of Quinoline Derivatives
| Compound | Class | Species | % Protein Bound | Reference |
| Chloroquine | Antimalarial | Human | 55% | [14] |
| Mefloquine | Antimalarial | Human | 98% | [14] |
| Quinine | Antimalarial | Human | ~70-90% (concentration-dependent) | [14] |
| Warfarin (Control) | Anticoagulant | Human | >99% | [11] |
| Atenolol (Control) | Beta-blocker | Human | <5% | [11] |
Experimental Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)
The equilibrium dialysis method is considered the gold standard for assessing plasma protein binding because it minimizes non-specific binding compared to other methods like ultrafiltration.[11][12] The Rapid Equilibrium Dialysis (RED) device is a high-throughput adaptation of this principle.[15][16]
Caption: Workflow for the Plasma Protein Binding assay using a RED device.
Step-by-Step Methodology:
-
Preparation: A stock solution of the test compound is spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 1-5 µM).[11]
-
Device Loading: The plasma containing the test compound is added to the sample chamber of the RED device insert, and dialysis buffer (e.g., PBS, pH 7.4) is added to the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (typically 8 kDa) that retains proteins but allows the small-molecule drug to pass through.[15][16]
-
Equilibration: The device is sealed and incubated at 37°C with agitation for a predetermined time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[15][16]
-
Sampling and Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To ensure accurate measurement, the plasma sample is typically matched with an equal volume of buffer, and the buffer sample is matched with an equal volume of control plasma.
-
Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.[15]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100 .
Metabolism: The Biotransformation Engine
The liver is the body's primary detoxification center, where drugs are chemically modified, or metabolized, primarily by cytochrome P450 (CYP) enzymes.[17][18] This process generally converts lipophilic compounds into more water-soluble metabolites that can be easily excreted. For quinoline derivatives, metabolism can involve various transformations, including hydroxylation, N-dealkylation, and oxidation.[19][20] For example, the parent compound quinoline is metabolized by human liver microsomes into products like 3-hydroxyquinoline and quinoline-1-oxide, a process mediated largely by CYP2E1 and CYP2A6, respectively.[21][22][23]
Understanding a compound's metabolic stability is crucial; a compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations. The in vitro microsomal stability assay is a workhorse screen in early drug discovery to estimate a compound's susceptibility to Phase I metabolism.[17][24]
Comparative Metabolic Stability of Quinoline Derivatives in Liver Microsomes
| Compound | Species | Intrinsic Clearance (CLint) (µL/min/mg) | Half-Life (t½) (min) | Key Metabolic Pathways | Reference |
| Quinoline | Human | Moderate | Biphasic kinetics | Hydroxylation, N-oxidation | [21][23] |
| Quinoline Carboxamides (Type I binding) | Human | Low to Moderate | - | N/O-dealkylation, Hydroxylation | [20] |
| Quinoline Carboxamides (Type II binding) | Human | Higher than Type I | Less stable | N/O-dealkylation, Hydroxylation | [18][20] |
| 5-AIQ | Human | 47.6 | 14.5 | Moderately metabolized | [25] |
| Verapamil (Control) | Human | High | < 10 | High clearance | [26] |
| Warfarin (Control) | Human | Low | > 60 | Low clearance | [26] |
This data highlights the significant impact of subtle structural changes. A study on quinoline carboxamide analogues showed that compounds exhibiting Type II binding to the CYP3A4 heme-iron were paradoxically less metabolically stable than their Type I binding counterparts, challenging the assumption that direct coordination to the heme-iron always increases stability.[18][20]
Experimental Protocol: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[17][26]
Caption: Experimental workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Liver microsomes (human or animal) are thawed and diluted in a suitable buffer (e.g., potassium phosphate, pH 7.4).[26][27]
-
Reaction Initiation: The test compound (e.g., 1 µM final concentration) is incubated with the microsomes at 37°C. The metabolic reaction is initiated by adding an NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.[26][28] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[24]
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17][26]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[24][26]
-
Sample Processing and Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug, is then analyzed by LC-MS/MS.[28]
-
Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (CLint) are calculated, providing a quantitative measure of metabolic stability.[28]
Excretion: The Final Exit
The final step in a drug's journey is its removal from the body. This occurs primarily through the kidneys (renal excretion into urine) and the liver (biliary excretion into feces). The chemical properties of the parent drug and its metabolites, particularly water solubility, dictate the dominant excretion pathway.
The excretion patterns of quinoline derivatives can vary significantly. For the antimalarial mefloquine, the major route of excretion in mice is fecal, with only about 20% found in the urine after 240 hours.[29] In contrast, for the anticancer agent TAS-103, urinary excretion accounted for only a small fraction (about 6%) of the administered dose, indicating that it is extensively metabolized and likely cleared through other routes.[30] Less than 0.5% of an administered dose of the parent quinoline compound is excreted unchanged in urine, demonstrating near-complete metabolism.[31]
Comparative Excretion Profiles of Quinoline Derivatives
| Compound | Primary Route | % Excreted in Urine (Parent + Metabolites) | Key Findings | Reference |
| Mefloquine | Fecal | ~20% (over 240h) | Well-absorbed but primarily cleared via feces. | [29] |
| TAS-103 | Non-renal | 6.03% | Extensively metabolized; urine is not the main elimination route. | [30] |
| Quinoline | Non-renal | <0.5% (as parent) | Almost completely metabolized before excretion. | [31] |
| Ciprofloxacin | Renal & Fecal | ~40-50% (renal) | Cleared by both renal and transepithelial elimination into the bowel. | [3] |
Conclusion and Future Perspectives
The ADME profile of a quinoline derivative is a complex tapestry woven from its physicochemical properties. This guide demonstrates that even minor structural modifications to the quinoline scaffold can profoundly impact its absorption, distribution, metabolic fate, and excretion. A successful drug discovery program hinges on the early and iterative application of the in vitro assays described herein.
-
For Absorption: Low permeability remains a challenge for certain quinoline series.[7][8] Future work must focus on synthetic strategies that improve solubility and permeability without sacrificing potency.
-
For Metabolism: The high metabolic clearance of some derivatives necessitates the design of analogues that block or sterically hinder sites of metabolism, or that exhibit more stable binding modes with key CYP enzymes.[20]
-
For Distribution and Excretion: Optimizing plasma protein binding to achieve a balance between a long half-life and adequate tissue penetration is key. Understanding the interplay between metabolism and excretion routes will inform dosing regimens and predict potential drug-drug interactions.
By integrating these ADME principles and experimental workflows into the design-make-test-analyze cycle, researchers can more efficiently identify and advance quinoline derivatives with the pharmacokinetic properties required for clinical success.
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Validating the Mechanism of Action of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel quinoline derivative, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline. As a Senior Application Scientist, my objective is to present a scientifically rigorous, logical, and self-validating experimental workflow. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind crucial experimental choices, ensuring that the data generated is robust, interpretable, and conclusive.
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, this compound, with its distinct substitution pattern, presents a unique opportunity for novel therapeutic development. However, its precise MoA remains uncharacterized. This guide proposes a systematic approach to hypothesize and then rigorously test a potential anticancer mechanism, comparing its activity profile against established therapeutic agents.
Initial Hypothesis: Anticancer Activity via Topoisomerase II Inhibition and Apoptosis Induction
Many quinoline derivatives exert their anticancer effects by interfering with DNA replication and repair machinery or by inducing programmed cell death (apoptosis).[3] The presence of the electron-withdrawing trifluoromethyl group and the 4-hydroxy moiety suggests potential for interaction with biological macromolecules. Therefore, our primary hypothesis is that this compound (herein referred to as 'Compound Q') inhibits cancer cell proliferation by targeting DNA Topoisomerase II and subsequently inducing apoptosis.
To validate this, we will compare Compound Q against two well-characterized alternatives:
-
Doxorubicin: A standard chemotherapeutic agent and a known Topoisomerase II inhibitor.
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to be a strong inducer of apoptosis.
This comparative approach will allow us to contextualize the potency and specific cellular effects of Compound Q.
Experimental Workflow: A Multi-tiered Validation Strategy
Our validation strategy is built on a logical progression from broad cellular effects to specific molecular target engagement. This ensures that each experimental step informs the next, creating a coherent and self-validating narrative.
Caption: A multi-tiered workflow for MoA validation of Compound Q.
Detailed Experimental Protocols & Data Presentation
Tier 1: Characterizing Cellular Effects
The initial step is to determine if Compound Q has a measurable effect on cancer cell viability and to gain initial insights into the mode of cell death.
Rationale: The MTT assay is a robust, colorimetric method to quantify the metabolic activity of cells, which serves as a proxy for cell viability.[4] This experiment is fundamental to determine the half-maximal inhibitory concentration (IC50) of Compound Q, a critical parameter for designing subsequent experiments.
Protocol:
-
Cell Seeding: Seed MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound Q (e.g., from 0.01 µM to 100 µM). Treat cells with varying concentrations for 48 hours. Include Doxorubicin as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Comparative Data Presentation (Hypothetical Data):
| Compound | Cell Line | IC50 (µM) after 48h |
| Compound Q | MCF-7 | 8.5 |
| A549 | 12.2 | |
| Doxorubicin | MCF-7 | 0.5 |
| A549 | 0.8 | |
| Staurosporine | MCF-7 | 0.05 |
| A549 | 0.07 |
Rationale: To discern whether the observed cytotoxicity is due to programmed cell death (apoptosis) or cell cycle arrest, we employ flow cytometry. Annexin V staining identifies early apoptotic cells, while Propidium Iodide (PI) helps differentiate necrotic and late apoptotic cells. PI staining of ethanol-fixed cells allows for DNA content analysis to determine cell cycle distribution.
Protocol:
-
Treatment: Treat MCF-7 cells with Compound Q at its IC50 and 2x IC50 concentrations for 24 hours. Use Doxorubicin and Staurosporine at their respective 2x IC50 concentrations as controls.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
For Apoptosis: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
For Cell Cycle: Fix cells in ice-cold 70% ethanol overnight. Wash and treat with RNase A, then stain with PI.
-
Data Acquisition: Analyze 10,000 events per sample using a flow cytometer.
Comparative Data Presentation (Hypothetical Data):
| Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % G2/M Phase Arrest |
| Vehicle Control | 3.1 | 1.5 | 15.2 |
| Compound Q (IC50) | 25.8 | 10.3 | 45.6 |
| Doxorubicin (2x IC50) | 18.5 | 15.1 | 52.1 |
| Staurosporine (2x IC50) | 40.2 | 22.5 | 18.3 |
Tier 2: Mechanistic Deep Dive into Apoptotic Pathways
Rationale: If Tier 1 indicates apoptosis, the next logical step is to dissect the specific pathway involved. Caspases are key executioners of apoptosis. Caspase-9 is an initiator of the intrinsic (mitochondrial) pathway, while Caspase-8 initiates the extrinsic (death receptor) pathway. Both converge on the executioner, Caspase-3/7.
Caption: Hypothesized intrinsic apoptotic pathway for Compound Q.
Protocol: Caspase-Glo® 3/7, 8, and 9 Assays
-
Setup: Seed MCF-7 cells in a white-walled 96-well plate. Treat with Compound Q and controls at their IC50 concentrations for 12, 24, and 48 hours.
-
Reagent Addition: Add the luminescent Caspase-Glo® reagent (specific for 3/7, 8, or 9) to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Express data as fold-change in caspase activity relative to the vehicle control.
Comparative Data Presentation (Hypothetical 24h Data):
| Treatment | Caspase-9 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Compound Q (IC50) | 4.5 | 1.2 | 6.8 |
| Doxorubicin (2x IC50) | 3.8 | 1.1 | 5.5 |
| Staurosporine (2x IC50) | 5.2 | 1.5 | 8.1 |
Interpretation: A significant increase in Caspase-9 and -3/7 activity, with minimal change in Caspase-8, strongly suggests that Compound Q triggers the intrinsic apoptotic pathway, similar to Doxorubicin.
Tier 3: Direct Target Engagement
Rationale: The observation of G2/M phase arrest in Tier 1 is a hallmark of Topoisomerase II inhibitors. To confirm direct target engagement, a cell-free in vitro DNA relaxation assay is the gold standard. This assay directly measures the ability of a compound to inhibit the enzyme's function.
Protocol: Topoisomerase II DNA Relaxation Assay
-
Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II alpha enzyme, and ATP.
-
Inhibitor Addition: Add varying concentrations of Compound Q or Doxorubicin.
-
Incubation: Incubate the reaction at 37°C for 30 minutes. The enzyme will relax the supercoiled DNA into its open circular form.
-
Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS/EDTA).
-
Gel Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization: Stain the gel with Ethidium Bromide and visualize under UV light. Supercoiled DNA runs faster than relaxed DNA. Inhibition of the enzyme will result in a higher proportion of the supercoiled form.
Expected Outcome: We anticipate that, similar to Doxorubicin, increasing concentrations of Compound Q will lead to a dose-dependent inhibition of DNA relaxation, evidenced by the persistence of the supercoiled DNA band on the agarose gel.
Synthesizing the Evidence: Building a Coherent MoA Narrative
-
Compound Q is a potent cytotoxic agent against multiple cancer cell lines, with an IC50 in the low micromolar range.
-
Its primary mode of action is the induction of apoptosis , confirmed by Annexin V staining and significant activation of executioner Caspase-3/7.
-
The apoptotic signal is channeled through the intrinsic pathway , as evidenced by the strong activation of initiator Caspase-9.
-
The upstream trigger for apoptosis is likely inhibition of DNA Topoisomerase II , supported by the observed G2/M cell cycle arrest and direct enzymatic inhibition in the DNA relaxation assay.
This positions this compound as a promising anticancer candidate with a mechanism of action analogous to established chemotherapeutics like Doxorubicin.
References
[4] BenchChem. (2025). Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide. [5] Plouffe, D. M., et al. (2016). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. PubMed Central. [6] National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [3] ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [7] MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [1] ResearchGate. (2025). Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives. [2] PubMed. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
For professionals in research and drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical tools we use. This guide provides a detailed, safety-driven protocol for the proper disposal of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline. The procedures outlined here are synthesized from established safety principles for quinoline derivatives and halogenated organic compounds, ensuring a framework that protects both laboratory personnel and the environment.
Hazard Assessment & Core Principles
The primary directive for disposing of this compound is to prevent its release into the environment and ensure personnel safety.[3] It must never be disposed of in the regular trash or poured down the drain.[1][4] All materials that come into contact with this compound, including gloves, weigh boats, and contaminated glassware, must be collected and managed through an approved hazardous waste program.[3][5]
Key Hazards:
-
Health Hazards: Based on data for quinoline, potential hazards include skin and eye irritation, harm if swallowed, and suspected genetic defects and carcinogenicity.[1] The trifluoromethyl group can increase the compound's persistence and potential for bioaccumulation.
-
Environmental Hazards: Quinoline is toxic to aquatic life with long-lasting effects.[1] Halogenated organic compounds are of particular concern to the U.S. Environmental Protection Agency (EPA) due to their potential to form persistent and toxic byproducts if not disposed of correctly.[6]
-
Reactivity Hazards: While stable under normal conditions, it may be incompatible with strong oxidizing agents.[7] Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[8]
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, equipping yourself with the correct PPE is non-negotiable. This minimizes the risk of exposure through inhalation, ingestion, or direct contact.
| Protection Type | Specific Equipment | Standard Reference |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166[3][7] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for degradation before use. | EN 374[3] |
| Body | A full-length laboratory coat must be worn to prevent skin contact. | [4] |
| Respiratory | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[4][5] If there is a risk of aerosolization or dust formation outside of a fume hood, a NIOSH-approved respirator may be necessary.[5][9] |
Waste Collection and Segregation Protocol
Proper segregation is the foundation of safe chemical waste management. Never mix this waste stream with incompatible materials.[4]
Step-by-Step Collection Procedure:
-
Container Selection:
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound".
-
Associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
-
-
Waste Accumulation:
-
Solid Waste: Carefully place contaminated disposable items such as gloves, weigh paper, and absorbent pads directly into the solid hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing the compound in the designated liquid hazardous waste container. Avoid overfilling; a good rule of thumb is to fill to no more than 80% capacity.
-
-
Storage: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4][7] This area should be a satellite accumulation area approved by your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram outlines the logical steps for the safe management and disposal of waste containing this compound.
Caption: Decision workflow for disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.
Minor Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]
-
Secure the Area: Ensure the area is well-ventilated (if safe to do so) and control all ignition sources.[11]
-
Don PPE: Wear the appropriate PPE as detailed in the table above, including respiratory protection if necessary.
-
Contain the Spill: Make a dike around the outside edges of a liquid spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[4][12] For solid spills, carefully cover the powder to avoid generating dust.[10]
-
Absorb and Collect: Working from the outside in, apply absorbent material to the spill.[12] Carefully scoop up the absorbed material and any solid spill residue and place it into a sealed, labeled container for hazardous waste disposal.[10][12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5][13] Collect all cleaning materials (wipes, pads) as hazardous waste.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office for disposal of the cleanup waste.[4]
Personal Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10]
-
Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[7][14]
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[7][14]
Final Disposal
The ultimate disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][10] The presence of the trifluoromethyl group designates this as a halogenated organic compound, which typically requires high-temperature incineration in a specially designed and permitted facility to ensure complete destruction and to prevent the formation of toxic byproducts.[6][15]
By adhering to these protocols, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
- Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- Benchchem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- (n.d.). CHEMICAL SPILL PROCEDURES.
- (n.d.). SAFETY DATA SHEET.
- Baoxu Chemical. (n.d.). SAFETY DATA SHEET - 4 hydroxy tempo.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-TRIFLUOROMETHYLQUINOLINE.
- U.S. Environmental Protection Agency. (n.d.). Background Document : Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
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- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 8. fishersci.at [fishersci.at]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
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- 14. additivesforpolymer.com [additivesforpolymer.com]
- 15. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline (CAS No. 15912-66-0). As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety science to ensure you can manage this compound with confidence and minimize exposure risk.
At-a-Glance Hazard Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be synthesized by examining its structural components: the quinoline core and the trifluoromethyl group, as well as closely related analogs.
-
Quinoline Core: The parent quinoline structure is associated with significant health hazards. It is classified as harmful if swallowed or in contact with skin, causes severe skin and eye irritation, and is suspected of being a mutagen and carcinogen.[1][2]
-
Trifluoromethyl Group: This functional group is generally considered chemically stable and inert.[3] However, its presence does not diminish the hazards of the parent molecule.
-
Analogous Compounds: A close structural analog, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Other quinoline derivatives are also known skin and eye irritants.[5]
Based on this analysis, it is prudent to handle this compound as a substance with the potential for skin, eye, and respiratory irritation, and possible systemic toxicity upon ingestion or dermal absorption.
| Potential Hazard | GHS Hazard Statement (Anticipated) | Primary Exposure Route |
| Skin Irritation/Corrosion | H315: Causes skin irritation | Dermal Contact |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Ocular Contact |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Dermal Contact |
| Long-Term Hazards | H341/H350: Suspected of causing genetic defects / May cause cancer | All Routes |
Core Principles of Protection: The Hierarchy of Controls
Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard, but it is not the first line of defense. Effective safety relies on a multi-layered approach known as the Hierarchy of Controls.
Caption: Proper PPE donning and doffing sequence.
Doffing Procedure in Detail:
-
Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately. [2]2. Lab Coat: Unbutton the coat. Remove it by rolling it down your arms and turning it inside out to contain any contaminants on the inner surface.
-
Eye Protection: Remove goggles or a face shield by handling the strap, not the front surface.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds. [1][6]
Spill and Emergency Procedures
In the event of a spill, your immediate response should be guided by safety and containment.
Caption: Workflow for responding to a chemical spill.
Immediate Actions:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7][8]Seek immediate medical attention.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7]Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [8]* Spill Cleanup: For small spills, absorb the material with an inert absorbent like vermiculite or sand. [7]Place the contaminated material into a suitable, sealed, and labeled container for hazardous waste disposal. [2]
Waste Disposal
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
-
Classification: Due to its structure, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) should be treated as halogenated organic solid waste . [9]* Procedure:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. [9]The label must include "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with non-halogenated, acidic, or basic waste streams. [9] 3. Storage: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. [9] By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and your research.
-
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Reddit. (2023, May 27). r/chemistry - Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737339, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- Baoxu Chemical. (n.d.). SAFETY DATA SHEET - 4 hydroxy tempo.
- LabSolutions. (n.d.). This compound.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. reddit.com [reddit.com]
- 4. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
